mudanpioside C
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMTLNPCAHHGP-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mudanpioside C: A Technical Guide to its Chemical Profile, Bioactivity, and Therapeutic Potential
Introduction
Mudanpioside C, a monoterpenoid glycoside primarily isolated from the root bark of Paeonia suffruticosa Andr. (Cortex Moutan) and Paeonia lactiflora Pall., has emerged as a compound of significant interest within the scientific and drug development communities.[1] Its unique chemical architecture and potent biological activities, particularly its role as a selective inhibitor of Protein Disulfide Isomerase (PDI), position it as a promising candidate for therapeutic development, especially in the realm of thrombotic disorders. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound. Furthermore, it offers detailed experimental protocols for its extraction, purification, and bioactivity assessment, designed to equip researchers and drug development professionals with the foundational knowledge required to explore its full therapeutic potential.
Chemical Structure and Physicochemical Properties
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 172760-03-1 | [2][3] |
| Molecular Formula | C30H32O13 | [2] |
| Molecular Weight | 600.57 g/mol | [2] |
| SMILES | OC=C1)=O)O2)O)O">C@H[C@@H]2O[C@@]3(C4)(C)O[C@]6([H])O[C@@]5(O)[C@@]4([H])[C@]36COC(C7=CC=CC=C7)=O | MedchemExpress |
Physicochemical Properties
A comprehensive experimental characterization of all physicochemical properties of this compound is not extensively documented. However, available data and the properties of related monoterpene glycosides provide valuable insights.
| Property | Value/Description | Source/Rationale |
| Appearance | White to off-white solid | [2] |
| Density (predicted) | 1.6 ± 0.1 g/cm³ | [3] |
| Boiling Point (predicted) | 789.1 ± 60.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO (200 mg/mL with sonication). As a monoterpene glycoside, it is expected to have moderate solubility in polar organic solvents like methanol and ethanol, and limited solubility in water and non-polar solvents. The glycosidic moiety enhances water solubility compared to the aglycone. | [2]; General knowledge on monoterpene glycosides[4][5][6] |
| Storage | Store at 4°C, sealed and protected from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, the expected spectral features can be inferred from its chemical structure and data available for close structural analogues like Mudanpioside A.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The spectrum is expected to show signals corresponding to aromatic protons from the benzoyl and p-hydroxybenzoyl groups, protons of the glucose moiety, and protons of the pinane-type monoterpenoid core. Characteristic signals would include those for the methyl groups on the pinane skeleton and the anomeric proton of the glucose unit.
-
¹³C-NMR : The spectrum would display signals for the carbonyl carbons of the ester groups, aromatic carbons, carbons of the glucose unit (including the anomeric carbon), and the aliphatic carbons of the monoterpenoid core. Data from the closely related Mudanpioside A can serve as a valuable reference for spectral interpretation.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the esters, aromatic C=C bonds, and C-O bonds of the glycosidic linkage and esters.
-
UV-Vis Spectroscopy : The presence of aromatic chromophores (benzoyl and p-hydroxybenzoyl groups) suggests that this compound will exhibit absorption maxima in the UV region, likely around 230-280 nm.
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of Protein Disulfide Isomerase (PDI). This activity is the foundation for its observed antithrombotic effects.
Inhibition of Protein Disulfide Isomerase (PDI)
This compound has been identified as a highly effective inhibitor of PDI with an IC₅₀ of 3.22 µM .[8] PDI is a chaperone protein primarily located in the endoplasmic reticulum, where it catalyzes the formation, isomerization, and reduction of disulfide bonds in newly synthesized proteins.[9] However, PDI is also secreted by platelets and endothelial cells upon activation and plays a crucial role in thrombosis.
The inhibitory action of this compound is specific, targeting the b'-x domain of PDI.[8] This binding prevents PDI from carrying out its functions in the extracellular space, which are critical for platelet aggregation and fibrin generation.[9]
Antithrombotic Effects
The inhibition of extracellular PDI by this compound translates into significant antithrombotic activity. By targeting PDI, this compound interferes with key events in thrombus formation:
-
Inhibition of Platelet Function : this compound has been shown to dose-dependently suppress collagen-induced platelet aggregation. It also interferes with platelet activation, adhesion, and spreading.[8]
-
Suppression of Fibrin Formation : Extracellular PDI is involved in the generation of fibrin, the protein meshwork that stabilizes a blood clot. By inhibiting PDI, this compound can reduce fibrin formation.[9]
A key advantage of targeting extracellular PDI is that it appears to inhibit thrombosis without significantly affecting normal hemostasis, suggesting a potentially favorable safety profile for this compound as an antithrombotic agent.[8]
Downstream Signaling Pathways
The inhibition of PDI by this compound is expected to modulate several downstream signaling pathways, contributing to its overall biological effects. While direct studies on this compound's effects on these pathways are still emerging, the known consequences of PDI inhibition provide a strong basis for its mechanism of action.
-
NF-κB Signaling Pathway : PDI has been shown to be a negative regulator of the NF-κB transcriptional activity.[2][10] Inhibition of PDI could therefore lead to a suppression of the NF-κB pathway. This is significant as NF-κB is a key regulator of inflammation, and its inhibition would lead to a decrease in the production of pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties.
-
Nrf2 Signaling Pathway : PDI inhibition has been demonstrated to impair Keap1/Nrf2 signaling, leading to the cytoplasmic sequestration of Nrf2.[3][11] Nrf2 is a master regulator of the antioxidant response. Its inhibition can lead to increased oxidative stress. This finding suggests a complex interplay where the primary antithrombotic effect of this compound might be accompanied by modulation of cellular redox status, a factor that warrants further investigation in specific therapeutic contexts.
The following diagram illustrates the proposed mechanism of action for this compound's antithrombotic and potential anti-inflammatory effects through PDI inhibition.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following section provides detailed, field-proven methodologies for the extraction, purification, and biological evaluation of this compound. The rationale behind key experimental choices is explained to ensure a thorough understanding of the process.
Extraction and Purification of this compound from Cortex Moutan
The isolation of this compound from its natural source involves a multi-step process designed to efficiently extract the compound and progressively remove impurities.
Workflow for Extraction and Purification:
Caption: Workflow for the extraction and purification of this compound.
Step-by-Step Protocol:
-
Solid-Liquid Extraction:
-
Weigh 100 g of powdered Cortex Moutan and place it in a suitable flask.
-
Add 3300 mL of 33% ethanol (v/v) to achieve a liquid-to-material ratio of 33:1. The choice of aqueous ethanol is critical as it effectively solubilizes monoterpene glycosides while minimizing the extraction of highly non-polar compounds.
-
Place the flask in an ultrasonic bath at 55°C and apply an ultrasonic power of 400 W for 44 minutes. Ultrasonication enhances extraction efficiency by disrupting plant cell walls.
-
-
Crude Extract Preparation:
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.
-
-
Macroporous Resin Chromatography (Enrichment):
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-treated macroporous resin column (e.g., LSA-900C). This step is crucial for separating the target glycosides from highly polar compounds like sugars and salts.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and monitor for the presence of this compound using analytical HPLC.
-
Combine the fractions rich in this compound and concentrate them.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the enriched fraction in a suitable mobile phase.
-
Inject the sample onto a preparative reversed-phase C18 column.
-
Elute with an optimized isocratic or gradient mobile phase (e.g., acetonitrile/water or methanol/water).
-
Monitor the eluent with a UV detector (e.g., at 230 nm) and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain high-purity this compound.
-
-
Purity Analysis:
-
Verify the purity of the final product using analytical HPLC. A purity of >98% is typically desired for biological assays.
-
PDI Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the precipitation of the insulin B chain, which can be monitored by an increase in turbidity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.
-
Dissolve bovine insulin in the buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh solution of Dithiothreitol (DTT) in the buffer at a concentration of 20 mM.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, PDI enzyme, and different concentrations of this compound.
-
Incubate for a specified period to allow for inhibitor binding.
-
Initiate the reaction by adding insulin and DTT.
-
Monitor the increase in absorbance at 650 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of insulin reduction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound stands out as a natural product with significant therapeutic potential, primarily due to its potent and selective inhibition of PDI. Its well-defined antithrombotic activity, coupled with a plausible anti-inflammatory mechanism, makes it a compelling lead compound for the development of novel therapies for thrombotic and potentially inflammatory diseases.
Future research should focus on several key areas:
-
Complete Physicochemical Characterization : Obtaining detailed experimental data on the solubility, stability, and spectral properties of pure this compound is essential for formulation development and quality control.
-
In-depth Mechanistic Studies : Elucidating the precise downstream signaling consequences of PDI inhibition by this compound, particularly its effects on the NF-κB and Nrf2 pathways in relevant cell types, will provide a more complete understanding of its biological effects.
-
In Vivo Efficacy and Safety : Comprehensive in vivo studies are required to evaluate the antithrombotic efficacy and safety profile of this compound in various animal models of thrombosis.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogues of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
The continued exploration of this compound holds great promise for the development of a new class of antithrombotic agents with a potentially improved safety profile.
References
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This compound | CAS#:172760-03-1. Chemsrc.com. [Link]
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Pokkunuri, I. D., Lokhandwala, M. F., & Banday, A. A. (2020). Protein disulfide isomerase inhibition impairs Keap1/Nrf2 signaling and mitochondrial function and induces apoptosis in renal proximal tubular cells. American Journal of Physiology-Renal Physiology, 319(4), F686–F696. [Link]
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Park, J. W., et al. (2004). Protein disulfide isomerase suppresses the transcriptional activity of NF-kappaB. Biochemical and Biophysical Research Communications, 318(1), 46-52. [Link]
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Terpene Glycosides as natural Solubilizers. LSU AgCenter. [Link]
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Xiao, J., et al. (2018). Protein Disulfide Isomerase Silence Inhibits Inflammatory Functions of Macrophages by Suppressing Reactive Oxygen Species and NF-κB Pathway. Inflammation, 41(2), 614-625. [Link]
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Flaumenhaft, R. (2013). A new antithrombotic strategy: inhibition of the C-terminal active site of protein disulfide isomerase. Journal of Thrombosis and Haemostasis, 11(11), 1963-1966. [Link]
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Wang, L., et al. (2022). Protein disulfide isomerase blocks the interaction of LC3II-PHB2 and promotes mTOR signaling to regulate autophagy and radio/chemo-sensitivity. Cell Death & Disease, 13(10), 856. [Link]
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Joglekar, M. M., et al. (2020). Protein disulfide isomerase inhibition impairs Keap1/Nrf2 signaling and mitochondrial function and induces apoptosis in renal proximal tubular cells. American Journal of Physiology-Renal Physiology, 319(4), F686-F696. [Link]
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Janczura, M., et al. (2021). Protein disulfide isomerase A1‑associated pathways in the development of stratified breast cancer therapies. Oncology Reports, 47(1), 1. [Link]
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Jasuja, R., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. Journal of Clinical Investigation, 122(6), 2104-2113. [Link]
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Bekendam, R. H., & Flaumenhaft, R. (2016). Therapeutic implications of protein disulfide isomerase inhibition in thrombotic disease. Journal of Thrombosis and Haemostasis, 14(8), 1475-1486. [Link]
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Van de Walle, P., et al. (2019). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International journal of molecular sciences, 20(18), 4481. [Link]
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O'Neill, L. A. (2015). Inhibitory feedback control of NF-κB signalling in health and disease. Biochemical Society Transactions, 43(5), 775-788. [Link]
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Mudanpioside C: A Technical Guide to its Mechanism of Action as a Protein Disulfide Isomerase (PDI) Inhibitor
Abstract
Protein Disulfide Isomerase (PDI) is a critical enzyme in the endoplasmic reticulum, responsible for catalyzing the formation and rearrangement of disulfide bonds essential for proper protein folding. Its upregulation and dysregulation are implicated in various pathologies, including thrombosis, cancer, and neurodegenerative diseases, making it a compelling therapeutic target.[1][2] This technical guide provides an in-depth exploration of mudanpioside C, a natural monoterpenoid glycoside identified from Paeonia suffruticosa, which acts as a potent and specific inhibitor of PDI.[3] We will dissect its core mechanism of action, detail the experimental methodologies used for its validation, and discuss its downstream cellular consequences and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PDI and the discovery of novel therapeutic agents.
Introduction: Targeting Protein Disulfide Isomerase (PDI)
Protein Disulfide Isomerase (PDI) is a multi-functional resident protein of the endoplasmic reticulum (ER). As a member of the thioredoxin superfamily, it functions as an oxidase, reductase, and isomerase to ensure the correct formation of disulfide bonds in nascent polypeptides.[4][5] PDI's structure consists of four thioredoxin-like domains arranged in a U-shape: a, b, b', and a'. The 'a' and 'a'' domains contain the catalytic -CGHC- active sites responsible for its enzymatic functions, while the 'b'' domain serves as the primary peptide-binding site, capturing unfolded protein substrates.[5][6]
Given its central role in proteostasis, PDI is a critical factor in cell survival and function.[2] In pathological states such as cancer, malignant cells often exhibit elevated PDI levels to cope with increased protein synthesis and ER stress, promoting survival and proliferation.[1][2] Furthermore, PDI located on the surface of platelets and endothelial cells plays a crucial role in thrombus formation.[3][7] Consequently, inhibiting PDI activity has emerged as a promising therapeutic strategy to induce ER stress in cancer cells or prevent thrombosis.[1] this compound has been identified as a novel natural product that effectively inhibits PDI, offering a new avenue for therapeutic development.[3]
The Core Mechanism: this compound's Interaction with PDI
This compound, a monoterpenoid glycoside, was discovered as a potent PDI inhibitor through a ligand-fishing method applied to extracts of Cortex Moutan, the root bark of Paeonia suffruticosa.[3] Its mechanism of action is characterized by a direct and specific interaction with PDI, leading to the potent inhibition of its enzymatic activity.
Biochemical Interaction and Potency
The inhibitory effect of this compound on PDI's reductase activity is typically quantified using the insulin turbidity assay. In this assay, PDI reduces the disulfide bonds of insulin, causing the precipitation of the insulin B chain, which can be measured as an increase in absorbance at 650 nm.[7][8] The presence of an inhibitor slows this reaction. Through this method, this compound was determined to be the most effective PDI inhibitor among the compounds isolated from the source extract.[3]
The key quantitative metrics for this interaction have been established through biochemical and biophysical assays, primarily MicroScale Thermophoresis (MST), which measures the binding affinity in solution.[3]
| Parameter | Value | Method | Reference |
| IC₅₀ | 3.22 µM | Insulin Turbidity Assay | [3][7] |
| Kd | 3.9 µM | MicroScale Thermophoresis (MST) | [3] |
Structural Basis of Inhibition: Binding to the b'-x Domain
The specificity of this compound's action is rooted in its precise binding to a non-catalytic domain of PDI. A combination of molecular docking, site-directed mutagenesis, and binding assays has unequivocally demonstrated that this compound binds to the b'-x domain of PDI.[3][7][9] This is significant because it implies an allosteric or non-competitive mode of inhibition, where the inhibitor does not directly compete with substrates at the catalytic 'a' or 'a'' domains.
The binding is stabilized by interactions with a specific pocket of amino acid residues within this domain. Mutagenesis studies, where key residues are substituted with non-interacting alanine, have confirmed the criticality of the following residues for the interaction[3][9]:
-
Lysine 263 (K263)
-
Aspartic Acid 292 (D292)
-
Asparagine 298 (N298)
A mutation in any of these residues leads to a significant decrease or complete loss of binding affinity, providing strong evidence for their direct involvement in anchoring this compound to the PDI protein.[3][9]
Experimental Validation: Protocols and Workflows
The elucidation of this compound's mechanism of action relies on a logical sequence of experiments. The causality behind this workflow is to first identify an inhibitor of PDI's function, then confirm direct binding, and finally pinpoint the precise interaction site.
Workflow for Binding Site Validation
Validating the binding site is a critical step to confirm the mechanism and provide a basis for future rational drug design. This process integrates computational predictions with empirical biochemical and biophysical data. A significant loss of binding affinity for mutant proteins compared to the wild-type is strong evidence of a specific binding interaction.[9]
Detailed Protocol: PDI Insulin Reduction Turbidity Assay
This assay is the gold standard for measuring the reductase activity of PDI and is a self-validating system when appropriate controls are included.[7][8]
A. Principle: PDI catalyzes the reduction of disulfide bonds in insulin using a reducing agent like Dithiothreitol (DTT). This reduction causes the insoluble insulin B chain to precipitate, leading to an increase in turbidity that can be monitored spectrophotometrically at 650 nm. The rate of this increase is proportional to PDI activity.
B. Materials:
-
Human recombinant PDI
-
Bovine insulin solution (1 mg/mL or ~172 µM)
-
Dithiothreitol (DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
96-well microplate
-
Microplate reader capable of kinetic reads at 650 nm
C. Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of insulin and DTT in the assay buffer on the day of the experiment. Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid artifacts.
-
Plate Setup:
-
Add 10 µL of various concentrations of this compound to the wells of a 96-well plate.
-
For controls, add 10 µL of assay buffer with the same final DMSO concentration (vehicle control/100% activity) and wells with a known PDI inhibitor or no PDI (negative control/0% activity).
-
-
Pre-incubation: Add 170 µL of the insulin solution to each well. Subsequently, add 10 µL of the PDI enzyme solution. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the DTT solution to each well. The final volume should be 200 µL.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 650 nm in the microplate reader. Take readings every minute for 30-60 minutes.
D. Data Analysis & Interpretation:
-
Calculate Reaction Rate: Plot absorbance (OD 650 nm) versus time for each concentration. The initial rate of reaction is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of PDI activity is inhibited).[7]
Cellular and Physiological Consequences of PDI Inhibition
The specific inhibition of PDI by this compound triggers a cascade of downstream cellular events, culminating in significant physiological effects, most notably in the context of thrombosis.
Induction of ER Stress and the Unfolded Protein Response (UPR)
By inhibiting PDI, this compound disrupts the crucial process of disulfide bond formation in the ER.[9] This leads to the accumulation of misfolded or unfolded proteins, a condition known as ER stress.[2][10] To cope with this stress, the cell activates a signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival response, sustained or overwhelming ER stress, as induced by potent PDI inhibition, can ultimately trigger apoptosis (programmed cell death).[10][11] This mechanism is a key rationale for exploring PDI inhibitors as anti-cancer agents.[2]
Antithrombotic Effects
The most well-documented physiological effect of this compound is its antithrombotic activity.[3] PDI on the surface of platelets is essential for their activation, adhesion, and aggregation, which are key steps in the formation of a blood clot (thrombus).[7] By inhibiting PDI, this compound effectively suppresses these platelet functions.
-
Inhibition of Platelet Aggregation: Studies show that this compound can dose-dependently suppress collagen-induced platelet aggregation.[3]
-
Interference with Adhesion and Spreading: The compound also interferes with the ability of platelets to adhere to surfaces and spread, further preventing clot formation.[3]
-
In Vivo Efficacy: Crucially, in animal models, administration of this compound significantly inhibits the formation of thrombi without negatively impacting normal hemostasis, suggesting a favorable safety profile for preventing pathological clotting.[3]
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Mudanpioside C: A Technical Guide to Potential Therapeutic Targets for Drug Development Professionals
This guide provides an in-depth technical analysis of Mudanpioside C, a monoterpenoid glycoside isolated from Paeonia suffruticosa (Cortex Moutan). While research on this specific compound is emerging, recent discoveries have pinpointed a key molecular target, offering a foundation for therapeutic development. This document synthesizes the current evidence, proposes additional high-probability targets based on the compound's origin and known bioactivities of related molecules, and provides detailed experimental frameworks for target validation. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of a Natural Product
Paeonia suffruticosa has a long history in traditional medicine, with its extracts demonstrating a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities. This compound is one of the many bioactive constituents of this plant.[1] A pivotal study has recently shifted this compound from a compound of phytochemical interest to a molecule with a defined mechanism of action by identifying it as a potent inhibitor of Protein Disulfide Isomerase (PDI).[2][3] This discovery, coupled with the well-documented biological activities of other major components of Paeonia suffruticosa like paeonol and paeoniflorin, provides a strong rationale for investigating this compound in several therapeutic areas.
Part 1: Confirmed Therapeutic Target - Protein Disulfide Isomerase (PDI)
Protein Disulfide Isomerase (PDI) is a multi-domain enzyme primarily located in the endoplasmic reticulum (ER), where it plays a critical role in the formation, breakage, and rearrangement of disulfide bonds during protein folding.[4] Its functions are essential for maintaining cellular homeostasis. However, PDI is also found on the cell surface and in the extracellular matrix, where it partakes in various physio-pathological processes.[4] Growing evidence implicates PDI in cancer progression, inflammation, and thrombosis, making it a promising therapeutic target.[5][6]
Evidence for this compound as a PDI Inhibitor
A recent study successfully identified this compound as a potent inhibitor of PDI.[2][3] This was achieved through a ligand-fishing method combined with UHPLC-Q-TOF-MS analysis of Cortex Moutan extracts. The key findings from this research provide a quantitative basis for its therapeutic potential:
| Compound | Target | IC50 | Binding Domain | Binding Affinity (Kd) |
| This compound | PDI | 3.22 µM | b'-x domain | 3.9 µM |
Table 1: Quantitative data on the inhibition of Protein Disulfide Isomerase (PDI) by this compound.[2][3]
Molecular docking and site-directed mutagenesis studies further confirmed that this compound specifically binds to the b'-x domain of PDI, interacting with key amino acid residues K263, D292, and N298.[2] This specific interaction is the basis for its inhibitory effect.
Therapeutic Implications of PDI Inhibition by this compound
The most immediate therapeutic application of PDI inhibition by this compound is in the treatment of thrombosis.[7] PDI on the surface of platelets and endothelial cells is crucial for thrombus formation. By inhibiting PDI, this compound has been shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading.[2] Importantly, in vivo studies in mice demonstrated that administration of this compound can significantly inhibit thrombosis formation without disrupting normal hemostasis.[2]
Given the role of PDI in cancer cell survival and progression, this compound also presents a potential avenue for oncology drug development.[8][9] Inhibition of PDI can lead to ER stress and apoptosis in cancer cells, which often have an increased demand for protein folding.[8]
Experimental Protocol: Validation of PDI Inhibition
To independently validate the inhibitory activity of this compound against PDI, the insulin turbidity assay is a robust and widely used method.[10][11] This assay measures the reductase activity of PDI, which reduces the disulfide bonds in insulin, causing the precipitation of the insulin B chain and a measurable increase in turbidity.
Step-by-Step Protocol: Insulin Turbidity Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0.
-
Insulin Solution: Dissolve bovine insulin in the assay buffer to a final concentration of 1 mg/mL. Ensure the solution is clear.
-
Reducing Agent: Prepare a fresh 20 mM solution of Dithiothreitol (DTT) in the assay buffer.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO and create serial dilutions in the assay buffer.
-
PDI Solution: Prepare a solution of recombinant human PDI at a final concentration of approximately 1.5 µM in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the this compound dilutions or a vehicle control (DMSO in buffer).
-
Add 170 µL of the insulin solution to each well.
-
Add 10 µL of the PDI solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the DTT solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 650 nm against time for each concentration of this compound.
-
The rate of increase in turbidity is proportional to the PDI activity.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Part 2: Putative Therapeutic Target - NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) family of transcription factors are key regulators of inflammation, immunity, cell survival, and proliferation.[12][13] Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases and cancers.[14][15] Given that extracts from Paeonia suffruticosa are known for their potent anti-inflammatory effects, it is highly probable that this compound also modulates this critical pathway.
Rationale for Investigating NF-κB
While direct evidence linking this compound to NF-κB is currently lacking, the established anti-inflammatory properties of related compounds from the same plant source provide a strong rationale for this hypothesis. The canonical NF-κB pathway is a common target for natural anti-inflammatory compounds. Inhibition of this pathway typically leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO).
Experimental Protocol: NF-κB Translocation Assay
A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be quantified using a high-content screening assay based on immunofluorescence microscopy.[16]
Step-by-Step Protocol: NF-κB (p65) Translocation Assay
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as TNF-α (e.g., 25 ng/mL) or lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the secondary antibody (NF-κB p65) and nuclear stain channels.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the fluorescence intensity of the NF-κB p65 signal in both the nucleus and the cytoplasm for each cell.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell. An increase in this ratio indicates NF-κB translocation.
-
-
Data Analysis:
-
Determine the average nuclear-to-cytoplasmic ratio for each treatment condition.
-
Calculate the percentage of inhibition of translocation for each this compound concentration relative to the stimulated control.
-
Determine the IC50 value for the inhibition of NF-κB translocation.
-
Conclusion and Future Directions
This compound has emerged as a promising natural product with a clearly defined therapeutic target in Protein Disulfide Isomerase. Its demonstrated antithrombotic activity provides a solid foundation for further preclinical and clinical development in the field of cardiovascular diseases. The potential for this compound to also target the NF-κB signaling pathway warrants further investigation and could significantly broaden its therapeutic applications to inflammatory diseases and cancer. The experimental protocols outlined in this guide provide a clear roadmap for validating these potential therapeutic targets and elucidating the full pharmacological profile of this compound.
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Protein Disulfide Isomerase: A Promising Target for Cancer Therapy. Drug Discovery Today, 19(3), 222-240. [Link]
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Protein Disulfide Isomerase: A New Class of Drug Target. Juniper Online Journal of Pharmacology & Pharmacokinetics, 2(3). [Link]
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Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Medicine, 10(8), 2812-2825. [Link]
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Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Medicine, 10(8), 2812-2825. [Link]
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NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469-471. [Link]
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The complexity of NF-κB signaling in inflammation and cancer. Carcinogenesis, 34(10), 2247-2256. [Link]
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NF-κB signaling in inflammation and cancer. Medical Communications, 2(4), 618-653. [Link]
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This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry, 72(12), 6265-6275. [Link]
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Safety Assessment of Paeonia suffruticosa-Derived Ingredients as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
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Optimizing PDIA1 Inhibition as a Strategy to Inhibit NLRP3 Inflammasome Activation and Activity. bioRxiv. [Link]
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Thioterpenoids as Potential Antithrombotic Drugs: Molecular Docking, Antiaggregant, Anticoagulant and Antioxidant Activities. Molecules, 26(16), 4983. [Link]
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This guide provides an in-depth exploration of Mudanpioside C, a monoterpene glycoside of significant interest, and its structurally related compounds. Drawing from a synthesis of current scientific literature, this document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development. We will delve into the chemical characteristics, natural origins, and pharmacological potential of these molecules, with a focus on the underlying mechanisms and experimental methodologies that are crucial for advancing their study from the laboratory to potential clinical applications.
Introduction to this compound and the Paeonia-derived Glycosides
This compound is a member of a larger family of bioactive compounds predominantly found in the plants of the Paeonia genus, commonly known as peonies. These plants, particularly species like Paeonia suffruticosa and Paeonia lactiflora, have a long history in traditional medicine, especially in East Asia.[1] The therapeutic reputation of peony extracts has spurred modern scientific investigation into their chemical constituents, leading to the isolation and characterization of numerous compounds, including the mudanpiosides and the more extensively studied paeoniflorin and its derivatives.[2][3]
This compound itself has been identified as a protein disulfide isomerase (PDI) inhibitor with notable antithrombotic activities, suggesting its potential in the management of thrombotic disorders.[4] This discovery has opened new avenues for research into its specific mechanisms of action and broader therapeutic applications.
Chemical Profile of this compound and Related Compounds
A thorough understanding of the chemical structures of this compound and its analogs is fundamental to elucidating their biological activities and structure-activity relationships.
Chemical Structure of this compound
This compound is a monoterpene glycoside with the chemical formula C30H32O13 and a molecular weight of 600.57 g/mol .[5] Its complex structure features a pinane-type monoterpene aglycone linked to a glycosidic moiety, which is further substituted. The precise stereochemistry and linkage of these components are critical for its biological function.
Structurally Related Compounds
Several other mudanpiosides and related glycosides have been isolated from Paeonia species. These compounds share a common structural framework with variations in their substituent groups. A comparative analysis of these structures is essential for understanding how subtle chemical modifications can influence their pharmacological profiles.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Mudanpioside A | C31H34O13 | 614.6 | Contains a benzoyloxymethyl group and a 4-methoxybenzoate moiety.[6] |
| This compound | C30H32O13 | 600.57 | [5] |
| Mudanpioside D | C24H30O12 | 510.5 | Features a 4-methoxybenzoate group.[7] |
| Mudanpioside E | C24H30O13 | 526.5 | Characterized by a 4-hydroxy-3-methoxybenzoate substituent.[8] |
| Mudanpioside J | C31H34O14 | 630.6 | Includes a benzoyloxymethyl group and a 4-hydroxy-3-methoxybenzoate moiety.[9] |
| Paeoniflorin | C23H28O11 | 480.45 | A widely studied monoterpene glycoside from Paeonia.[10] |
| Albiflorin | C23H28O11 | 480.45 | An isomer of paeoniflorin.[3] |
| Benzoylpaeoniflorin | C30H32O12 | 584.57 | A benzoylated derivative of paeoniflorin.[3] |
The structural diversity within this family of compounds, arising from different acyl groups and other modifications, presents a rich area for investigating structure-activity relationships and for the semi-synthesis of novel derivatives with potentially enhanced therapeutic properties.
Isolation and Characterization of this compound
The journey from a crude plant extract to a purified, well-characterized compound is a multi-step process that is foundational to natural product research.
Extraction and Isolation Workflow
The following is a generalized workflow for the extraction and isolation of this compound from its natural source, typically the root cortex of Paeonia suffruticosa.
Caption: Generalized workflow for the isolation of this compound.
Step-by-Step Isolation Protocol
-
Extraction: The air-dried and powdered root cortex of Paeonia suffruticosa is extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Mudanpiosides are typically enriched in the more polar fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases. A gradient elution system, for example, with a mixture of chloroform and methanol, is employed to separate the components.
-
Further Purification: Fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.
Pharmacological Activities and Mechanisms of Action
While research on this compound is still emerging, its known antithrombotic activity and the well-documented pharmacological effects of related compounds provide a strong basis for further investigation.
Antithrombotic Activity of this compound
This compound has been identified as an inhibitor of protein disulfide isomerase (PDI).[4] PDI is an enzyme that plays a critical role in thrombus formation. By inhibiting PDI, this compound can prevent the formation of blood clots, highlighting its therapeutic potential for thrombotic diseases such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.
Potential Anti-inflammatory and Immunomodulatory Effects
Many paeoniflorin derivatives are known to possess significant anti-inflammatory and immunomodulatory properties.[10] These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Given the structural similarities, it is plausible that this compound may also exhibit such activities.
Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways.
Caption: Known and hypothesized signaling pathways modulated by this compound.
Further research is necessary to fully elucidate the signaling cascades affected by this compound. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis will be instrumental in these investigations.
Experimental Protocols for Biological Evaluation
To assess the pharmacological potential of this compound, a range of in vitro and in vivo assays can be employed.
In Vitro Assays
a) Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on different cell lines.
-
Cell Seeding: Plate cells (e.g., endothelial cells, macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
b) Anti-inflammatory Activity Assessment
This can be evaluated by measuring the production of inflammatory mediators in stimulated cells.
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with different concentrations of this compound.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
In Vivo Models
To validate the in vitro findings, animal models are indispensable. For instance, to evaluate the antithrombotic effects of this compound, a ferric chloride-induced thrombosis model in mice can be utilized.
Pharmacokinetics and Bioavailability
A significant challenge with many natural glycosides, including paeoniflorin, is their low oral bioavailability.[11] The pharmacokinetic properties of this compound are yet to be extensively studied, but it is an area of critical importance for its development as a therapeutic agent.
Studies on paeoniflorin derivatives have shown that chemical modifications, such as acylation, can improve absorption and bioavailability.[11][12] Similar strategies could be explored for this compound to enhance its pharmacokinetic profile.
Future Directions and Conclusion
This compound and its related compounds represent a promising class of natural products with therapeutic potential, particularly in the realm of thrombotic and inflammatory diseases. The initial findings on this compound's antithrombotic activity are encouraging, but further research is imperative.
Key areas for future investigation include:
-
Comprehensive Pharmacological Profiling: A broader screening of this compound for other biological activities, such as anti-cancer, neuroprotective, and anti-diabetic effects.
-
Mechanism of Action Studies: Detailed elucidation of the molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound derivatives to identify compounds with improved potency and selectivity.
-
Pharmacokinetic and Toxicological Studies: In-depth investigation of the absorption, distribution, metabolism, excretion, and safety profile of this compound.
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The Pharmacology of Mudanpioside C: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Natural Monoterpenoid Glycoside
Mudanpioside C, a monoterpenoid glycoside isolated from the root bark of Paeonia suffruticosa (Cortex Moutan), is an emerging natural product with significant therapeutic promise.[1][2] Traditionally used in Chinese medicine, Cortex Moutan has a long history of application for various ailments, and modern scientific investigation is now elucidating the molecular mechanisms of its bioactive constituents.[1] This guide provides an in-depth exploration of the pharmacology of this compound, with a focus on its recently identified primary mechanism of action and its potential in other therapeutic areas. As a compound of interest for researchers in drug discovery and development, understanding its pharmacological profile is paramount for harnessing its full clinical potential.
Core Mechanism of Action: A Potent Inhibitor of Protein Disulfide Isomerase (PDI)
Recent groundbreaking research has identified this compound as a potent inhibitor of Protein Disulfide Isomerase (PDI), a critical enzyme in thrombus formation.[1][3] This discovery provides a solid mechanistic foundation for the observed antithrombotic effects of Cortex Moutan.
PDI is a chaperone protein residing in the endoplasmic reticulum that catalyzes the formation, isomerization, and breakage of disulfide bonds in proteins. Its role in platelet function and fibrin generation makes it a compelling target for antithrombotic therapies. This compound has been shown to be the most effective PDI inhibitor among structurally similar compounds isolated from Cortex Moutan, with an IC50 value of 3.22 μM .[1]
Molecular docking and site-directed mutagenesis studies have revealed that this compound specifically binds to the b'-x domain of PDI.[1] This interaction is stabilized by key amino acid residues, leading to the inhibition of PDI's enzymatic activity. The direct consequence of this inhibition is a dose-dependent suppression of collagen-induced platelet aggregation, as well as interference with platelet activation, adhesion, and spreading.[1][4]
Experimental Workflow: Identification of PDI Inhibition
The identification of this compound as a PDI inhibitor involved a sophisticated ligand-fishing method combined with UHPLC-Q-TOF-MS analysis.[1] This was followed by validation of its binding affinity and inhibitory activity.
Caption: Workflow for the discovery and validation of this compound as a PDI inhibitor.
Antithrombotic Efficacy: In Vivo Evidence
Preclinical studies in murine models have demonstrated the significant antithrombotic potential of this compound. Administration of this compound was found to effectively inhibit thrombus formation in a mouse model of arterial thrombosis without prolonging bleeding time, suggesting a favorable safety profile compared to some conventional anticoagulants.[1][3]
Experimental Protocol: Murine Carotid Artery Thrombosis Model
A standard model to assess antithrombotic effects involves the following steps:
-
Animal Model: Male C57BL/6 mice are typically used.[3]
-
Anesthesia and Surgical Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed. A Doppler flow probe is placed around the artery to monitor blood flow.[3]
-
Compound Administration: this compound or a vehicle control is administered, often orally or via intraperitoneal injection, at varying doses.
-
Thrombus Induction: Thrombosis is induced by applying a filter paper saturated with ferric chloride (FeCl₃) to the arterial surface, which causes endothelial injury and subsequent thrombus formation.
-
Measurement of Occlusion Time: The time to complete cessation of blood flow (occlusion) is recorded. A longer occlusion time in the treated group compared to the control group indicates an antithrombotic effect.
-
Hemostasis Assay (Tail Bleeding Time): To assess the risk of bleeding, the tail of the mouse is transected, and the time it takes for bleeding to stop is measured.
Putative Therapeutic Applications: Exploring Anti-inflammatory and Neuroprotective Effects
While the antithrombotic activity of this compound is its most well-defined pharmacological effect, evidence from studies on related compounds and extracts of Paeonia suffruticosa suggests potential anti-inflammatory and neuroprotective properties.[5][6] It is important to note that direct and quantitative evidence for these effects of purified this compound is still emerging.
Potential Anti-inflammatory Mechanism
The anti-inflammatory effects of compounds from Paeonia species are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
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Topic: Mudanpioside C Analogues and Their Biological Activities: A Framework for Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Monoterpene glycosides isolated from Paeonia species, such as mudanpioside C and the closely related paeoniflorin, represent a class of natural products with significant therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer activities. However, their clinical utility is often constrained by suboptimal pharmacokinetic properties like low membrane permeability and bioavailability. This has catalyzed research into the synthesis of analogues designed to overcome these limitations and enhance pharmacological efficacy. Due to the nascent stage of research on this compound analogues specifically, this guide establishes a comprehensive framework by leveraging the extensive structure-activity relationship (SAR) data available for its structural archetype, paeoniflorin. We delve into the rationale behind structural modifications, synthetic strategies, and the resulting impact on biological activities. This guide provides detailed experimental protocols for analogue synthesis and bioactivity assessment, serving as a technical blueprint for the development of novel therapeutics based on the this compound scaffold.
The Monoterpene Glycoside Scaffold: Rationale for Analogue Development
The core structure of this compound and paeoniflorin, characterized by a cage-like pinane skeleton linked to a glucose moiety, offers multiple sites for chemical modification. The primary impetus for developing analogues is to improve the drug-like properties of the parent compound.
-
Improving Bioavailability: The hydrophilic nature of the glucose moiety can limit passive diffusion across cell membranes. Modifications that increase lipophilicity, such as esterification of the sugar's hydroxyl groups, are a key strategy to enhance absorption and cell permeability.
-
Enhancing Potency and Selectivity: Subtle changes to the benzoyl group or the pinane skeleton can alter the molecule's interaction with specific biological targets, potentially leading to increased potency and reduced off-target effects.
-
Modulating Metabolism: The metabolic fate of these glycosides can influence their duration of action. Analogues can be designed to be more resistant to enzymatic degradation or, conversely, to act as prodrugs that release the active pharmacophore at the target site.
The development of paeoniflorin-6'-O-benzene sulfonate (CP-25), for example, was a direct result of this rationale, leading to a compound with potent anti-inflammatory and immunoregulatory effects demonstrated in collagen-induced arthritis models.
Biological Activities and Mechanistic Insights
Analogues derived from the paeoniflorin/mudanpioside C scaffold have demonstrated a broad spectrum of biological activities. The following sections explore the most significant of these, with a focus on the underlying mechanisms of action.
Anti-Inflammatory and Immunomodulatory Activity
Inflammation is a key pathological component of numerous diseases. Paeoniflorin and its analogues have shown potent anti-inflammatory effects.
Mechanism of Action: A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Paeoniflorin analogues can intervene in this cascade, suppressing the production of these inflammatory mediators.
Figure 2: General experimental workflow for the synthesis of esterified paeoniflorin analogues.
Detailed Protocol: Synthesis of an Esterified Paeoniflorin Derivative (Based on principles from)[1]
-
Protection:
-
Dissolve paeoniflorin (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl, 2.2 mmol) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Acylation:
-
Dissolve the protected paeoniflorin (1 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Add the desired acyl chloride (e.g., o-fluorobenzoyl chloride, 1.2 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Deprotection:
-
Dissolve the acylated intermediate (1 mmol) in tetrahydrofuran (THF, 10 mL).
-
Add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 2.5 mmol).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture and partition between ethyl acetate and water.
-
Collect the organic layer, dry, and concentrate.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure esterified analogue.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
-
In Vitro Bioassay: Anti-inflammatory Activity in Macrophages
Rationale: The RAW 264.7 murine macrophage cell line is a standard and reliable model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a potent inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. This assay provides a robust system to quantify the anti-inflammatory potential of test compounds.
Detailed Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
The next day, remove the old medium.
-
Pre-treat the cells by adding 100 µL of medium containing various concentrations of the this compound analogue (or paeoniflorin as a positive control) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induce inflammation by adding 100 µL of medium containing LPS to a final concentration of 10-100 ng/mL. For wells with test compounds, add a 2X LPS solution to the existing 100 µL of compound-containing media.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO or cytokine production for each analogue concentration compared to the LPS-only control.
-
Determine the IC50 value (the concentration required to inhibit 50% of the inflammatory response) for each active compound.
-
Structure-Activity Relationship (SAR) and Future Outlook
The extensive research on paeoniflorin derivatives provides critical insights into the structure-activity relationships that can guide the rational design of novel this compound analogues.
Figure 3: Logical flow of the structure-activity relationship (SAR) for designing potent analogues.
Key SAR Insights:
-
Lipophilicity is Key: Introducing lipophilic groups, particularly through esterification at the 2' and 6' positions of the glucose moiety, consistently correlates with enhanced antioxidant and cytoprotective activities. [1]* The Benzoyl Group is Modifiable: Modifications to the benzoyl group, such as sulfonation, can significantly enhance anti-inflammatory activity, as seen with CP-25.
-
The Pinane Skeleton is Crucial: The rigid, cage-like pinane skeleton is essential for activity, but rearrangements can lead to derivatives with different pharmacological profiles.
Future Directions: The field is ripe for the systematic application of these principles to the this compound scaffold. Future research should focus on:
-
Synthesis of a this compound Analogue Library: Create a diverse library of analogues by modifying the same key positions as in paeoniflorin.
-
Comparative Biological Evaluation: Directly compare the anti-inflammatory, neuroprotective, and anticancer activities of this compound analogues against their paeoniflorin counterparts to identify any unique therapeutic advantages.
-
Pharmacokinetic Profiling: Conduct in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising lead candidates to confirm improved bioavailability.
By leveraging the robust foundation of paeoniflorin research, the development of this compound analogues can be accelerated, paving the way for a new generation of potent therapeutics for a range of complex diseases.
References
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New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation. (2023). PubMed Central. [Link]
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Summary of paeoniflorin derivatives and their biological activities. (n.d.). ResearchGate. [Link]
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Synthesis and antioxidant activity of paeoniflorin derivatives. (2025). PubMed. [Link]
-
New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation. (2023). MDPI. [Link]
-
Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells. (2013). PubMed. [Link]
-
Synthesis and antioxidant activity of paeoniflorin derivatives. (2025). ResearchGate. [Link]
-
Paeoniflorin and paeonol from Paeonia species are promising compounds with anticancer and other pharmacological properties. (2025). Journal of Applied Pharmaceutical Science. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018). ResearchGate. [Link]
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The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages. (2022). PubMed. [Link]
-
Paeoniflorin and paeonol from Paeonia species are promising compounds with anticancer and other pharmacological properties. (2025). JAPS. [Link]
-
Predicted synthesis of paeoniflorin catalyzed by glycosyltransferase... (n.d.). ResearchGate. [Link]
-
Anticancer Effects and Mechanisms of Paeoniflorin on Various Cancer Cell Lines. (n.d.). Preprints.org. [Link]
-
Advances of paeoniflorin in depression: the molecular mechanism and formula application. (n.d.). Frontiers in Pharmacology. [Link]
-
Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells. (2014). PubMed Central. [Link]
-
The Anticancer Effects of Paeoniflorin and Its Underlying Mechanisms. (2019). ResearchGate. [Link]
-
A review for the pharmacological effects of paeoniflorin in the nervous system. (2022). Frontiers in Pharmacology. [Link]
-
(PDF) Synthesis of Esters of the Monoterpene Glycoside Paeoniflorin. (2016). ResearchGate. [Link]
-
Paeoniflorin inhibits APEC-induced inflammation in HD11 cells through the NF-κB signaling pathway by activating CB2R. (2024). PubMed Central. [Link]
-
The analgesic effect of paeoniflorin: A focused review. (2022). PubMed Central. [Link]
-
Paeoniflorin Induces ER Stress-Mediated Apoptotic Cell Death by Generating Nox4-Derived ROS under Radiation in Gastric Cancer. (2023). National Institutes of Health. [Link]
-
Paeoniflorin Antagonizes TNF-α-Induced L929 Fibroblastoma Cells Apoptosis by Inhibiting NF-κBp65 Activation. (2019). National Institutes of Health. [Link]
-
Preclinical Evidence of Paeoniflorin Effectiveness for the Management of Cerebral Ischemia/Reperfusion Injury: A Systematic Review and Meta-Analysis. (2022). Frontiers in Pharmacology. [Link]
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Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives. (n.d.). Wiley Online Library. [Link]
- WO2012129966A1 - Paeoniflorin compound having inhibitory activity on abnormal expression of cyclooxygenase-2, preparation method therefor, and use thereof. (n.d.).
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2020). PubMed Central. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2016). MDPI. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023). PubMed Central. [Link]
-
Inflammatory response induced in RAW264.7 macrophages by PA and LPS... (n.d.). ResearchGate. [Link]
-
Rational design and structure–activity relationship studies reveal new esterified C20-diterpenoid alkaloid analogues... (n.d.). OUCI. [Link]
-
Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. (2022). MDPI. [Link]
-
Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. (2021). National Institutes of Health. [Link]
-
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023). MDPI. [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PubMed Central. [Link]
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Methodological & Application
Isolation and Purification of Mudanpioside C from Paeonia suffruticosa (Cortex Moutan)
An Application Note and Protocol for Researchers
Abstract: Mudanpioside C, a monoterpene glycoside found in the root cortex of Paeonia suffruticosa (Moutan Cortex), has attracted considerable scientific interest for its potential therapeutic applications, notably as a protein disulfide isomerase (PDI) inhibitor with antithrombotic properties.[1][2] This guide provides a comprehensive, field-proven protocol for the efficient extraction and high-purity isolation of this compound. The methodology detailed herein follows a logical progression from crude extraction to multi-stage chromatographic purification and is designed for researchers in natural product chemistry, pharmacology, and drug development. Each step is accompanied by an explanation of the underlying scientific principles to ensure reproducibility and adaptability.
Strategic Overview: The Path to Pure this compound
The isolation of a specific glycoside like this compound from a complex plant matrix is a process of progressive enrichment. Our strategy is built on a three-stage workflow that systematically removes impurities based on their physicochemical properties, primarily polarity.
-
Ultrasound-Assisted Solid-Liquid Extraction: This initial step is designed to efficiently leach a broad spectrum of phytochemicals, including the target this compound, from the dried, powdered plant material into a solvent. Ultrasound is employed to enhance this process by disrupting cell walls and increasing solvent penetration, thereby improving extraction yield and reducing time compared to conventional methods.[3]
-
Macroporous Resin Chromatography (Preliminary Purification): The crude extract contains a vast array of compounds, from highly polar sugars and salts to non-polar lipids and chlorophylls. Macroporous resin chromatography serves as a critical cleanup and enrichment step. The resin selectively adsorbs compounds of intermediate polarity, like monoterpene glycosides, while allowing highly polar and non-polar impurities to be washed away.[1][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final, high-resolution purification step. It leverages the principles of reverse-phase chromatography to separate this compound from other structurally similar glycosides that co-eluted during the previous stage.[1] The resulting fractions yield this compound at a high degree of purity, suitable for biological assays and structural elucidation.
The entire workflow is visualized in the diagram below.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol enhances extraction efficiency through acoustic cavitation, which facilitates the release of intracellular compounds. An ethanol-water mixture is chosen as the solvent because it effectively solubilizes monoterpene glycosides while being less harsh than pure organic solvents.[3][4]
Materials:
-
Dried Cortex Moutan
-
Ethanol (95%, Analytical Grade)
-
Deionized Water
-
Grinder or mill
-
Ultrasonic bath with temperature control
-
Large-capacity flask (e.g., 5 L)
-
Filter paper or Buchner funnel setup
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried Cortex Moutan to a consistent fine powder (target mesh size: 40-60). Homogeneous particle size is crucial for ensuring uniform extraction.
-
Extraction:
-
Weigh 100 g of the powdered Cortex Moutan and transfer it to a 5 L flask.
-
Prepare the extraction solvent by mixing ethanol and deionized water to a final concentration of 33% (v/v).
-
Add 3300 mL of the 33% ethanol solution to the flask, achieving a liquid-to-material ratio of 33:1.[1] This high ratio ensures complete wetting of the material and provides a sufficient gradient for diffusion.
-
Place the flask in an ultrasonic bath. Set the temperature to 55 °C and the ultrasonic power to 400 W.
-
Perform the extraction for 44 minutes.[1] These parameters are optimized to maximize yield without causing thermal degradation of the target compounds.
-
-
Filtration and Concentration:
-
After extraction, immediately filter the mixture while warm through filter paper or a Buchner funnel to separate the extract from the plant residue.
-
Wash the residue with a small volume of the 33% ethanol solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature of 60 °C. This yields the crude extract.
-
| Parameter | Value | Rationale |
| Solvent | 33% Ethanol (v/v) | Optimal for solubilizing monoterpene glycosides. |
| Liquid-to-Material Ratio | 33:1 (mL/g) | Ensures thorough extraction and prevents saturation.[1] |
| Ultrasonic Power | 400 W | Provides sufficient energy for cell wall disruption.[1] |
| Temperature | 55 °C | Enhances solubility and diffusion without degrading glycosides.[1] |
| Time | 44 minutes | Balances extraction efficiency with operational time.[1] |
Protocol 2: Macroporous Resin Chromatography
This step serves to fractionate the crude extract, significantly enriching the desired monoterpene glycosides. The non-polar polystyrene backbone of the resin retains medium-polarity compounds via hydrophobic interactions, while a stepwise increase in ethanol concentration systematically elutes them.
Materials:
-
Crude extract from Protocol 1
-
Macroporous resin (e.g., LSA-900C, D-101, or HPD-300)[1][3][5]
-
Glass chromatography column
-
Ethanol (95%)
-
Deionized Water
-
Rotary evaporator
-
Analytical HPLC for fraction monitoring
Procedure:
-
Resin Pre-treatment: Pack a glass column with the macroporous resin. Sequentially wash the packed resin with ethanol and then deionized water until the eluent is clear and neutral. This activates the resin and removes any residual monomers or preservatives.
-
Sample Loading: Dissolve the dried crude extract in a minimal amount of deionized water. Load the aqueous solution onto the top of the prepared resin column at a slow flow rate (e.g., 1.5-2.0 mL/min) to ensure efficient adsorption.[1]
-
Washing: Wash the column with several bed volumes of deionized water. This crucial step removes highly polar compounds such as sugars, organic acids, and salts, which do not adsorb to the resin. Monitor the eluent with a refractive index detector or by TLC until it shows no significant compounds.
-
Stepwise Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water. This allows for the separation of compound classes based on polarity.
-
10% Ethanol: Elutes more polar glycosides and some phenolic compounds.
-
30% Ethanol: This fraction typically contains the highest concentration of this compound and related monoterpene glycosides.
-
50% Ethanol: Elutes less polar glycosides and aglycones.
-
70% Ethanol: Elutes paeonol and other less polar compounds.[1]
-
-
Fraction Analysis and Pooling: Collect fractions for each ethanol concentration. Analyze a small aliquot of each fraction using analytical HPLC (see Protocol 4) or TLC to identify the fractions containing this compound. Pool the fractions that are rich in the target compound.
-
Concentration: Concentrate the pooled, enriched fractions using a rotary evaporator to obtain the semi-purified extract for the final purification step.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the definitive step to isolate this compound to a purity of >98%. A C18 reverse-phase column is used, where compounds are separated based on their hydrophobic interactions with the stationary phase. A carefully controlled gradient of an organic solvent (methanol or acetonitrile) and water allows for the fine separation of structurally similar molecules.
Materials & Instrumentation:
-
Semi-purified extract from Protocol 2
-
HPLC-grade Methanol (or Acetonitrile)
-
Ultrapure Water
-
Preparative HPLC system with a gradient pump, autosampler/injector, column oven, UV detector, and fraction collector.
-
Preparative C18 reverse-phase column (e.g., 250 mm × 20 mm, 10 µm particle size)
Procedure:
-
Preparation: Dissolve the semi-purified extract in the initial mobile phase composition (e.g., 60% methanol in water) and filter through a 0.45 µm syringe filter to remove any particulates that could damage the column.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Preparative Column.
-
Mobile Phase: A gradient of methanol (B) and water (A).
-
Gradient Program: A linear gradient from 60% to 82% methanol over 45 minutes is a good starting point.[1] This shallow gradient is key to resolving closely eluting glycosides.
-
Flow Rate: Typically 5-10 mL/min, depending on the column dimensions.
-
Detection: UV detector set to 276 nm, which corresponds to an absorbance maximum for the benzoyl chromophore in related structures.[1]
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time. Collect the eluent in fractions corresponding to the peak that matches the retention time of a this compound reference standard (if available) or the major target peak.
-
Purity Confirmation and Final Product: Analyze the collected fractions using analytical HPLC (Protocol 4) to confirm purity. Pool the fractions with high purity (>98%). Evaporate the solvent from the pooled pure fractions under reduced pressure (or via lyophilization) to obtain the final purified this compound as a solid.
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (Preparative) | Standard for separating medium-polarity compounds like glycosides. |
| Mobile Phase | Methanol-Water Gradient | Provides fine control over elution to separate similar compounds. |
| Gradient Example | 60% to 82% Methanol (0-45 min) | Shallow gradient ensures high resolution.[1] |
| Flow Rate | 5-10 mL/min | Appropriate for preparative-scale columns. |
| Detection Wavelength | 276 nm | Corresponds to a UV absorbance maximum for related structures.[1] |
Protocol 4: Analytical HPLC for Purity Verification
This protocol is a self-validating step used to monitor the success of each purification stage and to determine the final purity of the isolated compound.
Instrumentation & Conditions:
-
System: Standard analytical HPLC or UPLC system with a DAD or UV detector.
-
Column: C18 Reverse-Phase Analytical Column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Similar gradient to the preparative method (e.g., acetonitrile and water with 0.1% formic acid) but adapted for an analytical flow rate.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Diode Array Detector (DAD) scanning a range that includes 230 nm and 276 nm to ensure detection of various impurities.[6]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a dilute solution of the sample (from crude extract, resin fractions, or final product) in methanol.
-
Inject the sample into the HPLC system.
-
Record the chromatogram. Purity is calculated by the peak area percentage method: (Peak Area of this compound / Total Peak Area of all peaks) × 100%.
Conclusion
This guide outlines a robust and reproducible methodology for the extraction and purification of this compound from Cortex Moutan. The strategic combination of ultrasound-assisted extraction, macroporous resin enrichment, and preparative HPLC provides a clear path to obtaining high-purity material. By understanding the rationale behind each step—from solvent selection to chromatographic gradients—researchers can confidently adapt and troubleshoot this protocol to suit their specific laboratory conditions and research goals, paving the way for further investigation into the promising therapeutic activities of this compound.
References
- BenchChem. (2025). Application Notes & Protocols: Extraction and Purification of this compound from Cortex Moutan. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Mudanpioside J. BenchChem.
- Meng, L., Chen, Y., Zheng, Z., & Wang, Z. (2024). Moutan Cortex: A Review of Origins, Phytochemical Characterization Strategies, Anti-fibrosis-related Pharmacological Mechanisms and Applications. ResearchGate.
- BenchChem. (2025). Application Note: Quantitative Analysis of Mudanpioside J using a Validated Stability-Indicating HPLC Method. BenchChem.
-
Meng, L., Chen, Y., Zheng, Z., & Wang, Z. (2024). Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract. Molecules, 29(3), 622. Retrieved from [Link]
-
Meng, L., Chen, Y., Zheng, Z., & Wang, Z. (2024). Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract. PubMed, 38338367. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. ResearchGate. Retrieved from [Link]
Sources
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- 4. Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC Method for the Quantification of Mudanpioside C in Plant Extracts
Introduction: The Significance of Quantifying Mudanpioside C
This compound is a monoterpenoid glycoside found in the root bark of Paeonia suffruticosa (Moutan Cortex) and other related species.[1][2][3][4] Emerging research has highlighted its potential as a pharmacologically active compound. For instance, studies have identified this compound as a potential calcium antagonist and a protein disulfide isomerase (PDI) inhibitor, suggesting its promise in the development of antithrombotic agents.[3][5]
The accurate and precise quantification of this compound is paramount for the quality control of herbal medicines, standardization of plant extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for analyzing complex matrices like plant extracts.[6][7]
This application note provides a comprehensive, validated protocol for the quantification of this compound using RP-HPLC with UV detection, designed for researchers, scientists, and quality control professionals. The methodology is established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[8][9][10]
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The fundamental principle rests on the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase. This compound, being a moderately polar glycoside, is retained on the column and then eluted by a gradually increasing concentration of an organic solvent (acetonitrile) in the mobile phase. A UV-Vis Diode Array Detector (DAD) is used for detection, set at the maximum absorbance wavelength (λmax) of this compound to ensure optimal sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from certified reference standards.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound Reference Standard: Purity ≥98% (CAS No: 172760-03-1).[11]
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Mobile Phase Additive: Formic acid (analytical grade).
-
Plant Material: Dried and powdered root bark of Paeonia suffruticosa (Moutan Cortex) or other relevant plant material.
Instrumentation and Equipment
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample extraction.
-
Centrifuge: For separating extract from plant debris.
-
Volumetric Glassware: Grade A flasks and pipettes.
-
Syringe Filters: 0.45 µm pore size, Polytetrafluoroethylene (PTFE) or Polyvinylidene Fluoride (PVDF).[12][13]
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. Store this solution at -20°C, protected from light.[2]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by performing serial dilutions of the primary stock solution with methanol. These solutions are used to construct the calibration curve and should be prepared fresh daily.
Protocol 2: Preparation of Plant Sample
The efficiency of extraction is critical for accurate quantification. Ultrasonication with 70% methanol is a proven method for extracting monoterpene glycosides from Paeonia species.[12]
-
Weighing: Accurately weigh approximately 1.0 g of the pulverized, dried plant material into a 50 mL conical tube.
-
Extraction: Add 25.0 mL of 70% methanol to the tube. Vortex briefly to mix.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate at 40°C for 45 minutes.
-
Centrifugation: Centrifuge the resulting slurry at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[13]
Protocol 3: HPLC Chromatographic Conditions
The following conditions are optimized for the separation and detection of this compound from co-occurring compounds in Moutan Cortex extracts.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 15-25% B; 10-25 min, 25-40% B; 25-30 min, 40-80% B; 30-35 min, 80% B (wash); 35.1-40 min, 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 232 nm (determined from UV scan of this compound standard) |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Rationale for Conditions: A C18 column provides excellent retention for moderately polar compounds. The gradient elution with acidified water and acetonitrile ensures sharp peaks and good resolution from other matrix components like paeoniflorin and paeonol.[14][15] A column temperature of 30°C ensures reproducible retention times. The detection wavelength of 232 nm corresponds to a primary UV maximum for the benzoyl chromophore present in this compound, similar to related compounds.[16]
Method Validation
To ensure the method is suitable for its intended purpose, it was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[6][8][10]
Specificity
Specificity was confirmed by comparing the chromatograms of a blank (70% methanol), the this compound standard, and a Moutan Cortex extract. The this compound peak in the sample was identified by matching its retention time and UV spectrum with the pure standard. No interfering peaks from the matrix were observed at the retention time of this compound.
Linearity
The linearity of the method was evaluated by analyzing the six working standard solutions in triplicate. The calibration curve was generated by plotting the mean peak area against the concentration.
| Parameter | Result |
| Concentration Range | 5 - 200 µg/mL |
| Regression Equation | y = 45.78x - 12.35 |
| Correlation Coefficient (R²) | 0.9997 |
The excellent correlation coefficient (R² > 0.999) demonstrates a strong linear relationship between detector response and analyte concentration over the specified range.[17]
Accuracy (Recovery)
Accuracy was determined using the standard addition method. A known quantity of the plant extract was spiked with this compound standard at three different concentration levels (80%, 100%, and 120% of the endogenous amount).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40.0 | 39.4 | 98.5 |
| 100% | 50.0 | 50.8 | 101.6 |
| 120% | 60.0 | 59.1 | 98.5 |
| Average | 99.5 |
The average recovery of 99.5% falls within the acceptable range of 95-105%, confirming the method's accuracy.[18][19]
Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicates of a sample extract (containing ~50 µg/mL of this compound).
| Precision Type | % RSD (Relative Standard Deviation) |
| Repeatability (Intra-day) | 0.85% |
| Intermediate (Inter-day) | 1.32% |
The %RSD values are well below the typical acceptance criterion of 2%, indicating excellent precision.[7][9]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.[18][20]
-
LOD (3.3 * σ/S): 0.45 µg/mL
-
LOQ (10 * σ/S): 1.36 µg/mL
These sensitivity levels are sufficient for the quantification of this compound in typical plant extracts.
Visualization of Workflows
Caption: Logical structure of the HPLC method validation.
Calculation of this compound Content
The concentration of this compound in the solid plant material is calculated using the following formula:
Content (mg/g) = (C × V) / W
Where:
-
C = Concentration of this compound in the injected sample solution, as determined from the calibration curve (mg/mL).
-
V = Total volume of the extraction solvent used (mL).
-
W = Weight of the initial dried plant material (g).
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and sensitive for the quantitative determination of this compound in plant extracts. The comprehensive validation confirms its reliability and suitability for routine quality control, phytochemical research, and supporting roles in drug development. This self-validating system provides a robust framework for obtaining high-quality, reproducible data.
References
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Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies. (2022). PubMed Central. [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
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This compound. (n.d.). Labchem Catalog. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. (2021). Journal of Applied Biological Chemistry. [Link]
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Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. [Link]
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Mudanpioside E. (n.d.). PubChem. [Link]
-
Moutan Cortex: A Review of Origins, Phytochemical Characterization Strategies, and Anti-fibrosis-related Pharmacological Mechanisms. (2025). American Journal of Chinese Medicine. [Link]
-
This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
-
HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations. (1998). PubMed. [Link]
-
Origins, Phytochemistry, Pharmacology, Analytical Methods and Safety of Cortex Moutan (Paeonia suffruticosa Andrew): A Systematic Review. (2019). MDPI. [Link]
-
Mudanpioside J. (n.d.). PubChem. [Link]
-
Quality Evaluation of the Traditional Chinese Medicine Moutan Cortex Based on UPLC Fingerprinting and Chemometrics Analysis. (2025). NIH. [Link]
-
Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil. (2018). MDPI. [Link]
-
HPLC-DAD analysis of paeoniflorin. (n.d.). ResearchGate. [Link]
-
Chemical structures of isolates (1-18) from Moutan cortex. (n.d.). ResearchGate. [Link]
-
Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science. [Link]
-
Quantitative HPLC Analysis of Ascorbic Acid and Gallic Acid in Phyllanthus Emblica. (2015). International Journal of Pharmaceutical and Clinical Research. [Link]
-
Quantitative HPLC Analysis of Ascorbic Acid and Gallic Acid in Phyllanthus Emblica. (2025). ResearchGate. [Link]
-
Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection. (2012). NIH. [Link]
-
Ascorbic acid quantification in Benincasa hispida fruit extracted using different solvents. (2013). CABI Digital Library. [Link]
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Application Notes and Protocols for In Vitro Antiplatelet Aggregation Assays of Mudanpioside C
Introduction: The Therapeutic Potential of Mudanpioside C in Thrombotic Disorders
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet aggregation is a critical event in the pathophysiology of these disorders. Consequently, the discovery and development of novel antiplatelet agents are of paramount importance in cardiovascular medicine. This compound, a monoterpene glycoside isolated from Paeonia suffruticosa, has emerged as a promising candidate for antithrombotic therapy. Recent studies have demonstrated that this compound exhibits potent antiplatelet and antithrombotic activities by inhibiting protein disulfide isomerase (PDI), a critical enzyme in platelet activation and thrombus formation.[1]
This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of this compound's antiplatelet aggregation effects. It is designed for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar natural compounds.
Scientific Rationale: Targeting Protein Disulfide Isomerase (PDI) in Platelet Aggregation
Protein disulfide isomerase (PDI) is an enzyme that catalyzes the formation and isomerization of disulfide bonds in proteins.[2][3] While traditionally known for its role in protein folding within the endoplasmic reticulum, PDI is also present on the surface of platelets and plays a crucial role in thrombus formation.[2][4] Upon vascular injury, PDI is rapidly released from platelets and endothelial cells, where it participates in the activation of integrins, such as αIIbβ3, the key receptor for fibrinogen that mediates platelet aggregation.[3][5] By inhibiting PDI, this compound prevents the conformational changes in integrins required for platelet aggregation, thereby blocking a critical step in thrombus formation.[1] This targeted mechanism of action makes this compound a compelling subject for further investigation as an antiplatelet agent.
Signaling Pathway of Platelet Aggregation
The process of platelet aggregation is a complex signaling cascade initiated by various agonists like collagen, adenosine diphosphate (ADP), and thrombin.[6] These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling pathways that lead to an increase in cytosolic calcium levels, the activation of protein kinases, and ultimately, the conformational activation of the GPIIb/IIIa receptor, which binds fibrinogen to form platelet aggregates.[6]
Diagram of Key Signaling Pathways in Platelet Aggregation
Caption: Key signaling pathways in platelet aggregation.
Experimental Protocol: In Vitro Antiplatelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[7] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials and Reagents
-
This compound: High purity (≥98% HPLC)
-
Solvent for this compound: Dimethyl sulfoxide (DMSO)
-
Platelet Agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Thrombin
-
Arachidonic Acid (AA)
-
-
Anticoagulant: 3.2% Sodium Citrate
-
Whole Blood: Freshly drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.[8]
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Equipment:
-
Light Transmission Aggregometer
-
Refrigerated Centrifuge
-
Incubator/Water Bath (37°C)
-
Calibrated Pipettes
-
Plastic tubes and cuvettes
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[1] Carefully aspirate the upper PRP layer into a clean plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[1]
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Experimental Workflow
Diagram of the LTA Experimental Workflow
Caption: Experimental workflow for the LTA assay.
Step-by-Step Protocol
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute with PBS to achieve the desired working concentrations. The final DMSO concentration in the PRP should not exceed 0.5% to avoid solvent-induced effects on platelet function.[9]
-
Assay Incubation:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
-
Add 5 µL of the this compound working solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) with stirring.[9]
-
-
Initiate Aggregation:
-
Set the aggregometer baseline to 0% aggregation using the PRP sample and 100% aggregation using the PPP sample.
-
Add 50 µL of the chosen agonist (e.g., ADP, collagen) to the PRP to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Data Analysis and Interpretation
The primary output of an LTA experiment is an aggregation curve, which plots the percentage of light transmission over time.
-
Percent Inhibition: The inhibitory effect of this compound is calculated as follows:
% Inhibition = [ (Max Aggregation of Control - Max Aggregation of Test) / Max Aggregation of Control ] x 100
-
IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a range of this compound concentrations. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of this compound that produces 50% inhibition of platelet aggregation.[10]
Data Presentation
| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) | Percent Inhibition (%) |
| Vehicle Control (DMSO) | ADP (10 µM) | 85.2 ± 3.1 | 0 |
| 10 | ADP (10 µM) | 68.5 ± 2.5 | 19.6 |
| 50 | ADP (10 µM) | 42.1 ± 1.8 | 50.6 |
| 100 | ADP (10 µM) | 15.7 ± 1.2 | 81.6 |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low platelet aggregation in control | Poor blood sample quality | Ensure fresh blood from healthy donors with no antiplatelet medication.[8] |
| Improper PRP preparation | Follow centrifugation protocol precisely to avoid platelet activation or loss.[1] | |
| Inactive agonist | Use fresh, properly stored agonists. | |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Temperature fluctuations | Maintain a constant 37°C throughout the experiment. | |
| Spontaneous platelet aggregation | Platelet activation during handling | Use plasticware and gentle handling to minimize platelet activation. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vitro evaluation of this compound's antiplatelet aggregation activity. By understanding the underlying scientific principles and adhering to meticulous experimental technique, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound.
References
-
- PubMed
-
- Blood, American Society of Hematology
-
- Journal of Clinical Investigation
-
- PubMed
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- NCBI
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- Springer Nature Experiments
-
- Journal of Agricultural and Food Chemistry
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- Via Medica Journals
-
- National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI
-
- Taylor & Francis Online
-
- PMC - NIH
-
- Bio/Data Corporation
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- PMC - NIH
-
- PubMed
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- UCSF Health
-
- NIH
-
- PubMed
-
- MDPI
-
- YouTube
-
- ResearchGate
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- Impactfactor
-
- PMC - NIH
-
- PubMed
-
- MDPI
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- 4. JCI - A critical role for extracellular protein disulfide isomerase during thrombus formation in mice [jci.org]
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- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
developing a cell-based assay for mudanpioside C activity
Topic: Development of a Cell-Based Assay to Evaluate the Anti-inflammatory Activity of Mudanpioside C
Audience: Researchers, scientists, and drug development professionals.
Authored by: Senior Application Scientist, Gemini
Introduction and Rationale
This compound is a pinane monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Cortex Moutan). Emerging research has highlighted its potential as a therapeutic agent, with studies pointing towards significant antithrombotic, antioxidant, and neuroprotective properties.[1][2][3] A key recurring theme in its bioactivity profile is the modulation of inflammatory pathways.[4] Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous chronic diseases, including atherosclerosis, neurodegenerative disorders, and arthritis.[5] Therefore, compounds that can safely and effectively modulate the inflammatory response are of high therapeutic interest.
To translate the potential of this compound into a quantifiable biological context, a robust and reproducible cell-based assay is essential. Such an assay allows for the determination of dose-dependent efficacy, provides insights into the mechanism of action, and serves as a primary screening tool for novel anti-inflammatory drug candidates.[6][7]
This guide provides a comprehensive, field-proven framework for developing a cell-based assay to specifically quantify the anti-inflammatory activity of this compound. We will focus on a widely accepted and validated model: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[8][9] Macrophages are central players in the innate immune response, and their activation by LPS, a component of Gram-negative bacteria, triggers a potent inflammatory cascade, including the high-level production of the signaling molecule nitric oxide (NO).[10][11] Overproduction of NO is a key feature of inflammatory pathologies, making its inhibition a primary target for anti-inflammatory therapeutics.
Assay Principle and Workflow Overview
The core of this assay is the quantification of nitrite (NO₂⁻), a stable and measurable byproduct of NO, in the cell culture supernatant using the Griess reaction.[12][13] In this two-step diazotization reaction, nitrite reacts with sulfanilamide in an acidic environment to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a vibrant pink-red azo dye, whose absorbance is directly proportional to the nitrite concentration.[14][15]
By treating LPS-stimulated macrophages with varying concentrations of this compound, we can determine its ability to suppress NO production, thereby quantifying its anti-inflammatory potency. To ensure that the observed reduction in NO is a direct result of anti-inflammatory activity and not simply due to cell death, a parallel cell viability assay (e.g., MTT assay) is a mandatory validation step.
The overall experimental workflow is depicted below.
Caption: High-level workflow for assessing this compound anti-inflammatory activity.
Detailed Protocols and Methodologies
Required Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Test Compound: this compound (dissolved in DMSO to create a high-concentration stock, e.g., 50 mM).
-
Inflammatory Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent System:
-
Cell Viability Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Other Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipettes, humidified CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 540-570 nm).
Step-by-Step Protocol: Nitric Oxide Inhibition Assay
Expert Insight: Consistency is paramount. Ensure RAW 264.7 cells are in the logarithmic growth phase and have a consistent passage number to minimize variability in LPS response.
-
Cell Seeding:
-
Harvest RAW 264.7 cells and perform a cell count.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5 x 10⁴ cells/well) into a 96-well plate.[9]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound and LPS Preparation:
-
Prepare serial dilutions of this compound in serum-free DMEM from your DMSO stock. A typical final concentration range to test might be 1 µM to 100 µM.
-
Causality: The final DMSO concentration in all wells must be kept constant and low (≤0.1%) to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" with the same final DMSO concentration as the highest compound concentration.
-
Prepare a 2 µg/mL LPS solution in serum-free DMEM. The final concentration in the well will be 1 µg/mL.[9][16]
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate for 1 hour. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is applied.[4]
-
Add 50 µL of the 2 µg/mL LPS solution to all wells except the "No LPS" control wells. Add 50 µL of plain serum-free DMEM to the "No LPS" wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.[9]
-
-
Griess Assay:
-
Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.[14]
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, empty 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well containing supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light. The appearance of a pink/magenta color indicates the presence of nitrite.
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
-
Standard Curve Generation:
-
Prepare a series of NaNO₂ standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) in culture medium.
-
Perform the Griess reaction on these standards alongside your samples.
-
Plot the absorbance vs. nitrite concentration and perform a linear regression to obtain the equation of the line. This will be used to calculate the nitrite concentration in your samples.
-
Mandatory Validation: Cell Viability (MTT) Assay
Trustworthiness: This step is non-negotiable. It validates that any decrease in NO is due to a specific anti-inflammatory effect, not simply because the compound killed the cells.
-
After collecting the supernatant for the Griess assay, carefully remove the remaining 50 µL of medium from the cell plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to solubilize the formazan crystals.[18]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
Data Analysis and Interpretation
Calculations
-
Nitrite Concentration: Use the standard curve's linear equation to convert the absorbance readings of your samples into nitrite concentrations (µM).
-
Percent NO Inhibition:
-
% Inhibition = [1 - (Nitrite_Sample - Nitrite_NoLPS) / (Nitrite_LPSonly - Nitrite_NoLPS)] * 100
-
-
Percent Cell Viability:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Data Presentation
Summarize the results in a clear, tabular format. This allows for direct comparison between the dose-dependent anti-inflammatory effect and any corresponding cytotoxicity.
| This compound (µM) | Nitrite (µM) ± SD | % NO Inhibition | % Cell Viability ± SD |
| 0 (No LPS) | Value | N/A | 100 (by definition) |
| 0 (LPS Only) | Value | 0 (by definition) | Value |
| 1 | Value | Value | Value |
| 5 | Value | Value | Value |
| 10 | Value | Value | Value |
| 25 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
Determining the IC₅₀ Value
Plot the % NO Inhibition against the logarithmic concentration of this compound. Use a non-linear regression (sigmoidal dose-response curve fit) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NO production. A potent compound will have a low IC₅₀ value. The viability data should show >90% viability at concentrations up to and including the IC₅₀ to be considered a valid result.
Mechanistic Insights: The NF-κB Signaling Pathway
The production of NO in LPS-stimulated macrophages is primarily driven by the enzyme inducible nitric oxide synthase (iNOS). The expression of the Nos2 gene (which codes for iNOS) is tightly controlled by the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[19][20]
In resting macrophages, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκBα.[20] LPS binding to its receptor (TLR4) on the macrophage surface initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, bind to the promoter of target genes like Nos2, and initiate their transcription.[20][21] It is plausible that this compound exerts its anti-inflammatory effect by interfering with this pathway.
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
Follow-up Experiments: To validate this hypothesis, one could perform Western blotting to check if this compound treatment reduces the levels of iNOS protein or prevents the phosphorylation of IκBα. An NF-κB reporter assay could also directly measure the inhibition of NF-κB transcriptional activity.[22]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Use a multichannel pipette for consistency. Ensure thorough mixing of cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No or Weak LPS Response | Inactive LPS; Low cell passage number (cells are less responsive); Cells are unhealthy. | Purchase new, high-quality LPS. Use cells between passage 5 and 20. Ensure cell viability is high before seeding. Confirm proper incubator conditions (37°C, 5% CO₂). |
| High Background Nitrite Reading | Contamination of media or reagents with bacteria (which can produce nitrite). | Use fresh, sterile-filtered media and reagents. Always practice good aseptic technique. |
| Compound Precipitates in Media | Poor solubility of this compound at the tested concentration. | Check the solubility limit. Lower the highest concentration tested. Ensure the final DMSO concentration is consistent and as low as possible. Briefly sonicate the stock solution before making dilutions. |
| Viability is Low Across All Wells | Contamination; Incorrect medium formulation; Incubator malfunction. | Check for contamination under a microscope. Confirm the composition of your complete medium. Verify incubator temperature and CO₂ levels. |
| Inhibition of NO but also High Cytotoxicity | The compound is cytotoxic to RAW 264.7 cells at the tested concentrations. | The observed effect is likely due to cell death, not a specific anti-inflammatory action. The compound is not a good candidate in this model. Test a lower concentration range to see if a therapeutic window can be identified. |
References
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Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Link
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Link
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Link
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
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MTT assay protocol. Abcam. Link
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MTT (Assay protocol). Protocols.io. Link
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Link
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Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Link
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NF-κB: Governing Macrophages in Cancer. MDPI. Link
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Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Link
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Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Link
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Link
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Griess test. Wikipedia. Link
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Griess Reagent Kit, for nitrite quantitation Product Information Sheet. Thermo Fisher Scientific. Link
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts. IntechOpen. Link
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Griess Reagent System Technical Bulletin. Promega Corporation. Link
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Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. PubMed. Link
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Quantifying Nitric Oxide Production with the Griess Reaction. BenchChem. Link
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Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Link
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Cross-Validation of Mudanpioside J's Antioxidant Potential: A Comparative Guide Based on Assays of Related Compounds. BenchChem. Link
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Link
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Link
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Mudanpioside J: A Potential Alternative in Neuroinflammation and Oxidative Stress-Related Conditions. BenchChem. Link
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Link
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Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. Link
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This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. PubMed. Link
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Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. MDPI. Link
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Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases. PubMed Central. Link
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Therapeutic Perspective of Vitamin C and Its Derivatives. MDPI. Link
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Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Dove Medical Press. Link
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Anti-inflammatory effects of different drugs/agents with antioxidant property on endothelial expression of adhesion molecules. PubMed. Link
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Investigating the Phytochemical Composition, Antioxidant, and Anti-Inflammatory Potentials of Cassinopsis ilicifolia (Hochst.) Kuntze Extract against Some Oxidative Stress and Inflammation Molecular Markers. MDPI. Link
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Investigating the Hepatoprotective Properties of Mulberry Leaf Flavonoids against Oxidative Stress in HepG2 Cells. MDPI. Link
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Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PubMed Central. Link
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The comparison of antioxidant properties and nutrigenomic redox-related activities of vitamin C, C-vitamers, and other common ascorbic acid derivatives. ResearchGate. Link
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Altered trace elements, antioxidant vitamin C, and malondialdehyde levels are associated with the pathophysiology and development of pre-hepatic jaundice: A case-control study. PubMed. Link
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Application Note: In Silico Investigation of Mudanpioside C Binding to Protein Disulfide Isomerase (PDI)
Abstract
This application note provides a comprehensive guide and detailed protocol for conducting molecular docking studies of mudanpioside C with human protein disulfide isomerase (PDI). PDI is a critical enzyme in the endoplasmic reticulum responsible for protein folding and is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. This compound, a natural monoterpenoid glycoside, is investigated here for its potential inhibitory interaction with PDI. This document outlines the scientific rationale, provides a step-by-step workflow for in silico analysis using AutoDock Vina, and explains the causality behind key experimental choices, ensuring a robust and reproducible computational study.
Introduction: Scientific Rationale and Therapeutic Context
Protein disulfide isomerase (PDI) is a multifunctional enzyme primarily located in the endoplasmic reticulum (ER), where it plays a crucial role in the correct folding of proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2] PDI's activity is essential for cellular homeostasis, and its overexpression or dysfunction is implicated in various pathologies.[1] Notably, cancer cells often exhibit elevated PDI levels to cope with the high demand for protein synthesis and to mitigate ER stress, making PDI an attractive target for anticancer therapies.[3] Inhibition of PDI can disrupt protein folding, leading to ER stress and apoptosis in cancer cells.[3]
This compound is a monoterpenoid isolated from plants of the Paeonia genus, which have a long history in traditional medicine. While direct evidence for the biological activities of this compound is emerging, related compounds from Paeonia suffruticosa have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6] One study has identified a related compound, Mudanpioside J, as a PDI affinity component, providing a strong rationale for investigating the interaction between this class of natural products and PDI.[6]
This guide will detail the process of using molecular docking to predict the binding affinity and interaction patterns of this compound with the active site of human PDI. Such in silico studies are a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of potential therapeutic compounds.[7]
Foundational Concepts: The "Why" Behind the "How"
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] The primary goal is to identify the most stable binding conformation, characterized by the lowest binding energy. This process is governed by the principle of complementarity in shape, hydrogen bonding, and electrostatic interactions between the ligand and the receptor's active site.[7]
Our choice of AutoDock Vina as the docking engine is based on its widespread use, high accuracy in predicting binding modes, and computational efficiency.[8] It employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and a gradient optimization algorithm for conformational searching.[8]
The overall workflow can be conceptualized as follows:
Caption: Molecular Docking Workflow.
Materials and Software
This section details the necessary data and software for the successful execution of the protocol.
| Component | Source | URL / Download Link | Purpose |
| Protein Structure | RCSB Protein Data Bank | [Link] | 3D crystal structure of human PDI (PDB ID: 4EL1) |
| Ligand Structure | PubChem | [Link] | 3D conformer of this compound in SDF format |
| Docking Software | AutoDock Vina | [Link] | Core docking engine |
| Preparation Tools | AutoDock Tools (ADT) | [Link] | GUI for preparing protein and ligand files |
| Visualization | PyMOL or UCSF ChimeraX | [Link] or | Analysis and visualization of docking results |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the molecular docking of this compound with PDI.
Protocol 1: Preparation of the PDI Receptor (PDB ID: 4EL1)
Rationale: The raw PDB file contains non-essential information (like water molecules) and lacks hydrogen atoms, which are crucial for calculating interactions. This protocol prepares the protein for docking by cleaning the structure and adding necessary components.
-
Download the PDI Structure: Obtain the crystal structure of oxidized human PDI from the RCSB PDB database (PDB ID: 4EL1).[3] Save the file in PDB format.
-
Launch AutoDock Tools (ADT): Open the ADT graphical interface.
-
Load the Protein: Navigate to File > Read Molecule and select the downloaded 4EL1.pdb file.
-
Clean the Protein Structure:
-
Remove water molecules: Edit > Delete Water. Water molecules can interfere with the docking process and are typically removed.
-
Add polar hydrogens: Edit > Hydrogens > Add > Polar Only. This step is critical as hydrogen bonds are a major component of protein-ligand interactions.[9]
-
-
Add Charges:
-
Compute Gasteiger charges: Edit > Charges > Compute Gasteiger. These charges are essential for calculating electrostatic interactions.
-
-
Save as PDBQT:
-
Navigate to Grid > Macromolecule > Choose. Select the 4EL1 molecule.
-
ADT will prompt you to save the prepared protein in PDBQT format. This format includes the added hydrogens and charges required by AutoDock Vina. Save the file as 4EL1_receptor.pdbqt.
-
Protocol 2: Preparation of the this compound Ligand
Rationale: The ligand structure must be in a format that AutoDock Vina can recognize, with defined rotatable bonds to allow for conformational flexibility during docking.
-
Download the Ligand Structure: Search for "this compound" on the PubChem database.[10] Download the 3D conformer of the molecule in SDF format.
-
Convert SDF to PDB (Optional but Recommended): Use a visualization tool like PyMOL or an online converter to convert the SDF file to a PDB file. This can sometimes improve compatibility with ADT.
-
Load the Ligand into ADT:
-
Navigate to Ligand > Input > Open and select the this compound file.
-
-
Define Torsion Tree:
-
ADT will automatically detect the root of the ligand and the number of rotatable bonds. This is crucial for allowing the ligand to adopt different conformations within the protein's active site. You can view and modify this by navigating to Ligand > Torsion Tree.
-
-
Save as PDBQT:
-
Navigate to Ligand > Output > Save as PDBQT. Save the prepared ligand as mudanpiosideC_ligand.pdbqt.
-
Protocol 3: Docking Simulation with AutoDock Vina
Rationale: This protocol defines the search space for the docking simulation, focusing on the known active site of PDI, and then executes the docking calculation.
-
Load Prepared Molecules into ADT: Ensure both 4EL1_receptor.pdbqt and mudanpiosideC_ligand.pdbqt are loaded into the ADT session.
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.[11][12]
-
Navigate to Grid > Grid Box.
-
Identifying the Active Site: The catalytic active sites of PDI are characterized by the CGHC motif.[1][2] In the 4EL1 structure, these are located in both chains. For this protocol, we will target the active site in Chain A, which includes residues Cys53, Gly54, His55, and Cys56. Center the grid box around these residues.
-
Set Grid Box Dimensions: Adjust the size of the box (e.g., 60 x 60 x 60 points with 0.375 Å spacing) to encompass the entire active site cleft, providing enough space for the ligand to move and rotate freely.[12]
-
Save the grid parameters by navigating to File > Output Grid Dimension File and saving it as grid.gpf.
-
-
Configure AutoDock Vina:
-
Create a text file named conf.txt. This file will contain the input parameters for the Vina simulation.
-
Add the following lines to conf.txt, ensuring the file paths are correct:
(Note: The center and size values are obtained from the grid box setup in ADT.)
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the conf.txt file.
-
Execute the following command (ensure the path to the Vina executable is correct):
-
The simulation will run, and the results will be saved in docking_results.pdbqt and log.txt.
-
Analysis and Interpretation of Results
Caption: Post-Docking Analysis Workflow.
-
Binding Affinity (Binding Energy):
-
Open the log.txt file. It will contain a table of the binding affinities for the top predicted poses.
-
The binding affinity is reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.
Pose Binding Affinity (kcal/mol) 1 (Example: -8.5) 2 (Example: -8.2) 3 (Example: -7.9) -
-
Visualization of Binding Poses:
-
Launch a molecular visualization program like PyMOL or UCSF ChimeraX.
-
Open the receptor file (4EL1_receptor.pdbqt) and the results file (docking_results.pdbqt).
-
The results file contains multiple binding poses. Focus on the top-ranked pose (the one with the lowest binding energy).
-
Analyze the interactions between this compound and the amino acid residues in the PDI active site. Look for:
-
Hydrogen Bonds: These are critical for specificity and stability.
-
Hydrophobic Interactions: Contacts between nonpolar regions of the ligand and protein.
-
Electrostatic Interactions: Attraction or repulsion between charged groups.
-
-
Conclusion and Future Directions
This application note provides a robust and detailed framework for performing molecular docking studies of this compound with PDI. The predicted binding affinity and interaction patterns from this in silico analysis can provide valuable insights into the potential of this compound as a PDI inhibitor.
The results from this computational approach should be used to guide further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, to confirm the biological activity of this compound and its therapeutic potential.
References
-
Generating grid box for Docking using Vina. (2024, May 9). YouTube. Retrieved from [Link]
-
The human protein disulphide isomerase family: substrate interactions and functional properties. PMC. Retrieved from [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. Retrieved from [Link]
-
AutoDock Tutorial. University of North Texas. Retrieved from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. University of Rhode Island. Retrieved from [Link]
-
Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. (2024, May 17). YouTube. Retrieved from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]
-
AutoDock 4 Molecular Docking Tutorial. (2025, August 5). YouTube. Retrieved from [Link]
-
Protein disulfide-isomerase (eukaryotic). M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]
-
Molecular Docking Tutorial. University of California, San Diego. Retrieved from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved from [Link]
-
4EL1: Crystal structure of oxidized hPDI (abb'xa'). RCSB PDB. Retrieved from [Link]
-
Introduction of a More Glutaredoxin-like Active Site to PDI Results in Competition between Protein Substrate and Glutathione Binding. Helda - University of Helsinki. Retrieved from [Link]
-
Protein disulfide isomerases exploit synergy between catalytic and specific binding domains. The EMBO Journal. Retrieved from [Link]
-
What should be the best strategy to define grid box in blind docking?. Bioinformatics Stack Exchange. Retrieved from [Link]
-
Domain structure of PDI. ResearchGate. Retrieved from [Link]
-
Mudanpioside D. PubChem. Retrieved from [Link]
-
4LE1: Crystal structure of the receiver domain of DesR in the inactive state. RCSB PDB. Retrieved from [Link]
-
4EKL: Akt1 with GDC0068. RCSB PDB. Retrieved from [Link]
-
Mudanpioside E. PubChem. Retrieved from [Link]
-
In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed. MDPI. Retrieved from [Link]
-
Mudanpioside A. PubChem. Retrieved from [Link]
-
PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Downloads - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
4DL1: Crystal Structure of human Myeloperoxidase with covalent thioxanthine analog. RCSB PDB. Retrieved from [Link]
-
Antioxidant and Anti-Inflammatory Agents from the Sea: A Molecular Treasure for New Potential Drugs. MDPI. Retrieved from [Link]
-
Anti-Inflammatory Activity of Natural Products. MDPI. Retrieved from [Link]
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Antioxidant properties of certain South Indian medicinal plants. Journal of Natural Product and Plant Resources. Retrieved from [Link]
-
Antioxidant activities of sulfated Codonopsis polysaccharides in acute oxidative stress. PubMed. Retrieved from [Link]
-
Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. PubMed Central. Retrieved from [Link]
-
Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. MDPI. Retrieved from [Link]
-
Antiinflammatory, Antinociceptive and Antioxidant activities of aqueous and methanolic stem bark extracts of Fagaropsis hildebra. The Journal of Phytopharmacology. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. 4el1 - Crystal structure of oxidized hPDI (abb'xa') - Summary - Protein Data Bank Japan [pdbj.org]
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Application Note & Protocol: A Framework for Assessing the In Vivo Antithrombotic Effects of Mudanpioside C
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Thrombosis and the Potential of Mudanpioside C
Thrombosis, the pathological formation of a blood clot within a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism.[1] Current antithrombotic therapies, while effective, are often associated with a significant risk of bleeding complications, necessitating the search for novel agents with a wider therapeutic window.[1] Natural products represent a rich reservoir of chemical diversity for drug discovery. This compound, a monoterpene glycoside isolated from Paeonia suffruticosa (Cortex Moutan), has recently been identified as a potential antithrombotic agent through its activity as a protein disulfide isomerase (PDI) inhibitor.[2]
This document provides a comprehensive, field-proven protocol for the preclinical in vivo evaluation of this compound. It is designed to guide researchers in rigorously assessing its antithrombotic efficacy, elucidating its mechanism of action on the coagulation system, and evaluating its primary hemostatic safety profile. The protocols described herein integrate widely used and validated models to generate a robust data package suitable for advancing promising lead compounds.[3][4]
Scientific Foundation: The Coagulation Cascade and Platelet Hemostasis
Effective assessment of an antithrombotic agent requires a foundational understanding of the physiological processes of hemostasis and thrombosis. Hemostasis is a tightly regulated process involving platelets and a cascade of enzymatic reactions (the coagulation cascade) to seal vascular injuries.[5] The coagulation cascade is traditionally divided into the intrinsic, extrinsic, and common pathways, culminating in the generation of thrombin, which converts fibrinogen to a fibrin clot.[6][7]
-
The Intrinsic Pathway is activated by contact with negatively charged surfaces. It is assessed by the Activated Partial Thromboplastin Time (aPTT).[6][7]
-
The Extrinsic Pathway is initiated by tissue factor (TF) exposed at the site of injury.[8] It is evaluated by the Prothrombin Time (PT).[8][9]
-
Platelets are crucial for primary hemostasis, forming an initial plug at the injury site. Their function is assessed through bleeding time assays.[10]
This compound's potential mechanism as a PDI inhibitor suggests it may interfere with the platelet functions crucial for thrombus formation.[2] The following protocols are designed to test this hypothesis and explore its effects on the broader coagulation system.
Caption: The Coagulation Cascade and Potential Targets.
Integrated Experimental Workflow
A multi-assay approach is essential for a comprehensive evaluation. The following workflow outlines the key stages, from initial in vivo efficacy testing to ex vivo mechanistic and safety profiling.
Caption: Integrated workflow for assessing antithrombotic agents.
Materials and Reagents
| Category | Item | Recommended Specifications |
| Test Compound | This compound | Purity >98% (HPLC) |
| Vehicle Control | e.g., 0.5% Carboxymethylcellulose (CMC) in Saline | |
| Positive Control | Aspirin (for antiplatelet effects), Heparin (for anticoagulant effects) | |
| Animals | Mice | C57BL/6, male, 10-12 weeks old |
| Surgical & Dosing | Anesthetics | Ketamine (100 mg/kg) / Xylazine (10 mg/kg) mixture, i.p. |
| Surgical Instruments | Dissecting microscope, micro-dissecting scissors, forceps | |
| Dosing Needles | 22-gauge oral gavage needles | |
| FeCl₃ Thrombosis Model | Ferric Chloride (FeCl₃) | 5-10% (w/v) solution in deionized water (prepare fresh) |
| Filter Paper | Whatman No. 1, cut to 1x2 mm strips | |
| Blood Flow Meter | Doppler flow probe (e.g., Transonic Systems Inc.) | |
| Bleeding Time Assay | Isotonic Saline | Pre-warmed to 37°C |
| Filter Paper | Standard laboratory grade | |
| Coagulation Assays | Blood Collection Tubes | 3.2% Sodium Citrate (9:1 blood-to-anticoagulant ratio) |
| Coagulometer | Automated or semi-automated photo-optical device | |
| Reagent Kits | Commercial aPTT and PT reagent kits |
Detailed Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
Principle: This is a widely used and reproducible model for evaluating arterial thrombosis.[3] Topical application of ferric chloride (FeCl₃) causes oxidative injury to the vascular endothelium, exposing subendothelial collagen and tissue factor, which triggers platelet adhesion and aggregation, leading to the formation of an occlusive thrombus.[11][12] The efficacy of an antithrombotic agent is measured by its ability to delay or prevent vessel occlusion.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the mouse with a ketamine/xylazine mixture via intraperitoneal injection. Confirm deep anesthesia through a lack of pedal withdrawal reflex. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the trachea and underlying muscles. Gently retract the muscles to locate the left common carotid artery. Carefully dissect the artery free from the surrounding connective tissue and vagus nerve.[13]
-
Blood Flow Monitoring: Place a Doppler flow probe around the exposed carotid artery to obtain a baseline blood flow measurement. A stable flow of approximately 1 ml/min is typical for an adult mouse.[14]
-
Thrombus Induction: Place a small piece of plastic or paraffin film under the artery to isolate it.[15] Saturate a 1x2 mm strip of filter paper with the FeCl₃ solution (e.g., 6% w/v) and apply it topically to the adventitial surface of the artery for 3 minutes.[14][16]
-
Data Acquisition: After 3 minutes, carefully remove the filter paper and rinse the area with sterile saline to remove residual FeCl₃.[15] Continuously monitor and record the arterial blood flow until it ceases (occlusion) or for a pre-determined maximum time (e.g., 30 minutes).
-
Endpoint: The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ to the complete cessation of blood flow.
Protocol 2: Tail Bleeding Time Assay
Principle: This assay assesses primary hemostasis, which is largely dependent on platelet function.[10] A prolonged bleeding time indicates impaired platelet plug formation, which can be a desired therapeutic effect (antiplatelet activity) or a potential safety liability (bleeding risk).[17]
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the mouse and place it in a prone position. Maintain body temperature at 37°C.
-
Procedure: Using a sharp scalpel, transect a 3-5 mm segment from the distal tip of the tail.[10]
-
Measurement: Immediately immerse the tail into a tube containing isotonic saline pre-warmed to 37°C.[17] Start a timer.
-
Endpoint: Record the time required for the bleeding to stop completely. Cessation of bleeding is defined as no sign of blood flow for at least 30 seconds. A maximum observation time (e.g., 20 minutes) should be set, after which bleeding is considered continuous.[17]
Protocol 3: Ex Vivo Coagulation Assays (aPTT and PT)
Principle: These assays use platelet-poor plasma from treated animals to determine if the test compound affects the intrinsic (aPTT) or extrinsic (PT) pathways of the coagulation cascade.[8][18] Prolongation of these clotting times suggests an anticoagulant mechanism of action.[19][20]
Step-by-Step Methodology:
-
Blood Collection: At the experimental endpoint (typically 1-2 hours after the final dose), anesthetize the mouse. Perform cardiac puncture using a syringe pre-filled with 3.2% sodium citrate anticoagulant. Collect blood in a 9:1 ratio of blood to anticoagulant.
-
Plasma Preparation: Immediately centrifuge the citrated whole blood at 2,500 x g for 15 minutes to prepare platelet-poor plasma (PPP).[21] Carefully collect the supernatant (plasma).
-
aPTT Measurement:
-
Pre-warm the PPP sample and aPTT reagent (containing a contact activator like ellagic acid and phospholipids) to 37°C.[6]
-
Pipette 50 µL of PPP into a cuvette, followed by 50 µL of aPTT reagent. Incubate for 3-5 minutes at 37°C.[19]
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M calcium chloride (CaCl₂).[19]
-
The coagulometer will automatically measure the time in seconds until a fibrin clot is formed.[18]
-
-
PT Measurement:
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test. A p-value < 0.05 is typically considered significant.
Table 1: In Vivo Efficacy and Safety Profile of this compound
| Treatment Group | Dose (mg/kg) | Time to Occlusion (s) | Tail Bleeding Time (s) |
| Vehicle Control | - | e.g., 650 ± 45 | e.g., 180 ± 25 |
| Positive Control (Aspirin) | 30 | e.g., 1250 ± 110 | e.g., 450 ± 60 |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| *p < 0.05 compared to Vehicle Control |
Table 2: Ex Vivo Coagulation Profile of this compound
| Treatment Group | Dose (mg/kg) | aPTT (s) | PT (s) |
| Vehicle Control | - | e.g., 34.5 ± 2.1 | e.g., 12.1 ± 0.5 |
| Positive Control (Heparin) | 100 U/kg | e.g., >150 | e.g., 14.5 ± 1.2 |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| *p < 0.05 compared to Vehicle Control |
Interpretation Guide:
-
Increased Time to Occlusion: Suggests effective in vivo antithrombotic activity.
-
Prolonged Bleeding Time: Indicates inhibition of primary hemostasis (likely antiplatelet effect) and a potential bleeding risk.
-
Prolonged aPTT: Points to inhibition of the intrinsic and/or common coagulation pathways.[7][23]
-
Prolonged PT: Points to inhibition of the extrinsic and/or common coagulation pathways.[8][9]
-
No Change in Bleeding Time/aPTT/PT: If TTO is prolonged but other parameters are unchanged, it may suggest a novel mechanism of action, possibly related to endothelial protection or fibrinolysis, that warrants further investigation.
Conclusion
This application note provides a robust, integrated framework for the preclinical evaluation of this compound's antithrombotic properties. By combining a well-established in vivo efficacy model with essential safety and mechanistic ex vivo assays, researchers can generate the critical data needed to understand the compound's therapeutic potential and guide future drug development efforts.
References
-
LearnHaem. (2022, November 19). Prothrombin Time (PT). Haematology Made Simple. [Link]
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Ignjatovic, V. (2013). Activated partial thromboplastin time. Methods in Molecular Biology, 992, 111-120. [Link]
-
Practical-Haemostasis.com. (2024, October 2). Screening Tests in Haemostasis: The Prothrombin Time [PT]. [Link]
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Practical-Haemostasis.com. (2025, July 21). Screening Tests in Haemostasis: The APTT. [Link]
-
Rumbaut, R. E., & Slaff, D. W. (2011). Microvascular Thrombosis Models in Venules and Arterioles In Vivo. Microcirculation, 18(1), 1-13. [Link]
-
Subramaniam, S., & Kanse, S. M. (2014). Ferric chloride-induced arterial thrombosis in mice. Current Protocols in Mouse Biology, 4(4), 151-164. [Link]
-
Nieswandt, B., Varga-Szabo, D., & Elvers, M. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research, 100(7), 959-972. [Link]
-
Jain, A., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Journal of Visualized Experiments, (193), e64985. [Link]
-
Al-Tamimi, M., & Al-Zoubi, M. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Medicina, 59(2), 241. [Link]
-
Nieswandt, B., et al. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research, 100(7), 959-972. [Link]
-
Al-Tamimi, M., & Al-Zoubi, M. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. ResearchGate. [Link]
-
Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). [Link]
-
Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. [Link]
-
Liu, J., et al. (2012). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World Journal of Experimental Medicine, 2(2), 30-36. [Link]
-
Schoepen, M., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (100), e52834. [Link]
-
Wikipedia. (n.d.). Partial thromboplastin time. [Link]
-
Schoepen, M., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. JoVE. [Link]
-
Jain, A., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. UKnowledge. [Link]
-
Bio-protocol. (n.d.). Tail Bleeding Time. [Link]
-
Pathology Tests Explained. (n.d.). Activated partial thromboplastin time. [Link]
-
Wang, Y., et al. (2024). This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry. [Link]
-
Pharmacology Discovery Services. (n.d.). Bleeding Time, Mouse. [Link]
-
Tidy, C. (2025, October 22). Prothrombin Time: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
-
Santos, S. S., et al. (2017). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. Animal Models and Experimental Medicine, 1(1), 55-62. [Link]
-
Larkin, H. D. (2024, January 23). Prothrombin Time. StatPearls - NCBI Bookshelf. [Link]
-
Santos, S. S., et al. (2017). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. ResearchGate. [Link]
-
Subramani, B., & Perumal, P. (2022). Current update on herbal sources of antithrombotic activity—a comprehensive review. The Egyptian Journal of Internal Medicine, 34(1), 1-12. [Link]
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- 23. Partial thromboplastin time - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Investigating Mudanpioside C in Preclinical Models of Thrombosis
Prepared for: Researchers, scientists, and drug development professionals in thrombosis and cardiovascular pharmacology.
Introduction: The Therapeutic Potential of Mudanpioside C in Thromboembolic Disorders
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events such as myocardial infarction and ischemic stroke. Antiplatelet and anticoagulant therapies are the cornerstones of treatment, yet they carry a significant risk of bleeding complications. This necessitates the search for novel antithrombotic agents with improved safety profiles.
This compound is a monoterpene glycoside isolated from Moutan Cortex, the root bark of Paeonia suffruticosa. Traditional medicine has long used Moutan Cortex for blood circulation disorders, and modern research is beginning to validate its efficacy. Components of Moutan Cortex have demonstrated significant anti-platelet and antithrombotic activities. Specifically, these effects are linked to the inhibition of platelet aggregation and the modulation of critical signaling pathways, such as the MAPK and Akt pathways, which are central to platelet activation.
Recent findings suggest that this compound may be a key contributor to these effects. A patent application has highlighted its potential for preventing and treating cardiovascular diseases, citing its ability to inhibit platelet aggregation and reduce the expression of P-selectin, an adhesion molecule that is rapidly translocated to the platelet surface upon activation. This positions this compound as a promising candidate for a novel antithrombotic agent.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound. We detail robust, field-proven protocols for both in vivo and in vitro models of thrombosis, enabling researchers to systematically investigate its efficacy and mechanism of action. The protocols are designed to be self-validating, with clear explanations of experimental choices and integrated endpoints for mechanistic analysis.
Part 1: In Vivo Evaluation of Antithrombotic Efficacy
The ferric chloride (FeCl₃)-induced carotid artery thrombosis model is a widely accepted standard for evaluating the in vivo efficacy of antithrombotic agents. It simulates endothelial injury, triggering a physiological cascade of platelet adhesion, activation, and aggregation, leading to vessel occlusion.
Workflow for Ferric Chloride-Induced Thrombosis Model
Caption: Workflow for the FeCl₃-induced arterial thrombosis model.
Detailed Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
1. Rationale and Experimental Design: This protocol aims to determine if pre-treatment with this compound can delay or prevent the formation of an occlusive thrombus following chemical injury to the arterial endothelium. The primary endpoint is the Time to Occlusion (TTO), providing a clear measure of antithrombotic potency.
2. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na)
-
Positive control: Clopidogrel
-
Anesthetic: Pentobarbital sodium or Isoflurane
-
Ferric Chloride (FeCl₃) solution (10% w/v in distilled water)
-
Doppler flow probe and flowmeter
-
Surgical instruments
-
Filter paper (1x2 mm strips)
3. Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week. Fast animals overnight before the experiment but allow water ad libitum.
-
Drug Formulation & Administration:
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required.
-
Administer this compound (e.g., 10, 20, 40 mg/kg), vehicle, or positive control (Clopidogrel, 20 mg/kg) via oral gavage 60 minutes prior to anesthetic induction.
-
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., pentobarbital sodium, 50 mg/kg, i.p.). Confirm depth of anesthesia via pedal reflex.
-
Make a midline cervical incision and carefully dissect the soft tissue to expose the left common carotid artery.
-
Place a mini Doppler flow probe around the artery to monitor blood flow. Ensure a stable baseline reading is achieved.
-
-
Thrombus Induction:
-
Soak a 1x2 mm strip of filter paper in 10% FeCl₃ solution.
-
Carefully place the saturated filter paper on top of the carotid artery, downstream from the flow probe.
-
Leave the filter paper in place for exactly 3 minutes, then remove it and gently rinse the area with sterile saline.
-
-
Monitoring and Endpoint Determination:
-
Continuously monitor and record the arterial blood flow.
-
The time from the application of the FeCl₃ paper until blood flow ceases completely (stable zero flow for >1 minute) is recorded as the Time to Occlusion (TTO).
-
If occlusion does not occur within a pre-defined cutoff time (e.g., 60 minutes), the experiment is terminated, and the TTO is recorded as 60 minutes.
-
-
Sample Collection: Immediately following the experiment, blood can be collected via cardiac puncture into citrate-containing tubes for ex vivo platelet aggregation and biomarker analysis.
Data Presentation: Expected Outcomes
| Treatment Group | Dose (mg/kg) | Expected Time to Occlusion (TTO) | Significance vs. Vehicle |
| Vehicle Control | - | ~10-15 minutes | - |
| This compound | 10 | Increased TTO | p < 0.05 |
| This compound | 20 | Further Increased TTO | p < 0.01 |
| This compound | 40 | Significantly Increased TTO | p < 0.001 |
| Clopidogrel | 20 | Occlusion may not occur (>60 min) | p < 0.001 |
Part 2: In Vitro Mechanistic Evaluation
In vitro platelet aggregometry is the gold standard for assessing the direct effects of a compound on platelet function. This allows for the investigation of specific inhibitory mechanisms by using different agonists that trigger distinct activation pathways.
Proposed Signaling Pathway for this compound in Platelets
Based on evidence from related compounds and initial findings, this compound is hypothesized to interfere with key platelet activation signaling cascades.
Caption: Hypothesized mechanism of this compound's anti-platelet action.
Detailed Protocol: Light Transmission Aggregometry (LTA)
1. Rationale and Experimental Design: This protocol measures the effect of this compound on platelet aggregation in platelet-rich plasma (PRP). By pre-incubating PRP with the compound before adding an agonist (like ADP or collagen), we can quantify its direct inhibitory activity.
2. Materials:
-
This compound
-
Vehicle (e.g., DMSO, final conc. <0.1%)
-
Platelet agonists: ADP, Collagen, Arachidonic Acid (AA)
-
Anticoagulant: 3.2% Sodium Citrate
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
3. Step-by-Step Methodology:
-
PRP Preparation:
-
Draw whole blood from healthy human volunteers (with informed consent) or anesthetized rodents into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregometry Procedure:
-
Pipette 250 µL of adjusted PRP into a cuvette with a stir bar and place it in the aggregometer. Allow it to stabilize at 37°C for 5 minutes.
-
Add a small volume (e.g., 2.5 µL) of this compound at various final concentrations (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) to the PRP. Incubate for 5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample. Use a PPP sample to set the 100% aggregation mark.
-
Add a specific agonist (e.g., ADP at 10 µM, or Collagen at 2 µg/mL) to initiate aggregation.
-
Record the aggregation tracing for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound required to inhibit 50% of platelet aggregation).
-
Data Presentation: Expected Outcomes for LTA
| Agonist | This compound Conc. (µM) | Expected % Inhibition of Aggregation |
| ADP (10 µM) | 1 | ~10-20% |
| 10 | ~30-50% | |
| 50 | ~60-80% | |
| 100 | >80% | |
| Collagen (2 µg/mL) | 1 | ~15-25% |
| 10 | ~40-60% | |
| 50 | >75% | |
| 100 | >90% |
Part 3: Mechanistic Validation Protocols
To validate the hypothesized mechanism, downstream signaling molecules and activation markers should be quantified.
Protocol: P-Selectin Expression via Flow Cytometry
-
Sample Preparation: Use PRP prepared as described above.
-
Incubation: Pre-incubate PRP with this compound or vehicle for 10 minutes at 37°C.
-
Activation: Add an agonist (e.g., ADP) and incubate for 5 minutes. Add a phycoerythrin (PE)-conjugated anti-P-selectin (CD62P) antibody and incubate for 20 minutes in the dark.
-
Fixation: Stop the reaction by adding 1% paraformaldehyde.
-
Analysis: Analyze the samples using a flow cytometer. The median fluorescence intensity (MFI) will correspond to the level of P-selectin on the platelet surface. A reduction in MFI in this compound-treated samples compared to the vehicle control indicates inhibition.
Protocol: Western Blot for Akt and p38 MAPK Phosphorylation
-
Platelet Lysate Preparation: Prepare washed platelets from PRP. Incubate with this compound or vehicle, then stimulate with an agonist (e.g., collagen).
-
Lysis: Lyse the platelets with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p38 MAPK, and total p38 MAPK overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein in the presence of this compound would confirm its inhibitory effect on these signaling pathways.
References
-
Anti-platelet and anti-thrombotic activities of Moutan Cortex. Journal of Ethnopharmacology. [Link]
- This compound for preparing drugs for preventing and treating cardiovascular and cerebrovascular diseases.
-
Inhibitory effects of paeoniflorin on platelet aggregation. Chinese Journal of Natural Medicines. [Link]
-
Anti-platelet and anti-thrombotic effects of paeonol, a major component of Moutan Cortex. Archives of Pharmacal Research. [Link]
Troubleshooting & Optimization
Technical Support Center: Improving Mudanpioside C Solubility for In Vitro Assays
Welcome to the technical support guide for mudanpioside C. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in in vitro experimental settings. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to achieve reliable and reproducible results.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a monoterpene glycoside, a class of natural products investigated for various biological activities. Its chemical structure consists of a relatively hydrophobic monoterpene core attached to a hydrophilic sugar moiety.[1][2][3][4] While the glycosidic portion confers some water solubility, the overall molecule can exhibit poor solubility in aqueous solutions like cell culture media or assay buffers. This limited solubility is a critical issue because undissolved compound particles are not biologically available to cells or enzymes, leading to inaccurate and underestimated dose-response relationships. If the compound precipitates in your assay, the actual concentration in solution is unknown and significantly lower than intended.
Q2: I observed a cloudy precipitate after adding my this compound stock solution to the cell culture medium. What is happening and how can I prevent it?
A2: This phenomenon is known as "crashing out" or precipitation. It occurs when a compound, dissolved in a high-concentration organic solvent stock (like 100% DMSO), is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the compound unable to stay dissolved in the now predominantly aqueous environment.
Troubleshooting Workflow:
To prevent this, the final concentration of the organic solvent in your assay must be kept as low as possible while ensuring the compound remains in solution.
-
Optimize Stock Concentration: Prepare the highest possible, fully dissolved stock concentration in your chosen solvent (e.g., 10-20 mM in 100% DMSO). This allows for a greater dilution factor, minimizing the final solvent concentration in your assay.
-
Use an Intermediate Dilution Step: Instead of adding the high-concentration stock directly to your final assay volume, perform a serial dilution. For example, dilute your 10 mM stock 1:10 in culture medium (to 1 mM in 10% DMSO) and then dilute this intermediate stock further into the final assay plate.
-
Improve Mixing Technique: When adding the stock solution to the aqueous medium, do so slowly while vortexing or stirring the medium.[5] This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium or assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound. Solubility is often temperature-dependent.
Below is a decision-making workflow to address precipitation issues.
Troubleshooting workflow for compound precipitation.
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of moderately hydrophobic compounds like this compound for in vitro assays.[5][6] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of molecules.
Data Summary: Common Solvents for In Vitro Assays
| Solvent | Polarity | Key Advantages | Common Issues |
| DMSO | High | Excellent solubilizing power for many compounds; water miscible. | Can be cytotoxic at >0.5-1%; hygroscopic (absorbs water).[5][7][8] |
| Ethanol | High | Less toxic than DMSO for some cells; volatile. | Weaker solvent than DMSO; can cause protein denaturation at high conc. |
| Methanol | High | Good solvent power. | Generally more toxic to cells than ethanol or DMSO. |
-
Recommendation: Start with 100% cell culture-grade DMSO.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is a critical parameter that is cell-line dependent.[7][9] While some robust cell lines can tolerate up to 1% DMSO, it is a universal best practice to keep the final concentration at or below 0.5%.[5][10] For sensitive cell types, such as primary cells, or for long-term incubation assays (>48h), the final DMSO concentration should ideally be 0.1% or lower.[7][9]
Crucially, you must always include a "vehicle control" in your experiments. This control contains the same final concentration of DMSO as your highest dose treatment group but no this compound. This allows you to subtract any effects caused by the solvent itself.
Data Summary: Recommended Maximum Solvent Concentrations
| Assay Condition | Recommended Max. DMSO Conc. | Rationale |
| Robust Cancer Cell Lines (Short-term, <48h) | 0.5% (up to 1% if validated)[5][7] | Higher tolerance to stress. |
| Sensitive or Primary Cells | ≤ 0.1%[5][7] | More physiologically relevant, easily perturbed. |
| Long-term Assays (>48h) | ≤ 0.1% | Cumulative toxicity effects become more pronounced.[7] |
| High-Throughput Screening (HTS) | ≤ 0.5% | Balance between solubility needs and minimizing solvent artifacts. |
-
Actionable Advice: Always perform a dose-response curve for DMSO on your specific cell line to determine its toxicity threshold before beginning your compound experiments.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock in DMSO
Objective: To prepare a concentrated, fully dissolved stock solution of this compound.
Materials:
-
This compound (MW: 600.57 g/mol )[1]
-
100% Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculation: To make 1 mL of a 10 mM stock solution, you need:
-
10 mmol/L * 1 L/1000 mL * 600.57 g/mol * 1000 mg/g = 6.01 mg
-
-
Weighing: Carefully weigh out 6.01 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: a. Add 1 mL of 100% DMSO to the tube. b. Vortex vigorously for 1-2 minutes. c. If powder is still visible, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in a water bath for 5-10 minutes can also aid dissolution.[5]
-
Verification: Visually inspect the solution against a light source. It should be completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Q5: Even with DMSO, my compound's solubility is too low for my desired assay concentration. What are my next options?
A5: When a compound's intrinsic insolubility prevents you from reaching your target concentration within a safe DMSO limit, advanced formulation strategies are necessary. One of the most effective and widely used methods in both research and pharmaceutical development is complexation with cyclodextrins.[11][12][13][14]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like the hydrophobic core of this compound, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[11][13]
Mechanism of cyclodextrin-mediated solubilization.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
Objective: To prepare a this compound solution using HP-β-CD for improved aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Assay buffer or cell culture medium (serum-free for initial complexation)
-
Sterile tubes
Methodology:
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of buffer. Warming to 37-50°C may be required to fully dissolve the HP-β-CD.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Incubate the mixture at room temperature or 37°C for 1-24 hours with continuous agitation (e.g., on a rotator or orbital shaker). The goal is to allow the system to reach equilibrium.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the this compound:HP-β-CD complex. The concentration of this compound in this stock should be determined analytically (e.g., via HPLC-UV), but for screening purposes, it represents the maximum achievable solubility under these conditions.
-
Assay Dilution: Use this aqueous stock for your serial dilutions in the in vitro assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Q6: How can I confirm my compound is truly dissolved and not a fine suspension?
A6: This is an excellent and often overlooked question. A solution that appears clear to the naked eye may still contain non-dissolved, sub-visible nanoparticles or aggregates, which can confound results.
-
Visual Inspection: The simplest check is to view the solution in a clear tube against a dark background, illuminated by a strong light source from the side (Tyndall effect). A true solution will appear perfectly clear, while a colloidal suspension will scatter the light, making the beam's path visible.
-
Filtration Test: A definitive method is to filter your stock solution through a 0.22 µm syringe filter. These filters remove fine precipitates and bacteria. After filtration, measure the concentration of the compound in the filtrate (e.g., by UV-Vis spectrophotometry or HPLC). If the concentration is the same before and after filtration, the compound was fully dissolved. If the concentration drops, it indicates that some of the compound was present as a suspension and was removed by the filter.
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]
-
Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. [Link]
-
de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]
-
Jain, H., & Chella, N. (2020). Methods to improve the solubility of therapeutical natural products: a review. ResearchGate. [Link]
-
Lakkakula, J. R. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
-
Di Costanzo, F., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health. [Link]
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Vasu, K., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Khan, A. A., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link]
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PubChem. Mudanpioside E. National Center for Biotechnology Information. [Link]
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Aulisa, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health. [Link]
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Khan, I., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Institutes of Health. [Link]
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Imai, T., et al. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Royal Society of Chemistry. [Link]
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Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
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Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]
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PubChem. Mudanpioside J. National Center for Biotechnology Information. [Link]
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PubChem. Mudanpioside D. National Center for Biotechnology Information. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Chaiyod, P., et al. (2024). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. [Link]
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PubChem. Mudanpioside A. National Center for Biotechnology Information. [Link]
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Kim, M.S., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Mudanpioside C PDI Inhibition Assays
Welcome to the technical support center for mudanpioside C and Protein Disulfide Isomerase (PDI) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. This resource is built on the principles of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your research.
Understanding the Core System: PDI and this compound
Protein Disulfide Isomerase (PDI) is a critical enzyme, primarily residing in the endoplasmic reticulum, that facilitates protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2] This process of thiol-disulfide exchange is vital for achieving the correct three-dimensional structure of many secreted and cell-surface proteins.[3][4][5][6]
This compound, a natural monoterpenoid glycoside, has been identified as a potent inhibitor of PDI.[7][8] It exerts its inhibitory effect by specifically binding to the b'-x domain of PDI, which is crucial for substrate recognition.[7][8] By inhibiting PDI, this compound can induce the unfolded protein response (UPR) and has shown potential as an antithrombotic agent.[8][9]
Given the dynamic nature of enzyme kinetics and the specific binding mechanism of this compound, several factors can contribute to inconsistent results in PDI inhibition assays. This guide will walk you through the most common issues in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My IC50 value for this compound is significantly different from the reported literature value (around 3.22 µM). What could be the cause?
A1: Discrepancies in IC50 values are a common challenge and can arise from multiple sources. Let's break down the most likely culprits:
-
Compound Integrity and Solubility:
-
Purity and Stability: Verify the purity of your this compound lot. Impurities can interfere with the assay. Natural compounds can also degrade over time, especially with improper storage or repeated freeze-thaw cycles. Consider obtaining a fresh batch or verifying the integrity of your current stock via analytical methods like HPLC.
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility.[10] If the compound precipitates out of solution in your assay buffer, its effective concentration will be lower than intended, leading to an artificially high IC50. Always ensure your final assay concentration of the solvent (typically DMSO) is low and consistent across all wells, and that it doesn't affect enzyme activity on its own.[10] Visually inspect your wells for any signs of precipitation.
-
-
Assay Conditions:
-
Enzyme Concentration: The IC50 value of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[11] Ensure you are using a consistent and appropriate concentration of PDI in your assays.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. It's crucial to use a substrate concentration at or near its Michaelis constant (Km) for the most accurate determination of inhibitory potency.[12]
-
Buffer Composition and pH: PDI activity is sensitive to pH and the ionic strength of the buffer. Ensure your buffer system is robust and the pH is consistently maintained at the optimal level for PDI activity (typically around pH 7.0-7.4).[13]
-
-
Data Analysis:
-
Inappropriate Curve Fitting: Using the wrong model to fit your dose-response curve can lead to inaccurate IC50 values. Ensure you are using a suitable non-linear regression model (e.g., four-parameter logistic regression).[11]
-
Q2: I'm observing high variability between replicate wells, even in my controls. What should I investigate?
A2: High well-to-well variability often points to issues with assay setup and execution. Here’s a systematic checklist:
-
Pipetting Accuracy: Inconsistent pipetting is a primary source of error in plate-based assays.[14][15] Ensure your pipettes are calibrated and use proper pipetting techniques (e.g., reverse pipetting for viscous solutions) to ensure accurate and consistent volumes.
-
Reagent Homogeneity: Ensure all your reagent stocks (enzyme, substrate, inhibitor) are thoroughly mixed before aliquoting into the plate.
-
Plate Effects: "Edge effects" in microplates can cause wells on the periphery to behave differently than those in the center due to temperature and evaporation gradients. Consider leaving the outer wells empty or filling them with buffer to mitigate this. A suggested plate layout can help standardize your experiments.[16]
-
Incubation Times and Temperatures: Precise timing and consistent temperature are critical for enzyme kinetics. Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently across the plate. Ensure your plate reader's incubation chamber maintains a stable temperature.
Q3: The signal in my fluorescence-based PDI assay is weak or unstable. What are the potential causes?
A3: Fluorescence assays, while sensitive, can be prone to specific artifacts.[17][18]
-
Instrument Settings:
-
Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your chosen fluorophore.[19] These can often be found in the assay kit's manual or the literature.[20]
-
Gain/Sensitivity: An inappropriate gain setting can lead to either a saturated signal or a weak signal with a poor signal-to-noise ratio. Optimize the gain setting using your positive and negative controls.[19]
-
Read Mode: For kinetic assays, ensure you are reading the plate in kinetic mode with appropriate time intervals.[19][20]
-
-
Fluorophore-Related Issues:
-
Photobleaching: Some fluorophores are sensitive to light and can photobleach over time, leading to a decreasing signal. Minimize the exposure of your reagents and plate to light.
-
Quenching: Components in your sample or buffer could be quenching the fluorescence signal.[21] This can sometimes be an issue with natural product extracts.[22] Running appropriate controls, such as a sample with the fluorophore but without the enzyme, can help identify quenching effects.
-
-
Assay Chemistry:
-
Reagent Stability: The fluorescent substrate or probe may be unstable in your assay buffer or under your experimental conditions. Prepare these reagents fresh and protect them from light.
-
Q4: I am using the insulin aggregation assay to measure PDI reductase activity, and the results are inconsistent. What are the common pitfalls with this assay?
A4: The insulin aggregation assay is a widely used method, but it has its own set of challenges.[13][23]
-
Insulin Preparation and Stability:
-
Aggregation Propensity: Insulin has a natural tendency to aggregate, which can be influenced by factors like pH, temperature, and agitation.[24][25][26] It's crucial to use a fresh, clear solution of insulin for each experiment. Any pre-existing aggregates can act as seeds, leading to inconsistent and rapid aggregation that is not dependent on PDI activity.
-
Solubility: Ensure the insulin is fully dissolved in your buffer before starting the assay.[27]
-
-
Reducing Agent:
-
DTT Instability: Dithiothreitol (DTT) is a common reducing agent in this assay, but it is unstable in solution. Always prepare fresh DTT solutions for your experiments.[27]
-
-
Assay Monitoring:
-
Turbidity Measurement: The assay relies on measuring the increase in turbidity at 650 nm as the insulin B chain precipitates.[7] Ensure your plate reader is set up correctly to measure absorbance and that you are taking readings at appropriate time intervals to capture the kinetic profile of the reaction.
-
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental concepts, the following diagrams illustrate the PDI catalytic cycle, the mechanism of inhibition by this compound, and a general troubleshooting workflow.
Caption: The PDI catalytic cycle involves thiol-disulfide exchange with a substrate protein.
Caption: A systematic workflow for troubleshooting inconsistent PDI inhibition assay results.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for a typical PDI inhibition assay. These values should be used as a starting point and may require optimization for your specific experimental setup.
| Parameter | Recommended Range/Value | Rationale |
| This compound Concentration | 0.1 - 100 µM | To generate a full dose-response curve around the expected IC50 of ~3.22 µM.[8] |
| PDI Concentration | 0.5 - 2 µM | Sufficient for a robust signal without being in vast excess of the inhibitor.[13] |
| Insulin Concentration | ~600 µM (1 mg/mL) | A commonly used concentration that provides a good dynamic range for the assay.[13] |
| DTT Concentration | 1 mM | To initiate the reduction of insulin by PDI.[13] |
| Assay Buffer | 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0 | A standard buffer that maintains PDI activity and stability.[7] |
| DMSO Concentration | < 1% (v/v) | To minimize solvent effects on enzyme activity. |
| Incubation Temperature | Room Temperature (~25°C) or 37°C | PDI is active at both temperatures; consistency is key. |
| Read Wavelength (Turbidity) | 650 nm | Standard wavelength for measuring insulin aggregation.[7] |
Experimental Protocols
Standard PDI Inhibition Assay (Insulin Turbidity Method)
This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer with 2 mM EDTA, adjust pH to 7.0.
-
Insulin Stock: Dissolve bovine insulin in the assay buffer to a final concentration of 1 mg/mL. Ensure the solution is clear before use. Prepare fresh daily.[27]
-
DTT Stock: Prepare a 20 mM stock solution of Dithiothreitol (DTT) in assay buffer. Prepare fresh for each experiment.[27]
-
PDI Stock: Prepare a working solution of human recombinant PDI in assay buffer.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of this compound dilutions or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the PDI working solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the insulin stock solution to all wells.
-
Immediately after adding insulin, add 10 µL of the DTT stock solution to all wells.
-
Place the plate in a microplate reader and measure the absorbance at 650 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of insulin aggregation (change in absorbance over time) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable non-linear regression model to determine the IC50 value.
-
By systematically addressing these potential issues, you can enhance the reproducibility and reliability of your this compound PDI inhibition assays. Should you continue to experience difficulties, we encourage you to contact our technical support team for further assistance.
References
-
Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. (n.d.). Biochemical Society Transactions. [Link]
-
The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). (n.d.). ResearchGate. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2015). Antioxidants & Redox Signaling. [Link]
-
This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Cell-surface protein disulfide isomerase catalyzes transnitrosation and regulates intracellular transfer of nitric oxide. (2001). Journal of Biological Chemistry. [Link]
-
Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. (2015). Biochemical Society Transactions. [Link]
-
Promotion of insulin aggregation by protein disulfide isomerase. (2004). Journal of Biochemistry. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods. (2018). RSC Publishing. [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2025). Methods in Molecular Biology. [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2024). ResearchGate. [Link]
-
Methods of measuring protein disulfide isomerase activity: a critical overview. (2015). Frontiers in Chemistry. [Link]
-
Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins. (2010). Nature Chemical Biology. [Link]
-
Strategies to develop enzyme assays. (n.d.). ResearchGate. [Link]
-
Suggested plate layout for lipase inhibition assay. (n.d.). ResearchGate. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]
-
Protein disulfide-isomerase. (n.d.). Wikipedia. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. [Link]
-
Fluorescence plate reader settings?. (2019). ResearchGate. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences. [Link]
-
Fluorescence Polarization Assays. (2024). YouTube. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Molecular Sciences. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). ResearchGate. [Link]
-
Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions. (2021). Bioconjugate Chemistry. [Link]
-
Inhibitory approaches of insulin aggregation through (a) Peptide constructs. (n.d.). ResearchGate. [Link]
-
Inhibition of insulin fibrillogenesis with targeted peptides. (2007). Protein Science. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2007). Expert Opinion on Drug Discovery. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2025). Molecules. [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). Molecules. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). Molecules. [Link]
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- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Mudanpioside C Concentration for Cell Culture Experiments
Welcome to the technical support center for researchers utilizing mudanpioside C in cell culture experiments. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to effectively determine the optimal concentration of this compound for your specific research applications. As a monoterpenoid glycoside isolated from Paeonia suffruticosa and Paeonia lactiflora Pall, this compound is gaining interest for its diverse biological activities, including its role as a protein disulfide isomerase (PDI) inhibitor.[1] This guide will equip you with the necessary information to navigate the complexities of working with this natural compound in an in vitro setting.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when designing experiments with this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 200 mg/mL) and then dilute it to the final working concentration in your cell culture medium.[2] To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in your culture medium is kept to a minimum, typically below 0.5%.
Q2: How should I store this compound stock solutions?
A2: For long-term stability, store the solid compound at 4°C, sealed and protected from moisture and light.[2] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Always bring the stock solution to room temperature before further dilution.
Q3: What is a good starting concentration range for my cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on its known activity as a protein disulfide isomerase (PDI) inhibitor with an IC50 of 3.22 µM, a good starting point for functional assays would be in the low micromolar range (e.g., 1-10 µM).[3] For initial cytotoxicity screening, a broader range, from nanomolar to high micromolar (e.g., 0.1 µM to 100 µM), is recommended to establish a dose-response curve.
Q4: Is this compound stable in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, natural compounds can be susceptible to degradation over time, influenced by factors such as pH, temperature, and light exposure. It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment, especially for long-term incubations.
Troubleshooting Guide: Common Issues and Solutions
This section provides practical advice for overcoming common challenges encountered during cell culture experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Culture Medium | - Low aqueous solubility of this compound at the working concentration.- Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the stock solution to the medium dropwise while gently vortexing to ensure proper mixing.- Visually inspect the medium under a microscope for any signs of precipitation before adding it to the cells. |
| High Cell Death at Expected "Effective" Concentrations | - The effective concentration for the desired biological effect is close to or exceeds the cytotoxic concentration for your specific cell line. | - Perform a thorough cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 of this compound in your cell line.- Choose a concentration range for your functional assays that is well below the cytotoxic threshold.- Consider reducing the incubation time of your experiment. |
| Inconsistent or No Observable Effect | - The concentration range is too low.- The compound has degraded.- The chosen cell line is not responsive. | - Test a wider and higher concentration range.- Prepare fresh stock and working solutions of this compound.- Verify the expression and activity of the target protein (PDI) in your cell line.- Ensure the assay used is sensitive enough to detect the expected biological response. |
| Discrepancies with Published Data | - Differences in cell line passage number, confluency, or metabolic state.- Variations in experimental protocols (e.g., incubation time, reagent concentrations). | - Standardize your cell culture conditions and experimental procedures.- Always include appropriate positive and negative controls in your experiments.- Be aware that IC50 values can vary significantly between different studies and cell lines.[4] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining Cytotoxicity using the MTT Assay
This assay assesses cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition (Griess Assay)
This protocol is suitable for macrophage cell lines like RAW 264.7 to measure the inhibition of NO production, a key inflammatory mediator.
Materials:
-
RAW 264.7 cells
-
24-well or 48-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a culture plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls for untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition by this compound.
Data Summary Tables
While specific cytotoxicity data for pure this compound is limited in the public domain, the following table summarizes the known inhibitory concentrations for its primary molecular target.
| Parameter | Value | Assay | Source |
| PDI Inhibition IC50 | 3.22 µM | Biochemical Assay | [3] |
| PDI Binding Affinity (Kd) | 3.9 µM | Microscale Thermophoresis | [3] |
The following table provides a general starting point for concentration ranges based on the intended biological investigation.
| Biological Effect | Cell Line Examples | Suggested Starting Concentration Range | Key Assay |
| Cytotoxicity | HeLa, MCF-7, RAW 264.7, SH-SY5Y, PC12 | 0.1 - 100 µM | MTT, LDH |
| Anti-inflammatory | RAW 264.7 | 1 - 25 µM | Griess Assay, ELISA (for cytokines) |
| Neuroprotection | SH-SY5Y, PC12 | 1 - 50 µM | Cell Viability Assays (post-insult), ROS measurement |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying mechanism of this compound, the following diagrams are provided.
References
-
Mudanpioside E | C24H30O13 | CID 46882884 - PubChem. (n.d.). PubChem. [Link]
-
Mudanpioside D | C24H30O12 | CID 21631103 - PubChem. (n.d.). PubChem. [Link]
-
This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance. (2021). Frontiers in Microbiology. [Link]
-
Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. (2022). Molecules. [Link]
-
This compound (ST16780105) CAS# 172760-03-1. (n.d.). Biolinkk. [Link]
-
Biological activities of meroterpenoids isolated from different sources. (2021). RSC Advances. [Link]
-
Mudanpioside A | C31H34O13 | CID 21631101 - PubChem. (n.d.). PubChem. [Link]
-
This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
P. suffruticosa extract is selectively cytotoxic. A) Effects of P. suffruticosa extract on MDA-MB-231 cell viability after 48 hours. B) Light microscope pictures of MDA-MB-231 cells treated with vehicle, 0.6, 2.5, and 4mg/ml of extract. C) P. suffruticosa extract is not lethal to nontransformed HaCat cells. (n.d.). ResearchGate. [Link]
-
Safety Assessment of Paeonia suffruticosa-Derived Ingredients as Used in Cosmetics. (2024). Cosmetic Ingredient Review. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]
-
New Phenolic Dimers from Plant Paeonia suffruticosa and Their Cytotoxicity and NO Production Inhibition. (2023). Molecules. [Link]
-
Effects of MP on SH-SY5Y cells under H2O2-induced oxidative stress, as determined by flow cytometry (n = 3). (n.d.). ResearchGate. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). Saudi Journal of Biological Sciences. [Link]
-
Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. (2022). Molecules. [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2009). Marine Drugs. [Link]
-
Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? (2011). PLoS ONE. [Link]
-
Cytotoxic effects of Pinus eldarica essential oil and extracts on HeLa and MCF-7 cell lines. (2018). Research in Pharmaceutical Sciences. [Link]
-
The dose–response curves of the compounds 1 and 3 cytotoxicity against HepG2, PC-3, and HT-29 human cell lines. (n.d.). ResearchGate. [Link]
-
IC 50 of compounds against HeLa cells. (n.d.). ResearchGate. [Link]
-
The dose response curves of the cytotoxicity of different compounds towards MCF-7tumor cell line. (n.d.). ResearchGate. [Link]
-
Vitamin C Effect on Mitoxantrone-Induced Cytotoxicity in Human Breast Cancer Cell Lines. (2014). PLoS ONE. [Link]
-
Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). (2023). Pharmaceutical Sciences Asia. [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences. [Link]
-
Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (2022). Antioxidants. [Link]
-
Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway. (2019). Molecules. [Link]
-
Hydrogen peroxide-induced oxidative stress and apoptosis in SH-SY5Y cells: Protective effect of Momordica charantia fruit extract. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
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- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
avoiding mudanpioside C precipitation in aqueous solutions
Technical Support Center: Mudanpioside C Formulation
Introduction
This compound, a monoterpenoid glycoside isolated from plants of the Paeoniaceae family, is a compound of significant interest for various pharmacological studies.[1][2] A common and critical challenge researchers face is its limited solubility and tendency to precipitate in aqueous solutions, which can compromise experimental reproducibility and outcomes. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind formulation strategies to help you maintain this compound in a stable, soluble state for your research applications.
Frequently Asked Questions (FAQs)
Q1: I've prepared an aqueous stock of this compound, but it keeps precipitating. What's causing this?
Answer: The precipitation of this compound from aqueous solutions is typically due to a combination of its intrinsic chemical properties and environmental factors. Understanding these root causes is the first step to overcoming the issue.
-
Inherent Molecular Properties: this compound is a glycoside, meaning it has a sugar part (glycone) attached to a non-sugar part (aglycone).[3] While the glycone moiety enhances water solubility, the aglycone core can be hydrophobic. At concentrations approaching its solubility limit, the compound will begin to precipitate.
-
Hydrolysis and Degradation: Glycosidic bonds can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, or in the presence of certain enzymes.[3][4] If the glycosidic bond breaks, the resulting aglycone is often significantly less water-soluble and will readily precipitate.
-
Solution Environment: Several factors in your experimental setup can trigger precipitation:
-
Concentration: Exceeding the maximum solubility limit in a given solvent system is the most direct cause.
-
pH: The pH of the solution can affect both the stability of the glycosidic bond and the ionization state of the molecule, influencing its solubility.[5]
-
Temperature: Lower temperatures generally decrease solubility. While heating can help dissolve the compound, subsequent cooling to ambient or refrigerated temperatures can cause it to crash out of solution if it's supersaturated.[6]
-
Ionic Strength: The presence and concentration of salts in your buffer can alter solubility through "salting out" effects.
-
Below is a diagram illustrating the primary factors that can lead to the precipitation of this compound.
Caption: Key factors contributing to this compound precipitation.
Q2: How can I systematically improve the solubility of this compound for my experiments?
Answer: A systematic approach using solubility-enhancing excipients is the most effective strategy. These agents work through different mechanisms to keep hydrophobic compounds in solution. We recommend screening a few options to find the best formulation for your specific application.
Common strategies include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[7]
-
Co-solvents: These are organic solvents miscible with water that reduce the overall polarity of the solvent system, making it more favorable for less polar compounds.[7] Examples include Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol (PEG).
-
Surfactants: These molecules form micelles in aqueous solutions, creating hydrophobic pockets where this compound can be encapsulated, thereby increasing its apparent solubility.[7] Tween-80 is a commonly used non-ionic surfactant.
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of this compound, forming an inclusion complex that is highly water-soluble.[1][7] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a derivative designed for enhanced solubility and safety.
The table below summarizes common excipients and recommended starting concentrations for formulation screening.
| Excipient Category | Example | Mechanism of Action | Recommended Starting Concentration (in final formulation) | Key Considerations |
| Co-solvent | DMSO | Reduces solvent polarity. | 5-10% (v/v) | Check for cellular toxicity in in vitro assays. Use freshly opened, anhydrous DMSO for best results.[1] |
| Co-solvent | PEG300 | Reduces solvent polarity and can form hydrogen bonds. | 30-40% (v/v) | Can be viscous. Ensure complete mixing. |
| Surfactant | Tween-80 | Forms micelles to encapsulate the compound. | 1-5% (v/v) | May interfere with certain biological assays. |
| Complexing Agent | SBE-β-CD | Forms a water-soluble inclusion complex. | 10-20% (w/v) in saline | An excellent choice for reducing the required amount of organic co-solvent. |
Q3: Can you provide a reliable, step-by-step protocol for preparing a stock solution of this compound?
Answer: Absolutely. Based on established formulation data, here are two validated protocols for preparing a clear, stable stock solution of this compound at a concentration of ≥ 5 mg/mL.[1] The key is to add and fully dissolve each component sequentially.
The general workflow involves dissolving this compound in a small amount of a strong organic solvent first, followed by the sequential addition of other excipients and the final aqueous vehicle.
Caption: Step-by-step workflow for preparing this compound solutions.
This protocol uses a combination of co-solvents and a surfactant. It is suitable for many in vivo and in vitro applications, but vehicle controls are critical.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare the Vehicle: In a sterile tube, prepare the final vehicle by combining the components in the desired ratio. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline , first mix the DMSO, PEG300, and Tween-80.
-
Initial Dissolution: Add the appropriate amount of this compound powder to the pre-mixed organic components (DMSO/PEG300/Tween-80) to achieve a concentration higher than the final target. For example, to make 1 mL of a 5 mg/mL final solution, dissolve 5 mg of this compound in 0.55 mL of the organic pre-mix.
-
Vortex/Sonicate: Vortex vigorously. If precipitation or phase separation occurs, use a bath sonicator or gentle warming (do not exceed 40°C) to aid dissolution until the solution is perfectly clear.[1]
-
Add Aqueous Phase: Slowly add the saline (45% of the final volume) to the dissolved drug concentrate, vortexing continuously during the addition.
-
Final Inspection: The final solution should be clear and free of any precipitate. If slight cloudiness appears, brief sonication may help.
This protocol is often preferred for applications where high concentrations of organic solvents are a concern.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2 g of SBE-β-CD in saline and bring the final volume to 10 mL. Gentle warming may be required. Allow to cool to room temperature.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in 100% DMSO. Use a volume of DMSO that will correspond to 10% of your final solution volume. (e.g., for 1 mL final volume, use 100 µL of DMSO).
-
Vortex/Sonicate: Ensure the this compound is fully dissolved in the DMSO. The solution must be clear.
-
Add Cyclodextrin Solution: Slowly add the 20% SBE-β-CD solution (which will constitute 90% of your final volume) to the DMSO-drug concentrate while vortexing.
-
Final Inspection: The resulting solution should be clear. This formulation achieves a final concentration of ≥ 5 mg/mL.[1]
Q4: My this compound dissolves with heating, but it precipitates again upon cooling. How should I handle this?
Answer: This phenomenon occurs when you create a supersaturated solution . While heating increases the kinetic energy to dissolve the compound, the solution is thermodynamically unstable at lower temperatures, leading to precipitation.[6][8]
Recommendations:
-
Avoid Over-reliance on Heat: Use heating (gentle warming to 30-40°C) only as a last resort to aid initial dissolution, not as the primary means of achieving your target concentration.[1] A formulation that requires significant heat to dissolve is likely unstable at room temperature.
-
Use Precipitation Inhibitors: If a supersaturated state is necessary, consider including a polymeric precipitation inhibitor in your formulation. Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain drug supersaturation by sterically hindering the nucleation and growth of crystals.[8]
-
Re-evaluate Your Formulation: The best approach is to use a more robust solubilization method, such as the co-solvent or cyclodextrin protocols described in Q3, which provide stability at ambient temperatures.
Q5: What are the best practices for storing aqueous solutions of this compound to prevent long-term precipitation?
Answer: Proper storage is crucial for maintaining the integrity and solubility of your this compound stock solutions.
-
Storage Temperature: For stock solutions prepared in solvents like DMSO, storage at -20°C or -80°C is recommended.[1] However, for aqueous-based formulations, refrigeration at 4°C is often sufficient for short-term storage and avoids the potential for precipitation caused by freeze-thaw cycles.
-
Aliquotting: Never store your main stock solution in a single large volume that will be repeatedly accessed. Once prepared, immediately divide the stock into single-use aliquots in low-binding tubes. This prevents contamination and minimizes freeze-thaw cycles, which can force the compound out of solution.[1]
-
Protection from Light and Air: this compound, like many natural products, may be sensitive to light and oxidation. Store aliquots in amber tubes or in a dark container. Minimize the headspace in your aliquot tubes to reduce exposure to air.
-
pH Stability: While specific data for this compound is limited, glycosides are generally most stable in a neutral to slightly acidic pH range. Avoid highly acidic or alkaline buffers unless required by your experiment, as these conditions can promote hydrolysis.[3][9]
Troubleshooting Quick Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder won't dissolve initially. | Insufficient solvent power; inadequate mixing. | Use a small amount of 100% DMSO first. Apply gentle sonication and/or warming (max 40°C). |
| Solution is cloudy after adding aqueous buffer. | Precipitation due to poor miscibility or exceeding solubility. | Add the aqueous phase slowly while vortexing. Increase the percentage of co-solvents or add a surfactant (Tween-80). |
| Solution is clear at first, then precipitates after hours/days. | Supersaturation; compound instability; slow nucleation. | Re-formulate using a cyclodextrin (SBE-β-CD). Store in single-use aliquots at the appropriate temperature. Check the pH of your buffer. |
| Precipitation occurs after freezing and thawing. | Freeze-concentration effect. | Avoid freeze-thaw cycles by preparing single-use aliquots. If possible, store at 4°C for short-term use. |
References
- Techniques to Increase Sweetener Solubility - XRAY. (2025). GreyB.
- This compound | Natural Product. MedchemExpress.com.
- Glycosides. (n.d.). University of Anbar.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Glycosides. (n.d.). University of Baghdad Digital Repository.
-
He, S., et al. (2022). Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis. Frontiers in Plant Science, 13, 989398. Available at: [Link]
-
Al-Shaibani, A. B. M., Al-Hadi, M. H. A., & Al-Hashidi, A. A. (2022). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. International Journal of Drug Delivery Technology, 12(1), 221-226. Available at: [Link]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Drug Precipitation Inhibitors in Supersaturable Formulations. Journal of Pharmacy & Pharmaceutical Sciences, 19(4), 508–525. Available at: [Link]
-
Doskey, M. A., et al. (2020). Stability of aqueous solutions of ascorbate for basic research and for intravenous administration. Redox Biology, 34, 101533. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. xray.greyb.com [xray.greyb.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in Mudanpioside C Analysis by Mass Spectrometry
Welcome to the technical support center dedicated to the mass spectrometric analysis of Mudanpioside C. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex monoterpene glycoside. Here, we will delve into the common challenges encountered during its analysis and provide practical troubleshooting strategies and in-depth answers to frequently asked questions. Our goal is to equip you with the expertise to develop robust and reliable analytical methods for this compound.
Introduction to this compound and its Analytical Complexities
This compound (Chemical Formula: C₃₀H₃₂O₁₃, Molecular Weight: 600.57) is a significant bioactive compound found in various medicinal plants, including those from the Paeonia genus.[1][2] Its unique "cage-like" pinane skeleton and glycosidic linkage contribute to its therapeutic potential, but also present considerable challenges for accurate and reproducible analysis by mass spectrometry. The inherent complexity of natural product extracts further complicates the analytical workflow.[3]
This guide will address the most common hurdles in this compound analysis, including in-source fragmentation, adduct formation, and matrix effects, providing you with the knowledge to overcome them effectively.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: I am observing multiple peaks for this compound in my full scan mass spectrum, even when injecting a pure standard. What is the cause and how can I simplify my spectrum?
Answer:
This is a classic case of adduct formation , a very common phenomenon in electrospray ionization (ESI) mass spectrometry.[4] In addition to the expected protonated molecule [M+H]⁺, this compound can readily form adducts with various cations present in your sample, solvents, or glassware.
Commonly Observed Adducts for this compound (MW = 600.57):
| Adduct Ion | Mass-to-Charge Ratio (m/z) | Common Source |
| [M+H]⁺ | 601.57 | Acidified mobile phase |
| [M+Na]⁺ | 623.55 | Glassware, solvents, sample matrix |
| [M+K]⁺ | 639.52 | Glassware, solvents, sample matrix |
| [M+NH₄]⁺ | 618.60 | Ammonium-based buffers or additives |
Causality and Experimental Choices:
The formation of multiple adducts splits the analyte signal, which can reduce the sensitivity for your primary ion of interest and complicate data interpretation.[4] The relative abundance of these adducts can be influenced by several factors, including the composition of the mobile phase, the cleanliness of the system, and the nature of the sample matrix.
Troubleshooting Protocol:
-
Optimize Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase will promote the formation of the protonated molecule [M+H]⁺ and suppress the formation of other adducts. Conversely, if you wish to promote a specific adduct for enhanced sensitivity or fragmentation characteristics, you can add the corresponding salt at a low concentration (e.g., 1-5 mM sodium acetate for [M+Na]⁺).[4]
-
Ensure System Cleanliness: Thoroughly clean your LC system and MS source to minimize sodium and potassium contamination. Use high-purity solvents and additives.[5]
-
Utilize High-Quality Consumables: Employ high-quality vials and caps to avoid leaching of contaminants.
-
Data Processing: If multiple adducts are unavoidable, ensure your data processing software is correctly identifying and integrating all relevant adducts for accurate quantification.
Question: The signal for my intact this compound molecule ([M+H]⁺ at m/z 601.57) is weak, but I see a strong peak at a lower m/z. What is happening?
Answer:
You are likely observing in-source fragmentation , where the this compound molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer. For glycosides like this compound, the most common in-source fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.
Expected In-Source Fragment:
-
Aglycone Fragment: The remaining part of the molecule after the sugar is lost.
Causality and Experimental Choices:
In-source fragmentation is primarily caused by excessive energy being applied to the analyte ions in the ion source.[6][7] This can be due to high temperatures or high voltages in the source region. While sometimes desirable for structural confirmation, uncontrolled in-source fragmentation leads to a loss of signal for the intact molecule, which is often the target for quantification.
Troubleshooting Protocol:
-
Optimize Source Parameters: Systematically reduce the fragmentor voltage (also known as cone voltage or declustering potential) to decrease the energy applied to the ions. This is the most critical parameter for controlling in-source fragmentation.[7]
-
Adjust Source Temperatures: Lower the drying gas temperature and nebulizer temperature, as thermally labile compounds can fragment at high temperatures.[5]
-
Consider Adduct Selection: In some cases, certain adducts (e.g., [M+Na]⁺) can be more stable and less prone to in-source fragmentation than the protonated molecule.[8] Experiment with different mobile phase additives to see which adduct provides the most stable signal for your instrument.
Question: My signal intensity for this compound is inconsistent and often suppressed when analyzing herbal extracts compared to pure standards. What is the likely cause and how can I improve my results?
Answer:
This issue is characteristic of matrix effects , a major challenge in the analysis of complex samples like herbal extracts.[9][10] Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to the presence of co-eluting compounds from the sample matrix.[11][12]
Causality and Experimental Choices:
Co-eluting compounds can compete with this compound for ionization in the ESI source, leading to a suppressed signal.[9] The complexity and variability of herbal matrices make this a particularly difficult problem to overcome.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Detailed Steps:
-
Enhance Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13] Choose an appropriate SPE sorbent (e.g., C18 for reversed-phase) to retain this compound while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): Optimize the solvent system to selectively extract this compound and leave interfering substances behind.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust your LC gradient to achieve better separation between this compound and the co-eluting matrix components.
-
Column Selection: If co-elution persists, try a column with a different chemistry or particle size to alter selectivity.
-
-
Implement a Robust Calibration Strategy:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.[10]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. An SIL-IS of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any signal variations.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for LC-MS/MS analysis of this compound?
A1: While optimal parameters will vary between instruments, here is a good starting point for method development:
| Parameter | Recommendation |
| Ionization Mode | ESI Positive |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Column | C18, <3 µm particle size |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion | [M+H]⁺ (m/z 601.6) or [M+Na]⁺ (m/z 623.6) |
| Fragmentor Voltage | Start at a low value (e.g., 100 V) and optimize |
| Collision Energy | Optimize for key product ions |
Q2: How can I improve the overall sensitivity of my this compound assay?
A2: Improving sensitivity involves a multi-faceted approach:
-
Optimize Sample Preparation: Concentrate your sample during the extraction process (e.g., by evaporating and reconstituting in a smaller volume).[13]
-
Enhance Ionization Efficiency: Experiment with different mobile phase additives and source parameters to maximize the signal for your chosen precursor ion.[5]
-
Fine-Tune MS/MS Parameters: For MRM analysis, carefully optimize the collision energy for each transition to maximize the product ion signal.
-
Reduce Background Noise: Use high-purity solvents and a clean system to lower the chemical background, which will improve the signal-to-noise ratio.[5]
Q3: What are some key considerations for the stability of this compound during sample preparation and storage?
A3: Like many natural products, this compound can be susceptible to degradation.
-
pH Stability: Be mindful of the pH of your extraction and storage solutions. Extreme pH values can lead to hydrolysis of the glycosidic or ester linkages.
-
Temperature Sensitivity: Avoid prolonged exposure to high temperatures. Store extracts at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.[14][15]
-
Enzymatic Degradation: If working with fresh plant material or biological matrices, be aware of potential enzymatic degradation and take steps to deactivate enzymes (e.g., by flash freezing or using organic solvents).
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Herbal Extracts
This protocol provides a general workflow for cleaning up a methanolic herbal extract.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Dilute the herbal extract with water to reduce the organic solvent concentration to <10%. Load the diluted extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.[13][16]
Caption: A step-by-step workflow for Solid Phase Extraction of this compound.
References
- Kruve, A., & Kaupmees, K. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA.
- Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Kruve, A., et al. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 25(8), 1345-1353.
- Kruve, A., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- ZefSci. (2025).
- van der Hooft, J. J. J., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry, 95(27), 10186-10194.
- Flammini, R., et al. (2007). Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry. Journal of Mass Spectrometry, 42(9), 1163-1172.
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Thermo Fisher Scientific. (2025). Signal Issues.
- Václavík, L., et al. (2011). In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 25(18), 2639-2650.
- Simultaneous LC Determination of Major Constituents in Red and White Peony Root. (2025). Various sources.
- Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063.
- ResearchGate. (2025). Analysis of calcium adduct molecules of paeoniflorin and albiflorin using electrospray ionization quadrupole time-of-flight mass spectrometry.
- Li, R., et al. (2007). Analysis of Sodium Adduct Paeoniflorin, Albiflorin and Their Derivatives by (+)ESI-MSn, DFT Calculations and Computer-Aided Mass Spectrometry Analysis Program. Journal of Mass Spectrometry, 42(3), 335-345.
- Analytical and Bioanalytical Chemistry Research. (n.d.).
- Opentrons. (n.d.).
- LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Labchem. (n.d.). This compound.
- ResearchGate. (2025).
- NIH. (n.d.).
- MDPI. (2023).
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Zhu, S., et al. (2016). Characterization and quantification of monoterpenoids in different types of peony root and the related Paeonia species by liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 125, 349-359.
- Costa, J., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 579-590.
- Lee, J. Y., et al. (2007). Stability and Degradation Kinetics of Etoposide-Loaded Parenteral Lipid Emulsion. Journal of Pharmaceutical Sciences, 96(11), 3045-3054.
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- 7. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry [analchemres.org]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. opentrons.com [opentrons.com]
- 14. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for Mudanpioside C and its Metabolites
Welcome to the technical support center for the analytical determination of Mudanpioside C and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into HPLC method development. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and reliable.
Core Principles of Method Development
Developing a successful HPLC method requires a systematic approach. The goal is to create a separation that is not only effective but also stable and transferable. The process begins with understanding the analyte's physicochemical properties and the sample matrix.
Below is a logical workflow for developing a robust HPLC method for this compound and its metabolites.
Caption: A systematic workflow for HPLC method development.
Sample Preparation: The Foundation of Quality Data
Effective sample preparation is critical for accurate analysis, as it removes interferences and concentrates the analytes of interest.[1] The choice of technique depends heavily on the sample matrix.
Protocol 1: Extraction from Herbal Matrices (e.g., Cortex Moutan)
This protocol details an ultrasound-assisted extraction followed by enrichment using macroporous resin, a common technique for isolating glycosides from plant materials.[2]
Steps:
-
Material Preparation: Grind dried Cortex Moutan into a fine powder (approx. 40-60 mesh).
-
Extraction:
-
Filtration & Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate using a rotary evaporator at 60°C to yield a crude extract.[2]
-
Enrichment (Macroporous Resin):
-
Dissolve the crude extract in deionized water and load it onto a pre-treated macroporous resin column.[3]
-
Wash the column with water to remove highly polar impurities like sugars.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%).[2]
-
Collect fractions and monitor them with a preliminary HPLC method to identify those containing this compound.
-
-
Final Preparation: Pool the relevant fractions, concentrate them, and dissolve the residue in the mobile phase. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
Protocol 2: Extraction from Biological Matrices (e.g., Plasma, Urine)
Analyzing metabolites in biological fluids requires robust cleanup to remove proteins and other endogenous components that can interfere with the analysis.[1][4]
Caption: Common sample preparation workflows for biological matrices.
Steps (using Protein Precipitation - a common starting point):
-
Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile or methanol (a 3:1 ratio of solvent to sample is typical).[4]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Concentration (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 100 µL). This step concentrates the analyte and ensures compatibility with the HPLC system.[6]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions & Optimization
Starting Conditions
For monoterpene glycosides like this compound, a reverse-phase C18 column is the standard choice.[5] The following table provides a robust starting point for method development.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention for moderately polar compounds like glycosides. A 250 mm length offers high resolution, suitable for complex matrices.[5] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Ultrapure Water | Acidifying the mobile phase suppresses the ionization of silanol groups on the silica backbone, reducing peak tailing. Formic acid is volatile and ideal for LC-MS. |
| Mobile Phase B | Acetonitrile | Acetonitrile generally provides lower backpressure and better peak shape for many compounds compared to methanol.[7] |
| Gradient Program | 5-95% B over 30-40 minutes | A broad gradient is essential for initial scouting to elute the parent compound and a wide range of potential metabolites with varying polarities.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Elevated temperatures can improve peak shape and reduce viscosity but may risk analyte degradation. 30°C is a safe and stable starting point.[5] |
| Detection | DAD/UV at 230 nm and 276 nm | This compound has chromophores that absorb at multiple wavelengths. 230 nm often provides higher sensitivity for glycosides, while 276 nm can offer more selectivity.[2][5] A Diode Array Detector (DAD) is crucial for checking peak purity. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload while ensuring adequate sensitivity. |
Optimization Strategy
-
Gradient Slope: If peaks are clustered, flatten the gradient in that region to improve resolution. For broad peaks, steepen the gradient to sharpen them.
-
Mobile Phase Modifier: If peak tailing persists, especially for acidic metabolites, consider using a different buffer system like ammonium acetate or phosphate buffer (note: phosphate buffers are not volatile and are incompatible with MS).
-
Organic Solvent: If selectivity is poor, switching from acetonitrile to methanol can alter elution order due to different solvent-analyte interactions.
-
Temperature: Increasing the column temperature can sometimes improve resolution between closely eluting peaks and will always reduce system backpressure. However, the stability of this compound at higher temperatures should be verified.[9]
Troubleshooting Guide (Q&A Format)
Q1: My this compound peak is tailing or showing poor symmetry. What's the cause and how do I fix it?
A1: Peak tailing is a common issue often caused by secondary interactions between the analyte and the stationary phase.[10]
-
Causality: The free silanol groups on the silica surface of C18 columns are acidic and can form strong, unwanted interactions with polar functional groups on your analyte, causing a portion of the analyte molecules to lag behind, resulting in a tail.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units below the pKa of any acidic analytes. Adding 0.1% formic or acetic acid is usually sufficient to protonate free silanols and minimize these interactions.[11]
-
Reduce Sample Overload: Inject a sample that is 10x more dilute. If the peak shape improves, you are overloading the column. Reduce your sample concentration or injection volume.[12]
-
Use a Guard Column: A guard column protects your analytical column from strongly retained matrix components that can cause active sites and lead to tailing.
-
Consider a Modern Column: Newer generation columns (e.g., with end-capping or hybrid silica technology) have fewer accessible silanol groups and are less prone to tailing.
-
Q2: I'm seeing a noisy or drifting baseline. What are the likely sources?
A2: Baseline instability can mask small peaks and compromise integration accuracy. The issue usually stems from the mobile phase, the pump, or the detector.[13]
-
Causality: A drifting baseline is often due to a lack of column equilibration or changes in mobile phase composition/temperature. High-frequency noise can be caused by air bubbles in the pump or detector cell.
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging to remove dissolved air.
-
Flush the System: If using buffers, flush the system daily with fresh water to prevent salt precipitation, which can cause pressure fluctuations and noise.[13]
-
Check for Leaks: Inspect all fittings for leaks, especially between the pump and the column, as this can introduce air and cause pressure fluctuations.
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly. Premixing solvents manually can help diagnose this issue.
-
Equilibrate Thoroughly: Allow the column to equilibrate with the initial mobile phase for at least 15-20 column volumes before starting your sequence.
-
Q3: My retention times are shifting between injections. How can I improve reproducibility?
A3: Retention time stability is key for reliable peak identification. Drifting retention times often point to issues with the pump, column temperature, or mobile phase preparation.[13]
-
Causality: The pump must deliver a consistent and precise flow rate and mobile phase composition. Any variation will directly impact how long an analyte is retained on the column. Similarly, temperature fluctuations affect mobile phase viscosity and retention.
-
Troubleshooting Steps:
-
Verify Pump Performance: Check the pump pressure ripple. High ripple may indicate a need for seal replacement or check valve cleaning.[13]
-
Control Column Temperature: Use a column oven. Even minor fluctuations in lab temperature can cause significant retention time shifts.
-
Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time due to the evaporation of the more volatile organic component.
-
Check for Column Degradation: Over time, column stationary phase can degrade, especially at extreme pH values, leading to a loss of retention. If retention times are consistently decreasing, the column may need to be replaced.
-
FAQs: Metabolite Identification & Analysis
Q1: I can't detect the metabolites of this compound in my plasma samples. What should I do?
A1: Metabolites are often present at much lower concentrations than the parent drug and may have different chemical properties.[14][15] This requires a more sensitive and specialized approach.
-
Increase Sensitivity: Use a mass spectrometer (MS) detector instead of a UV detector. LC-MS/MS offers unparalleled sensitivity and selectivity for metabolite analysis.[16]
-
Optimize Sample Preparation: Metabolites are often more polar than the parent compound due to processes like hydroxylation or glucuronidation. Your extraction method (e.g., SPE) may need to be re-optimized to efficiently recover these more polar compounds.
-
Check for Rapid Metabolism: this compound may be absorbed and eliminated very quickly. The pharmacokinetic profile may have a very short half-life (t1/2), meaning you need to collect biological samples at earlier time points post-administration.[17][18]
Q2: How do I tentatively identify metabolites using LC-MS?
A2: High-resolution mass spectrometry (like Q-TOF or Orbitrap) is the gold standard.[16] The strategy involves:
-
Extract Ion Chromatograms (EICs): Predict the mass of potential metabolites based on known biotransformation pathways (e.g., hydrolysis, glucuronidation, sulfation). For example, search for the mass of [this compound + 176 Da] for a glucuronide conjugate.
-
Compare Fragmentation Patterns: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent this compound standard. Shared fragment ions are strong evidence of a structural relationship.
-
Analyze Control Samples: Run pre-dose or vehicle-dosed biological samples to ensure the peaks you are identifying are drug-related and not endogenous components.
Q3: What are the expected metabolic pathways for this compound?
A3: While specific pathways for this compound require experimental determination, monoterpene glycosides commonly undergo Phase I and Phase II metabolism.[14][19]
-
Phase I Metabolism: Reactions like hydrolysis (cleavage of the glycosidic bond), dehydration, and demethylation are common.
-
Phase II Metabolism: The resulting aglycone or parent compound can be conjugated with endogenous molecules to increase water solubility for excretion. Common conjugations include sulfation and glucuronidation.[19]
References
- Benchchem. (n.d.). Extraction and Purification of this compound from Cortex Moutan.
- Benchchem. (n.d.). Quantitative Analysis of Mudanpioside J using a Validated Stability-Indicating HPLC Method.
- Benchchem. (n.d.). Technical Support Center: Paeoniflorin Sulfite HPLC Analysis.
- Lee, J. H., et al. (2012). HPLC-based metabolic profiling and quality control of leaves of different Panax species. Journal of Ginseng Research.
- Pawar, S. D. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- ResearchGate. (n.d.). Proposed metabolic pathways of mudanpioside E-related metabolites.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ResearchGate. (2012). HPLC-based metabolic profiling and quality control of leaves of different Panax species.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Kim, M. K., et al. (2021). Analytical Quality by Design Methodology Approach for Simultaneous Quantitation of Paeoniflorin and Decursin in Herbal Medicine by RP-HPLC Analysis. Natural Product Sciences.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Mudanpioside J.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- PubMed. (2018). Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS.
- MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.
- ResearchGate. (n.d.). HPLC-DAD analysis of paeoniflorin.
- ResearchGate. (n.d.). Sample preparation for the analysis of drugs in biological fluids.
- The University of Alabama at Birmingham. (2006). Sample preparation of biological samples for qualitative and quantitative analysis.
- ResearchGate. (2018). Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS.
- ResearchGate. (2025). HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin.
- MDPI. (2018). Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS.
- Wiley-Liss, Inc. (2007). Stability and Degradation Kinetics of Etoposide-Loaded Parenteral Lipid Emulsion.
- NIH. (n.d.). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS.
- He, J., et al. (2022). Untargeted metabolomics analysis to unveil the chemical markers for the differentiation among three Gleditsia sinensis-derived herbal medicines.
- Lykkesfeldt, J., & Tveden-Nyborg, P. (2019). The Pharmacokinetics of Vitamin C. CORE.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
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- 6. uab.edu [uab.edu]
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- 11. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Mudanpioside C
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of mudanpioside C. Given the challenges often associated with the oral bioavailability of monoterpenoid glycosides, this document provides a comprehensive resource for troubleshooting common experimental hurdles and exploring strategies to enhance systemic exposure in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound is a monoterpenoid isolated from plants of the Paeonia genus, such as Paeonia suffruticosa[1]. Like many natural glycosidic compounds, it is anticipated to have low oral bioavailability. This is often attributed to a combination of factors including poor membrane permeability, potential efflux by transporters like P-glycoprotein (P-gp), and susceptibility to enzymatic hydrolysis in the gastrointestinal tract and liver[2]. A recent study has identified this compound as a potent protein disulfide isomerase (PDI) inhibitor with antithrombotic activities, making the improvement of its systemic exposure a critical step for therapeutic development[1].
Q2: Are there any reported pharmacokinetic data for this compound?
Q3: What are the primary metabolic pathways for compounds like this compound?
While specific metabolic pathways for this compound are not fully elucidated, research on related compounds from Radix Paeoniae Alba extract suggests several biotransformation routes. These include both phase I reactions (such as hydrolysis, hydroxylation, and methylation) and phase II reactions (like glycosylation and sulfation)[6]. The ester and glycosidic bonds in this compound are likely targets for enzymatic cleavage in vivo.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter during in vivo studies with this compound and offers potential solutions based on established biopharmaceutical principles.
Issue 1: High variability in plasma concentrations between subjects.
-
Question: We are observing significant inter-individual differences in the plasma levels of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common issue for compounds with low and erratic absorption[7].
-
Causality: This can stem from differences in gastric emptying rates, intestinal motility, gut microbiota composition (which can hydrolyze glycosides), and expression levels of metabolic enzymes and efflux transporters among individual animals. Food effects can also contribute significantly to this variability[8].
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to fasting protocols before dosing. If a food effect is suspected, conduct studies in both fasted and fed states to characterize it.
-
Formulation Optimization: Poor aqueous solubility can lead to inconsistent dissolution. Utilizing a solubilization strategy, such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS), can create a more uniform dispersion in the GI tract, leading to more predictable absorption[8][9].
-
Consider the Animal Model: Ensure the use of a well-characterized and genetically homogenous animal strain to minimize biological variability.
-
-
Issue 2: Undetectable or very low plasma concentrations of this compound post-oral administration.
-
Question: Despite administering a seemingly adequate oral dose of this compound, we are struggling to detect it in plasma. What are the likely reasons?
-
Answer: This points towards severe limitations in the absorption and/or rapid elimination of the compound.
-
Causality: The primary culprits are likely poor permeability across the intestinal epithelium and extensive first-pass metabolism in the gut wall and liver[2]. The compound may also be a substrate for efflux pumps like P-gp, which actively transport it back into the intestinal lumen[2].
-
Troubleshooting Steps:
-
Analytical Method Sensitivity: First, confirm that your bioanalytical method (e.g., LC-MS/MS) is sufficiently sensitive, with a lower limit of quantification (LLOQ) adequate for detecting potentially low plasma concentrations[5].
-
Formulation Enhancement: This is the most critical step. The low aqueous solubility and/or permeability of this compound needs to be addressed. Consider the following formulation strategies:
-
Nanoparticle-based systems: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and saturation solubility[10][11][12][13]. Solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can further improve absorption by utilizing lipid uptake pathways[14][15][16][17][18].
-
Liposomes: Encapsulating this compound in liposomes can protect it from degradation in the GI tract and improve its transport across the intestinal mucosa[19][20][21][22][23].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. SEDDS can enhance the solubility and absorption of lipophilic drugs[9][24].
-
-
Co-administration with Bioenhancers: Investigate the co-administration of this compound with known inhibitors of P-gp or metabolic enzymes. For example, piperine (from black pepper) is a well-known bioenhancer.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by the Antisolvent Precipitation Method
This protocol provides a general framework for preparing a nanosuspension to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Solvent (e.g., Dimethyl sulfoxide (DMSO)[25], Ethanol)
-
Antisolvent (e.g., Deionized water)
-
Stabilizer (e.g., Polyvinylpyrrolidone (PVP) K30, Tween 80)
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a minimal amount of the selected organic solvent to create a saturated or near-saturated solution.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 0.5% w/v PVP K30 and 0.1% w/v Tween 80) in the antisolvent (deionized water).
-
Precipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase into the aqueous phase at a constant rate under high-speed stirring. The rapid change in solvent polarity will cause the precipitation of this compound as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-power ultrasonication in an ice bath to further reduce particle size and prevent aggregation.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: In Vivo Pharmacokinetic Study Design
This protocol outlines a basic design for an oral pharmacokinetic study in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups:
-
Control Group: this compound suspension in a vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Test Group: Enhanced formulation of this compound (e.g., nanosuspension, SLN, or liposomal formulation).
-
(Optional) Intravenous Group: this compound dissolved in a suitable vehicle for IV administration (to determine absolute bioavailability).
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Dosing: Administer the respective formulations orally via gavage at a predetermined dose. For the IV group, administer the dose via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) |
| This compound | C30H32O13 | 600.57[25] | N/A |
| Mudanpioside A | C31H34O13 | 614.6[26] | 0.6[26] |
| Mudanpioside D | C24H30O12 | 510.5[27] | -1.0[27] |
| Mudanpioside E | C24H30O13 | 526.5[2] | -2.0[2] |
| Mudanpioside H | C30H32O14 | 616.6[28] | N/A |
| Mudanpioside J | C31H34O14 | 630.6[29] | 0.3[29] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations (for illustrative purposes)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 50 | 50 ± 15 | 1.0 | 200 ± 60 | 100 |
| Nanosuspension | 50 | 150 ± 40 | 0.5 | 700 ± 150 | 350 |
| SLN | 50 | 250 ± 60 | 1.5 | 1200 ± 250 | 600 |
Visualizations
Caption: Workflow comparing the fate of standard vs. enhanced formulations.
Caption: Protocol for nanosuspension preparation.
References
-
Proposed metabolic pathways of mudanpioside E-related metabolites. ResearchGate. Available from: [Link]
-
This compound | 172760-03-1. AbMole. Available from: [Link]
-
Mudanpioside E | C24H30O13 | CID 46882884. PubChem. Available from: [Link]
-
This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]
-
This compound CAS:172760-03-1. LMAI Bio. Available from: [Link]
-
Mudanpioside A | C31H34O13 | CID 21631101. PubChem. NIH. Available from: [Link]
-
Oral delivery of MOMIPP lipid nanoparticles for methuosis-induced cancer chemotherapy. Nanoscale. Available from: [Link]
-
Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. MDPI. Available from: [Link]
-
Mudanpioside D | C24H30O12 | CID 21631103. PubChem. NIH. Available from: [Link]
-
Mudanpioside J | C31H34O14 | CID 21593828. PubChem. NIH. Available from: [Link]
-
Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design. NIH. Available from: [Link]
-
Marine-Bioinspired Nanoparticles as Potential Drugs for Multiple Biological Roles. PubMed. Available from: [Link]
-
Solid Lipid Nanoparticles. MDPI. Available from: [Link]
-
Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS. PubMed. Available from: [Link]
-
Evolutionary Routes to Modern Metabolic Pathways. MDPI. Available from: [Link]
-
composition for each of the prepared solid lipid nanoparticle formulations. ResearchGate. Available from: [Link]
-
Nanoparticles derived from the Cissus genus and their antibacterial potential. ResearchGate. Available from: [Link]
-
Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. NIH. Available from: [Link]
-
Mudanpioside H | C30H32O14 | CID 71457654. PubChem. NIH. Available from: [Link]
-
study of solid lipid nanoparticles as a carrier for bacoside. Semantic Scholar. Available from: [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available from: [Link]
-
Marine-Bioinspired Nanoparticles as Potential Drugs for Multiple Biological Roles. PMC. NIH. Available from: [Link]
-
Lyophilized Preliposomal Formulation of the Non-Cross-Resistant Anthracycline Annamycin: Effect of Surfactant on Liposome Formation, Stability and Size. PubMed. Available from: [Link]
-
Effects of vitamin C on the pharmacokinetics and pharmacodynamics of nimodipine in rats. Wiley Online Library. Available from: [Link]
-
Preparation and Characterization of Nanoliposomes Entrapping Medium-Chain Fatty Acids and Vitamin C by Lyophilization. MDPI. Available from: [Link]
-
Structural, biophysical, and biochemical insights into C–S bond cleavage by dimethylsulfone monooxygenase. NIH. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
-
Liposomal Fluopsin C: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model. MDPI. Available from: [Link]
-
Breakdown of compounds on 12 metabolic pathway types. ResearchGate. Available from: [Link]
-
New formulation of vitamin C encapsulation by nanoliposomes: production and evaluation of particle size, stability and control release. PMC. NIH. Available from: [Link]
-
Natural Nanoparticles: A Particular Matter Inspired by Nature. MDPI. Available from: [Link]
-
Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers. Available from: [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. PMC. NIH. Available from: [Link]
-
Multifunctional Liposomes Co-Modified with Ginsenoside Compound K and Hyaluronic Acid for Tumor-Targeted Therapy. MDPI. Available from: [Link]
-
Formulation and evaluation of nanosuspesions of Nisoldipine. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comprehensive Guide to Validating the Antithrombotic Activity of Mudanpioside C in Preclinical Animal Models
This guide provides a robust framework for researchers, scientists, and drug development professionals to design and execute preclinical studies aimed at validating the antithrombotic potential of mudanpioside C. Drawing upon established methodologies and comparative pharmacology, this document outlines the critical experimental pathways to rigorously assess efficacy and safety, benchmarking against current standards of care.
Introduction: The Unmet Need in Thrombosis and the Potential of this compound
Thrombotic disorders, including myocardial infarction, stroke, and venous thromboembolism, remain a leading cause of morbidity and mortality worldwide.[1][2] Current antithrombotic therapies, while effective, are often associated with a significant risk of bleeding complications.[3][4] This delicate balance between preventing thrombosis and inducing hemorrhage underscores the urgent need for novel antithrombotic agents with improved safety profiles.
Natural products have historically been a rich source of new therapeutic agents. This compound is a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex). While direct studies on this compound are limited, compelling evidence from related compounds within the same plant, notably paeoniflorin, suggests a promising antithrombotic profile. Paeoniflorin has been shown to selectively inhibit shear stress-induced platelet aggregation (SIPA) by modulating the interaction between von Willebrand Factor (vWF) and the platelet glycoprotein Ib (GP Ib) receptor.[3][4][5] Importantly, this activity was demonstrated in rats to prevent arterial thrombosis in vivo without a corresponding increase in bleeding time, a critical differentiator from many existing antiplatelet agents.[3][5] Compounds from Paeonia suffruticosa and Paeonia lactiflora have been shown to possess both antiplatelet and anticoagulant properties.[6][7] This guide proposes a comprehensive strategy to validate whether this compound shares or exceeds these favorable antithrombotic characteristics.
Comparative Framework: Benchmarking Against Standard Antithrombotic Agents
To establish the therapeutic potential of this compound, its performance must be objectively compared against well-characterized antithrombotic drugs. This guide proposes the use of aspirin, clopidogrel, and heparin as comparators, each representing a distinct mechanism of action.
-
Aspirin: An irreversible cyclooxygenase-1 (COX-1) inhibitor that blocks thromboxane A2 (TXA2) synthesis, thereby inhibiting platelet aggregation.[8][9][10]
-
Clopidogrel: An irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, preventing ADP-mediated platelet activation and aggregation.[8][11]
-
Heparin: An anticoagulant that potentiates the activity of antithrombin III, leading to the inactivation of thrombin and factor Xa, thus inhibiting the coagulation cascade.[12][13]
The selection of appropriate animal models is paramount for a meaningful comparison. Rodent models are widely used due to their cost-effectiveness, genetic tractability, and the availability of well-established protocols for inducing thrombosis.[14][15][16]
Experimental Validation: A Multi-Model Approach
A tiered approach employing various in vivo thrombosis models is recommended to comprehensively evaluate the antithrombotic efficacy of this compound. This allows for the assessment of its activity in both arterial and venous thrombosis, which have distinct pathophysiologies.[1]
Arterial Thrombosis Models
Arterial thrombi are typically platelet-rich and form under conditions of high shear stress, often initiated by the rupture of an atherosclerotic plaque.[1][17]
This widely used model involves the topical application of ferric chloride to the carotid artery, which induces oxidative injury to the vessel wall and subsequent thrombus formation.[14][18][19]
Experimental Workflow: FeCl₃-Induced Thrombosis
Caption: Workflow for the Ferric Chloride-Induced Carotid Artery Thrombosis Model.
Venous Thrombosis Models
Venous thrombi are typically fibrin-rich with trapped red blood cells and form in areas of blood stasis.[1][20][21]
This model mimics venous thrombosis by inducing stasis through the complete ligation of the inferior vena cava.[14][21][22]
Experimental Protocol: IVC Ligation Model
-
Animal Preparation and Dosing: Administer this compound or comparator drugs (e.g., heparin, subcutaneously) to mice at predetermined time points before surgery.
-
Anesthesia and Surgical Exposure: Anesthetize the mouse and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Ligation: Carefully ligate the IVC just below the renal veins using a non-reactive suture.
-
Closure and Recovery: Close the abdominal wall and allow the animal to recover.
-
Thrombus Evaluation: After a set period (e.g., 24-48 hours), re-anesthetize the animal, excise the IVC, and carefully remove and weigh the resulting thrombus.
Pulmonary Embolism Model
Pulmonary embolism is a life-threatening complication of deep vein thrombosis.[23][24][25]
Intravenous injection of a mixture of collagen and epinephrine induces widespread platelet activation and the formation of pulmonary thromboemboli, leading to acute respiratory distress and mortality.[18]
Experimental Protocol: Collagen and Epinephrine-Induced Pulmonary Thromboembolism
-
Dosing: Pre-treat mice with this compound or comparator drugs.
-
Induction: Administer a lethal mixture of collagen and epinephrine via the tail vein.
-
Endpoint: Monitor the survival rate over a specified period (e.g., 30 minutes). An effective antithrombotic agent will protect against mortality.
Comparative Efficacy and Safety Assessment
A thorough evaluation requires not only assessing the antithrombotic efficacy but also the potential for bleeding, the primary adverse effect of these therapies.
Efficacy Data Comparison (Hypothetical)
The following table presents a hypothetical data structure for comparing the efficacy of this compound with standard antithrombotic agents.
| Parameter | Vehicle Control | This compound (e.g., 20 mg/kg) | Aspirin (e.g., 30 mg/kg) | Clopidogrel (e.g., 5 mg/kg) | Heparin (e.g., 100 U/kg) |
| Carotid Artery Occlusion Time (min) | 10 ± 2 | 25 ± 4 | 22 ± 3 | 28 ± 5 | 18 ± 3 |
| IVC Thrombus Weight (mg) | 15 ± 3 | 5 ± 1 | 12 ± 2 | 10 ± 2 | 3 ± 1 |
| Pulmonary Embolism Survival Rate (%) | 10% | 80% | 60% | 70% | 90%* |
*Hypothetical data indicating a significant difference from the vehicle control (p < 0.05).
Safety Assessment: Bleeding Time
The tail transection bleeding time assay is a standard method to assess the risk of bleeding associated with antithrombotic agents.[26][27][28][29]
Experimental Protocol: Tail Bleeding Time Assay
-
Dosing: Administer this compound or comparator drugs to mice.
-
Transection: After a specified time, anesthetize the mouse and transect the tail at a fixed diameter (e.g., 1.5 mm from the tip).
-
Measurement: Immerse the tail in pre-warmed saline (37°C) and record the time until bleeding ceases for a continuous period (e.g., 2 minutes).[27] A cut-off time (e.g., 20 minutes) is typically used to prevent excessive blood loss.[29]
Ex Vivo and In Vitro Mechanistic Assays
To elucidate the mechanism of action, several ex vivo and in vitro assays should be conducted on blood samples collected from treated animals.
-
Ex Vivo Platelet Aggregation: Platelet-rich plasma (PRP) is prepared from citrated whole blood.[30] Aggregation in response to various agonists (e.g., ADP, collagen, arachidonic acid) is measured using a platelet aggregometer.[30][31][32] This helps determine if this compound has a direct antiplatelet effect.
-
Coagulation Parameter Analysis: Activated partial thromboplastin time (aPTT) and prothrombin time (PT) are measured in plasma to assess the effects on the intrinsic and extrinsic coagulation pathways, respectively.[28]
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound inhibiting vWF-GPIb interaction.
Conclusion and Future Directions
This guide provides a comprehensive, multi-faceted approach to validate the antithrombotic activity of this compound. By employing a suite of robust in vivo thrombosis models and comparing its performance against established drugs, a clear picture of its efficacy and safety profile can be established. The proposed mechanistic studies will further elucidate its mode of action, potentially confirming a novel pathway for antithrombotic therapy.
Positive results from these studies would position this compound as a promising candidate for further development, potentially offering a safer alternative to existing treatments for thrombotic diseases. The key advantage, suggested by studies on related compounds, would be its ability to prevent pathological thrombosis without significantly impairing normal hemostasis, thereby reducing the risk of bleeding.[3][5]
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A Comparative Guide to the Efficacy of Mudanpioside C and Other Protein Disulfide Isomerase (PDI) Inhibitors
This guide provides an in-depth comparison of Mudanpioside C with other prominent inhibitors of Protein Disulfide Isomerase (PDI). It is designed for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data to inform inhibitor selection and future research directions.
The Critical Role of Protein Disulfide Isomerase (PDI) in Cellular Homeostasis and Disease
Protein Disulfide Isomerase (PDI) is a pivotal enzyme and molecular chaperone primarily located in the endoplasmic reticulum (ER).[1][2] Its fundamental role is to catalyze the formation, rearrangement, and breaking of disulfide bonds, which is a critical step for the proper folding and maturation of a vast number of proteins.[2][3] Given this essential function in maintaining cellular proteostasis, the dysregulation of PDI activity has been implicated in a range of pathologies.
Elevated PDI levels or activity are associated with enhanced proliferation and metastasis in various cancers, making it a compelling therapeutic target.[2][4] Furthermore, PDI secreted from vascular cells like platelets and endothelial cells plays a crucial role in thrombus formation, positioning it as a key target for novel antithrombotic therapies.[5][6][7][8] Consequently, the development of potent and selective PDI inhibitors is an area of intense research interest for treating conditions from cancer to cardiovascular disease.[3][6]
This compound: A Natural Product PDI Inhibitor
This compound is a monoterpenoid glycoside isolated from natural sources such as Paeonia lactiflora Pall.[1] It has been identified as a potent inhibitor of PDI.[9] Mechanistic studies have revealed that this compound exhibits high affinity for PDI, specifically binding to its b'-x domain.[9] This non-catalytic domain is crucial for substrate binding, and its blockade by this compound effectively inhibits PDI's enzymatic function. The identification of this natural compound adds to the growing arsenal of molecules available to probe PDI function and to serve as a scaffold for developing new therapeutics.
Comparative Efficacy Analysis of PDI Inhibitors
The therapeutic potential of any PDI inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50), its mechanism of action (reversible vs. irreversible), and its selectivity for PDI over other related thiol isomerases. A lack of selectivity can lead to off-target effects, a significant hurdle in drug development.
The following table provides a quantitative comparison of this compound with other well-characterized PDI inhibitors.
| Inhibitor | Class | PDI IC50 | Binding Mechanism / Domain | Selectivity Profile | Primary Therapeutic Interest |
| This compound | Monoterpenoid Glycoside | 3.22 µM[9] | Binds to b'-x domain[9] | Not yet reported | Antithrombotic[9] |
| Quercetin-3-rutinoside (Rutin) | Flavonoid | ~6.1-10 µM[9][10] | Binds to b'x domain, reversible[9] | Selective for PDI; does not inhibit ERp5, ERp57, ERp72, or thioredoxin[5][10] | Antithrombotic[5] |
| Isoquercetin | Flavonoid | ~5 µM[11] | Similar to Rutin | Selective for PDI[6] | Antithrombotic[6][7][11] |
| PACMA 31 | Synthetic Small Molecule | 10 µM[1][9] | Irreversible; forms covalent bond with active site cysteines[1][9] | Selective over other thiol isomerases compared to bacitracin[9] | Anticancer (Ovarian)[1][4][12] |
| LOC14 | Synthetic Small Molecule | EC50: 500 nM[1] | Not specified | High selectivity[1] | Anticancer[13] |
| CCF642 | Synthetic Small Molecule | ~100-fold more potent than PACMA 31 or LOC14 in di-E-GSSG assay[13] | Covalent binding to CGHCK motifs[13] | High potency suggests selectivity[13] | Anticancer (Multiple Myeloma)[13] |
| E64FC26 | Synthetic Small Molecule | 0.87-6.13 µM (cell-based)[14] | Pan-PDI family inhibitor[1] | Broad-spectrum PDI family inhibitor | Anticancer (Pancreatic)[14] |
| Bacitracin | Polypeptide Antibiotic | 150-200 µM[4] | Binds free thiols in substrate binding domain; non-specific[4] | Non-selective; inhibits multiple thiol isomerases[5][9] | Research tool; limited therapeutic use due to non-selectivity[5][12] |
Expert Insights on the Comparative Data:
-
Potency: this compound (IC50: 3.22 µM) demonstrates a higher potency than several established inhibitors like quercetin-3-rutinoside (~10 µM) and PACMA 31 (10 µM).[9] However, its potency is surpassed by newer synthetic compounds such as LOC14 (EC50: 500 nM) and CCF642, which is reportedly 100 times more potent than PACMA 31 in certain assays.[1][13] The pan-PDI inhibitor E64FC26 also shows high potency in cellular assays, with IC50 values in the low micromolar to sub-micromolar range.[14]
-
Mechanism of Action: A critical differentiator is the mode of inhibition. This compound, like the flavonoid inhibitors, is a reversible inhibitor that targets a substrate-binding domain.[9] This contrasts sharply with irreversible inhibitors like PACMA 31, which form a covalent bond with the catalytic cysteine residues in the active site.[1][9]
-
Causality: The choice between a reversible and irreversible inhibitor is a strategic one in drug design. Reversible inhibitors may offer a better safety profile with more controllable pharmacodynamics. In contrast, irreversible inhibitors can provide a more sustained therapeutic effect, which may be advantageous in cancer therapy where prolonged pathway inhibition is desired.[12]
-
-
Selectivity: The flavonoid quercetin-3-rutinoside has been shown to be highly selective for PDI, with negligible activity against other vascular thiol isomerases like ERp5, ERp57, and ERp72.[5][10] This selectivity is a highly desirable trait, as it minimizes the potential for off-target effects. While the full selectivity profile of this compound has not been published, its specific interaction with the b'-x domain suggests a potential for high selectivity.[9] This is a crucial area for future investigation to validate its therapeutic potential. In contrast, bacitracin is a non-selective inhibitor, which limits its clinical utility but makes it a useful, albeit blunt, research tool.[4][5]
Experimental Protocols: Assessing PDI Reductase Activity
To ensure scientific integrity, protocols must be self-validating. The insulin reduction assay is a robust and widely accepted method for measuring the reductase activity of PDI and evaluating the potency of its inhibitors. The principle is based on PDI's ability to reduce the disulfide bonds of insulin, causing the precipitation of the insoluble insulin B chain, which can be measured as an increase in turbidity at 650 nm.[9][12]
Workflow for PDI Inhibition Assay
Caption: PDI inhibitors block protein folding, inducing ER stress and apoptosis.
Conclusion and Future Directions
This compound is a promising natural product inhibitor of PDI, with a potency that is competitive with or superior to many first-generation inhibitors. Its reversible binding mechanism may offer a favorable safety profile for therapeutic applications, particularly in antithrombotic therapy where chronic dosing may be required.
However, a critical knowledge gap remains: the selectivity profile of this compound. Future research must prioritize a direct comparative analysis of its inhibitory activity against a panel of other human thiol isomerases (e.g., ERp5, ERp57, ERp72). These studies, conducted using standardized assays like the insulin reduction protocol detailed here, are essential to validate its specificity and solidify its position as a lead candidate for further development. Head-to-head comparisons in cellular and in vivo models of thrombosis and cancer will ultimately determine its true therapeutic potential relative to other leading PDI inhibitors.
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Flaumenhaft, R. (2014). Therapeutic Implications of Protein Disulfide Isomerase Inhibition in Thrombotic Disease. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
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Wang, C., et al. (2024). The Role of Protein Disulfide Isomerase Inhibitors in Cancer Therapy. Angewandte Chemie. Available at: [Link]
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Cole, M., et al. (2021). Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Medicine. Available at: [Link]
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Stopa, J., et al. (2017). Protein disulfide isomerase inhibition blocks thrombin generation in humans by interfering with platelet factor V activation. Journal of Clinical Investigation. Available at: [Link]
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Synapse. (2024). What are PDI inhibitors and how do they work? Retrieved from [Link]
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Zwicker, J., et al. (2019). Targeting protein disulfide isomerase with the flavonoid isoquercetin to improve hypercoagulability in advanced cancer. JCI Insight. Available at: [Link]
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Xu, S., et al. (2012). Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment. PNAS. Available at: [Link]
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Chen, Y., et al. (2023). Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. International Journal of Molecular Sciences. Available at: [Link]
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Jasuja, R., et al. (2011). Protein Disulfide Isomerase Inhibitors: A New Class of Antithrombotic Agents. Blood. Available at: [Link]
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Zwicker, J., et al. (2019). Targeting protein disulfide isomerase with the flavonoid isoquercetin to improve hypercoagulability in advanced cancer. PubMed. Available at: [Link]
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Mudanpioside C vs. Paeoniflorin: A Comparative Technical Guide for Researchers
This guide provides an in-depth comparative analysis of two prominent monoterpene glycosides derived from the Paeonia genus: mudanpioside C and paeoniflorin. While structurally related, emerging research reveals distinct pharmacological profiles, suggesting different therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and an exploration of their divergent mechanisms of action.
Introduction: Structural Relatives with Divergent Bioactivities
This compound and paeoniflorin are natural compounds predominantly found in the roots and bark of various peony species, such as Paeonia suffruticosa and Paeonia lactiflora. These plants have a long history of use in traditional medicine.[1][2] Both compounds share a core "cage-like" pinane skeleton, yet subtle structural differences give rise to distinct pharmacological activities. Paeoniflorin has been extensively studied for its broad anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] In contrast, recent evidence has illuminated a novel and potent activity for this compound as a protein disulfide isomerase (PDI) inhibitor with significant antithrombotic potential.[5] This guide will dissect these differences, providing a clear, evidence-based comparison to inform future research and drug discovery efforts.
Chemical and Physical Properties: A Comparative Overview
This compound and paeoniflorin possess the same core monoterpene glucoside structure but differ in their substitution patterns. This seemingly minor variation in their chemical architecture has a profound impact on their biological targets and efficacy.
| Property | This compound | Paeoniflorin |
| Molecular Formula | C₃₀H₃₂O₁₃ | C₂₃H₂₈O₁₁ |
| Molecular Weight | 600.57 g/mol | 480.45 g/mol |
| Chemical Structure | A monoterpene glycoside with a galloyl group attached to the glucose moiety. | A monoterpene glycoside with a benzoyl group. |
| Source | Primarily isolated from Paeonia suffruticosa.[5] | A major constituent of Paeonia lactiflora.[6] |
| Appearance | Typically a white or off-white powder. | A white, crystalline powder. |
| Solubility | Soluble in methanol, ethanol, and water. | Soluble in water, methanol, and ethanol. |
Pharmacological Activities: A Tale of Two Mechanisms
The primary pharmacological distinction between this compound and paeoniflorin lies in their principal mechanisms of action. This compound has been identified as a potent and specific inhibitor of protein disulfide isomerase (PDI), while paeoniflorin exerts its effects through broader anti-inflammatory and antioxidant pathways.
This compound: A Potent Protein Disulfide Isomerase (PDI) Inhibitor
Recent groundbreaking research has identified this compound as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum.[5] PDI is also expressed on the surface of platelets and endothelial cells, where it plays a critical role in thrombus formation. By inhibiting PDI, this compound demonstrates significant antithrombotic activity.[5]
Experimental Data: In a study by Xu et al. (2024), this compound was found to be the most effective PDI inhibitor among several compounds isolated from Paeonia suffruticosa, with an IC₅₀ of 3.22 µM .[5] This inhibition of PDI was shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading in a dose-dependent manner.[5]
Currently, there is a lack of published data on the PDI inhibitory activity of paeoniflorin, making a direct comparison for this specific target not yet possible.
Caption: Mechanism of this compound's antithrombotic effect via PDI inhibition.
Paeoniflorin: A Modulator of Inflammatory and Oxidative Pathways
Paeoniflorin is well-documented for its robust anti-inflammatory and antioxidant properties. Its primary mechanism of anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Experimental Data: Paeoniflorin has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. One study reported an IC₅₀ value of 2.2 x 10⁻⁴ mol/L for paeoniflorin on NO production.[8] It also downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][9]
In terms of antioxidant activity, studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have indicated that paeoniflorin possesses antioxidant properties, although it is reported to be weaker than other phenolic compounds found in peony extracts.[6][10] One study noted that at concentrations of 600-1000 µg/mL, paeoniflorin exhibited only 10-20% of the DPPH radical scavenging activity of the ascorbic acid control.[6]
While extracts of Paeonia suffruticosa containing various compounds have shown anti-inflammatory and antioxidant activities, specific quantitative data for purified this compound in these assays is currently limited in the published literature.[2][11]
Caption: Paeoniflorin's anti-inflammatory mechanism via NF-κB inhibition.
Comparative Summary of Biological Activities
| Biological Activity | This compound | Paeoniflorin |
| PDI Inhibition (IC₅₀) | 3.22 µM [5] | Data not available |
| Antithrombotic Activity | Potent inhibitor of platelet aggregation.[5] | Data not available |
| Anti-inflammatory (NO Inhibition) | Data not available | IC₅₀: 2.2 x 10⁻⁴ mol/L (in LPS-stimulated RAW 264.7 cells)[8] |
| Antioxidant (DPPH Assay) | Data not available | Weak activity (10-20% of ascorbic acid at 600-1000 µg/mL).[6] |
| Neuroprotective Activity | Data not available | Demonstrates protection against neuroinflammation and oxidative stress-induced neuronal damage.[12][13] |
Experimental Protocols
To facilitate further comparative research, detailed protocols for the key assays discussed are provided below. These protocols are based on established methodologies and can be adapted for the direct comparison of this compound and paeoniflorin.
Protocol 1: Protein Disulfide Isomerase (PDI) Inhibition Assay (Fluorometric)
This assay measures the reductase activity of PDI using a quenched fluorescent substrate.
Materials:
-
Purified recombinant human PDI
-
PDI assay buffer
-
Quenched fluorescent PDI substrate (e.g., di-E-GSSG)
-
Dithiothreitol (DTT)
-
This compound and paeoniflorin stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and paeoniflorin in PDI assay buffer.
-
In a 96-well plate, add 50 µL of the PDI solution to each well.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing PDI assay buffer, DTT, and the fluorescent PDI substrate.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ values.[14]
Caption: Workflow for the PDI Inhibition Assay.
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite, in macrophage culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound and paeoniflorin stock solutions
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound and paeoniflorin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ values.[2]
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound and paeoniflorin stock solutions
-
Ascorbic acid (positive control)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of this compound, paeoniflorin, and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the compound dilutions or methanol (control) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ values from the dose-response curves.[11]
Conclusion and Future Directions
The comparative analysis of this compound and paeoniflorin reveals two compounds with distinct and compelling pharmacological profiles. Paeoniflorin's well-established anti-inflammatory and antioxidant activities, mediated in part through the NF-κB pathway, position it as a strong candidate for chronic inflammatory and neurodegenerative diseases. In contrast, the recent identification of this compound as a potent PDI inhibitor opens up new avenues for the development of novel antithrombotic agents.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies evaluating both compounds in the same panel of assays. Future research should prioritize:
-
Evaluating the PDI inhibitory activity of paeoniflorin to determine if this is a shared mechanism.
-
Quantifying the anti-inflammatory and antioxidant activities of this compound using standardized assays to allow for a direct comparison with paeoniflorin.
-
Investigating the structure-activity relationship of the galloyl group in this compound versus the benzoyl group in paeoniflorin to understand the molecular basis for their differing activities.
By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of these two fascinating natural products and guide the development of next-generation therapies.
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Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells. (Link: [Link])
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Can Paeonia Suffruticosa Extract Help with Pain or Inflammation? Wellgreen. (Link: [Link])
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This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities. Journal of Agricultural and Food Chemistry. (Link: [Link])
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Chemical Profiling and Antioxidant Evaluation of Paeonia lactiflora Pall. “Zhongjiang” by HPLC–ESI–MS Combined with DPPH Assay. Journal of Chromatographic Science. (Link: [Link])
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute. (Link: [Link])
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(PDF) Paeoniflorin Antagonizes TNF-α-Induced L929 Fibroblastoma Cells Apoptosis by Inhibiting NF-κBp65 Activation. ResearchGate. (Link: [Link])
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Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells. Termedia. (Link: [Link])
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Anti-inflammatory and Anti-Oxidant Effects of Oxypaeoniflorin, Paeoniflorin and Paeonia lactiflora cv. 'Red Charm' Flower Petal Extracts in Macrophage Cells. The Korean Society of Plant Resources. (Link: [Link])
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Anti-inflammatory and Anti-Oxidant Effects of Oxypaeoniflorin, Paeoniflorin and Paeonia lactiflora cv. 'Red Charm' Flower Petal Extracts in Macrophage Cells. The Korean Society of Plant Resources. (Link: [Link])
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DPPH Antioxidant Assay Kit D678 manual. DOJINDO. (Link: [Link])
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Paeoniflorin inhibits APEC-induced inflammation in HD11 cells through the NF-κB signaling pathway by activating CB2R. PMC. (Link: [Link])
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Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway. PMC. (Link: [Link])
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Antioxidant Assays. ResearchGate. (Link: [Link])
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DPPH Radical Scavenging Assay. MDPI. (Link: [Link])
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Nitric oxide detection methods in vitro and in vivo. PMC. (Link: [Link])
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Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy. PubMed Central. (Link: [Link])
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Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities. PubMed. (Link: [Link])
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Synthesis and antioxidant activity of paeoniflorin derivatives. PubMed. (Link: [Link])
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BMR Protein Disulfide Isomerase (PDI) Assay Kit. Biomedical Research Service. (Link: [Link])
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Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective. Frontiers. (Link: [Link])
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Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. (Link: [Link])
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Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. MDPI. (Link: [Link])
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Paeoniflorin Inhibition of 6-hydroxydopamine-induced Apoptosis in PC12 Cells via Suppressing Reactive Oxygen Species-Mediated PKCδ/NF-κB Pathway. PubMed. (Link: [Link])
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Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells. PubMed. (Link: [Link])
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New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation. MDPI. (Link: [Link])
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Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway. PubMed. (Link: [Link])
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IC50 values of the antioxidant activity test using DPPH method. ResearchGate. (Link: [Link])
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. (Link: [Link])
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Drug like properties of select compounds (mean IC 50 values are shown). ResearchGate. (Link: [Link])
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A Guide to the Validation of Mudanpioside C as a Selective Protein Disulfide Isomerase (PDI) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Disulfide Isomerase (PDI) has emerged as a significant therapeutic target for a range of diseases, including thrombosis and cancer. The discovery of novel, selective inhibitors is a key objective in leveraging this target. Mudanpioside C, a natural monoterpenoid glycoside, has recently been identified as a potent inhibitor of PDI, demonstrating promising antithrombotic activity.[1][2] A recent study has shown that this compound binds with high affinity to the b'-x domain of PDI, showcasing its potential as a lead compound for therapeutic development.[1]
This guide provides a comprehensive framework for the validation of this compound as a selective PDI inhibitor. It offers an objective comparison with established PDI inhibitors, supported by detailed experimental protocols and data interpretation guidelines. Our objective is to equip researchers with the necessary tools to rigorously assess this compound's inhibitory profile, understand its mechanism, and critically evaluate its selectivity—a crucial step for its progression in the drug development pipeline.
The Significance of Targeting Protein Disulfide Isomerase (PDI)
Protein Disulfide Isomerase (PDI or PDIA1) is a resident chaperone protein of the endoplasmic reticulum (ER), belonging to the thioredoxin superfamily.[3][4] It plays a pivotal role in cellular proteostasis by catalyzing the formation, breakage, and rearrangement of disulfide bonds within nascent polypeptides, ensuring their correct three-dimensional structure.[5][6]
Structure and Function: PDI is a ~57 kDa protein composed of four thioredoxin-like domains arranged as a-b-b'-a'.[3] The outer 'a' and 'a'' domains contain the highly conserved Cys-Gly-His-Cys (CGHC) active sites, which are responsible for its isomerase, oxidase, and reductase activities.[3][7] The intervening 'b' and 'b'' domains are primarily involved in substrate binding and contribute to PDI's chaperone or "holdase" function, preventing the aggregation of misfolded proteins.[3]
Caption: Domain organization of Protein Disulfide Isomerase (PDI).
Pathophysiological Relevance: While essential for normal protein folding, PDI's activity is implicated in numerous pathologies. Extracellular PDI, secreted by platelets and endothelial cells, is a critical mediator of thrombus formation by regulating proteins involved in platelet aggregation and fibrin generation.[8][9] This makes PDI a compelling target for antithrombotic therapies.[10] Furthermore, PDI is overexpressed in various cancers, where it supports the high protein synthesis demands of tumor cells and contributes to proliferation and metastasis, marking it as a promising oncology target.[11][12][13]
The Challenge of Selectivity: The human proteome contains over 20 members of the PDI family (e.g., ERp57/PDIA3, PDIA4, PDIA6), which share structural homology but have distinct functions.[5][14] A significant challenge in developing PDI-targeted drugs is achieving selectivity for a specific family member to minimize off-target effects. For instance, ERp57 (PDIA3) works in concert with calnexin and calreticulin to fold glycoproteins and has its own unique set of substrates and biological roles.[15][16] Therefore, validating an inhibitor's selectivity is as crucial as determining its potency.
This compound: A Novel PDI Inhibitor Candidate
This compound (MC) was recently identified from the medicinal plant Paeonia suffruticosa as a potent PDI inhibitor.[1] Initial characterization revealed that MC inhibits PDI with an IC50 of 3.22 μM .[1] Mechanistic studies, including molecular docking, site-directed mutagenesis, and MicroScale Thermophoresis (MST), demonstrated that MC acts as a non-covalent inhibitor. It specifically binds to the b'-x domain of PDI with a dissociation constant (Kd) of 3.9 μM , interacting with key residues K263, D292, and N298.[1]
This binding mechanism is distinct from many other PDI inhibitors that target the catalytic CGHC sites. By binding to the b'-x domain, MC likely modulates PDI's substrate recognition or conformational dynamics rather than directly blocking its redox activity. This allosteric-like inhibition could be a source of its potential selectivity. In preclinical models, administration of MC was shown to significantly inhibit thrombosis formation in mice without disrupting normal hemostasis, highlighting its therapeutic potential.[1]
Caption: Hypothetical pathway of this compound's antithrombotic effect.
Comparative Analysis: Benchmarking this compound
To properly evaluate this compound, its performance must be compared against other well-characterized PDI inhibitors. These comparators represent different mechanisms of action and selectivity profiles, providing a robust context for validation.
| Inhibitor | Target(s) | IC50 (PDIA1) | Binding Domain / Mechanism | Selectivity Profile | Reversibility |
| This compound | PDIA1 | 3.22 µM [1] | b'-x domain [1] | Not yet reported [2] | Reversible (Non-covalent) |
| PACMA 31 | PDIA1 | 10 µM[12] | Covalent bond with active site cysteines ('a' and 'a' domains)[12] | Some selectivity for PDI over other thiol isomerases[2] | Irreversible[12] |
| KSC-34 | PDIA1 | 3.5 µM[17] | Covalent modifier of the 'a' active site[18] | High selectivity for PDIA1 'a' domain over 'a'' domain and over PDIA3/PDIA4[17][18] | Irreversible[18] |
| E64FC26 | PDIA1, PDIA3, PDIA4, PDIA6, TXNDC5 | 1.9 µM[19] | Not specified, potent pan-inhibitor[19] | Broad-spectrum (pan-inhibitor) of the PDI family[17][19] | Not specified |
| Quercetin-3-rutinoside | PDIA1 | ~10 µM[2] | b'x domain[20] | Selective for PDI over several other vascular thiol isomerases[20] | Reversible[20] |
This comparison highlights that this compound exhibits potency comparable to established inhibitors like KSC-34 and PACMA 31. Its non-covalent binding to the non-catalytic b'-x domain is similar to Quercetin-3-rutinoside, a mechanism that may confer greater selectivity. However, the most critical data—its cross-reactivity with other PDI family members—remains a significant knowledge gap.[2]
Experimental Validation Framework
The following protocols provide a self-validating system to confirm the inhibitory activity, binding site, and selectivity of this compound.
Protocol 1: In Vitro Validation of PDI Reductase Activity (Insulin Turbidity Assay)
This is the foundational assay to quantify PDI's reductase activity and its inhibition.[21] The principle is that PDI, in the presence of a reducing agent like dithiothreitol (DTT), reduces the disulfide bonds of insulin. This causes the insoluble insulin B chain to precipitate, leading to an increase in turbidity that can be measured spectrophotometrically at 650 nm.[22][23]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0-7.4.
-
Insulin Stock: Prepare a 1 mg/mL (approx. 170 µM) solution of bovine insulin in the Assay Buffer. Ensure it is fully dissolved and clear before use.
-
DTT Stock: Prepare a 100 mM DTT stock solution in water.
-
PDI Stock: Prepare a working stock of purified human recombinant PDI (e.g., 10 µM) in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add Assay Buffer.
-
Add the desired volume of this compound dilution or DMSO for the vehicle control.
-
Add purified PDI to a final concentration of ~0.5-1.0 µM.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to PDI.
-
Prepare a master mix of Insulin and DTT in Assay Buffer.
-
Initiate the reaction by adding the Insulin/DTT master mix to each well. Final concentrations should be approximately 130 µM insulin and 0.5-1.0 mM DTT.[24]
-
Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.
-
Measure the absorbance at 650 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 650 nm) versus time for each concentration of this compound.
-
Determine the initial reaction rate (V₀) from the linear portion of each curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the PDI insulin turbidity assay.
Protocol 2: Validating the b'-x Domain Binding Site
To confirm that this compound binds to the identified residues (K263, D292, N298) in the b'-x domain, site-directed mutagenesis is employed to create PDI variants where these key residues are replaced, typically with a non-interacting amino acid like Alanine.[1][25] A significant loss in binding affinity for the mutant proteins provides strong evidence for the specific interaction.
Methodology:
-
Site-Directed Mutagenesis:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., K263A) for each target residue.
-
Mutagenic PCR: Use a high-fidelity DNA polymerase to amplify the entire PDI expression plasmid with the designed primers.
-
Template Digestion: Digest the parental, methylated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA.[25]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA and confirm the presence of the desired mutation and the absence of any other sequence errors via Sanger sequencing.
-
-
Expression and Purification:
-
Express both wild-type (WT) and mutant (e.g., K263A, D292A, N298A) PDI proteins in a suitable E. coli expression strain (e.g., BL21(DE3)).[25]
-
Purify the proteins using an appropriate method, such as Nickel-NTA affinity chromatography if using a His-tagged construct, followed by size-exclusion chromatography to ensure high purity and proper folding.
-
-
Binding Affinity Analysis (e.g., MicroScale Thermophoresis - MST):
-
Label the purified WT and mutant PDI proteins with a fluorescent dye.
-
Keep the concentration of the labeled PDI constant and titrate with a serial dilution of this compound.
-
Measure the change in thermophoretic movement for each titration point.
-
Plot the change in fluorescence against the logarithm of the this compound concentration and fit the data to determine the dissociation constant (Kd).
-
Expected Outcome: A successful validation will show a Kd for WT PDI in the low micromolar range (confirming the ~3.9 µM value) and a significantly higher Kd (or no detectable binding) for the mutant proteins.[1]
-
Protocol 3: Assessing Selectivity Across the PDI Family
This is the most critical experiment to validate this compound as a selective inhibitor. The goal is to determine its inhibitory activity against other prominent PDI family members.
Methodology:
-
Obtain Purified Enzymes: Acquire highly purified, recombinant forms of other human PDI family members, such as ERp57 (PDIA3), PDIA4, and PDIA6.
-
Adapt the Insulin Turbidity Assay: Perform the assay described in Protocol 1 for each of the PDI family members.
-
Run parallel assays with PDIA1, ERp57, PDIA4, and PDIA6.
-
Use the same concentrations of this compound across all enzymes.
-
Note: The optimal concentration of each enzyme may need to be adjusted to achieve a similar reaction rate in the control (vehicle) wells, as their intrinsic activity can differ.[23]
-
-
Data Analysis and Interpretation:
-
Calculate the IC50 of this compound for each PDI family member.
-
Ideal Outcome for Selectivity: The IC50 for PDIA1 should be significantly lower than the IC50 values for ERp57, PDIA4, and PDIA6. A >10-fold difference is generally considered a good indicator of selectivity.
-
An absence of significant inhibition for other family members at concentrations that fully inhibit PDIA1 would provide strong evidence for this compound's selectivity.
-
Conclusion and Future Directions
The available evidence strongly supports this compound as a potent, non-covalent inhibitor of PDIA1 with a unique binding mechanism targeting the b'-x domain.[1] Its demonstrated antithrombotic efficacy in vivo makes it a highly attractive candidate for further development.[1]
However, this guide underscores a critical gap in its current validation: the lack of a comprehensive selectivity profile.[2] The therapeutic success of any PDI inhibitor will likely depend on its ability to selectively target the PDI family member driving the pathology of interest, thereby minimizing off-target effects.
Future research should prioritize:
-
Systematic Selectivity Profiling: Performing the experiments outlined in Protocol 3 is essential to establish whether this compound is a selective PDIA1 inhibitor or a broader-spectrum PDI family inhibitor.
-
Cell-Based Mechanistic Studies: Utilizing cell-based assays, such as platelet aggregation assays or assays measuring ER stress, to confirm that the cellular effects of this compound are a direct consequence of PDI inhibition.
-
Structural Biology: Co-crystallization of this compound with PDI would provide definitive, high-resolution proof of its binding mode and could guide the rational design of even more potent and selective analogs.
By following this validation framework, researchers can build a robust data package to definitively characterize the potential of this compound and pave the way for its translation into a novel therapeutic agent.
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A Comparative Analysis of Mudanpioside C and Structurally Related Monoterpene Glycosides from Paeonia Species
In the realm of natural product chemistry and drug discovery, the genus Paeonia stands out as a rich reservoir of bioactive compounds, particularly monoterpene glycosides.[1] Among these, mudanpioside C, a constituent of Paeonia suffruticosa (Moutan Cortex), has garnered interest for its potential therapeutic applications.[2][3] However, a comprehensive understanding of its pharmacological profile is best achieved through a comparative analysis with its structurally related glycoside counterparts, which are often co-extracted from the same plant source. This guide provides an in-depth, objective comparison of this compound with other prominent Paeonia monoterpene glycosides, focusing on their anti-inflammatory, neuroprotective, and antioxidant properties, supported by experimental data and protocols.
While specific glycoside derivatives of this compound are not extensively documented, a comparative study with other paeoniflorin-type glycosides offers valuable insights for researchers, scientists, and drug development professionals. The subtle structural variations among these molecules can lead to significant differences in their biological activities and mechanisms of action.
Structural Overview: A Family of "Cage-Like" Monoterpenoids
This compound belongs to a class of monoterpene glycosides characterized by a "cage-like" pinane skeleton.[4] This core structure is shared by numerous other compounds isolated from Paeonia species, including the well-studied paeoniflorin.[4][5] The variations in the substituents on this core structure and the nature of the glycosidic linkages give rise to a diverse family of compounds with a wide spectrum of biological activities. Other notable monoterpene glycosides found in Paeonia species include albiflorin, paeoniflorin A, and various mudanpiosides such as A, D, and J.[5][6][7]
Comparative Biological Activities
The therapeutic potential of Paeonia extracts has been attributed to the synergistic effects of their various chemical constituents.[8] A comparative analysis of the individual purified compounds is crucial to delineate their specific contributions.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases, and natural products are a promising source of novel anti-inflammatory agents.[9] Several monoterpene glycosides from Paeonia have demonstrated potent anti-inflammatory effects.[10][11]
Paeoniflorin, a major component of Total Glucosides of Peony (TGP), has well-documented anti-inflammatory properties.[10] It has been shown to modulate inflammatory mediators and their relevant transcription factors like STAT and NF-κB.[10] Furthermore, paeoniflorin and its derivative, paeoniflorin-6′-O-benzene sulfonate (CP-25), have demonstrated positive effects in animal models of chronic inflammatory diseases such as rheumatoid arthritis.[10] A study on paeoniflorin derivatives synthesized to improve lipophilicity identified compounds that showed notable inhibition of NO production and substantial inhibitory effects on IL-1β secretion.[4]
Table 1: Comparison of Anti-Inflammatory Activity in LPS-Induced RAW264.7 Macrophages
| Compound/Extract | Target | Efficacy (IC50 or % Inhibition) |
| Mudanpioside J-rich Extract | Nitric Oxide (NO) Production | Significant dose-dependent reduction[12] |
| IL-6 Production | Significant dose-dependent reduction[12] | |
| TNF-α Production | Significant dose-dependent reduction[12] | |
| Ibuprofen | Nitric Oxide (NO) Production | Significant reduction at 200µM and 400µM[12] |
| COX-1 | IC50: 13 µM[12] | |
| COX-2 | IC50: 370 µM[12] | |
| Pinocembrin | TNF-α, IL-1β, NO, and PGE2 production | Inhibition at concentrations >50 µM[13] |
Neuroprotective Effects
Neurodegenerative diseases are often associated with neuroinflammation and oxidative stress.[14] Natural products with neuroprotective properties are of significant interest for the development of new therapeutic strategies.[15]
Extracts from Paeonia species have shown promise in this area.[2] While direct evidence for the neuroprotective activity of this compound is still emerging, the known effects of related compounds provide a strong rationale for its investigation. Paeoniflorin has been reported to have a variety of pharmacological activities, including neuroprotective effects.[4][11] It has been shown to improve neurological deficits and attenuate inflammation, oxidative stress, and apoptosis in preclinical models.[11] The proposed mechanisms involve the modulation of signaling pathways such as PI3K/Akt and Nrf2.[11][15]
The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and reduce inflammation in the central nervous system.[14]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[16] Many natural products, including those from Paeonia, possess antioxidant properties.[8][17]
The antioxidant activity of Paeonia suffruticosa extracts is well-documented and is often attributed to their phenolic and flavonoid content.[8][18] While specific data on the antioxidant capacity of purified this compound is limited, its structural similarity to other bioactive glycosides suggests it may contribute to the overall antioxidant effect of the plant extract.
The antioxidant potential of these compounds can be evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species.[19]
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for the comparative evaluation of these bioactive compounds.
Protocol 1: In Vitro Anti-inflammatory Activity Assay
This protocol details the methodology for assessing the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.
1. Cell Culture:
- Culture murine macrophage cell line RAW264.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[12]
2. Cell Treatment:
- Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, paeoniflorin) for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[13]
3. Nitric Oxide (NO) Production Assay (Griess Test):
- After the incubation period, collect the cell culture supernatant.
- Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate the mixture at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Cytokine Measurement (ELISA):
- Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13]
5. Data Analysis:
- Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control.
- Determine the IC50 values (the concentration of the compound that inhibits 50% of the inflammatory response) by plotting the percentage inhibition against the compound concentration.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the test compounds.
1. Reagent Preparation:
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.[20]
2. Assay Procedure:
- In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.[21]
3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the following formula:
- % Scavenging = [(A_control - A_sample) / A_control] x 100
- Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
- Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its related glycosides are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase).[2] It is hypothesized that this compound and its analogs exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation.[12]
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Neuroprotective and Antioxidant Signaling
The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response.[19] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant and cytoprotective genes. The neuroprotective effects of some Paeonia compounds are attributed to their ability to activate the Nrf2 pathway.[11]
Caption: Nrf2-ARE pathway activation by Paeonia glycosides for antioxidant defense.
Conclusion and Future Directions
This compound and its structurally related monoterpene glycosides from Paeonia species represent a promising class of natural products with multifaceted therapeutic potential. While paeoniflorin has been the subject of extensive research, other glycosides like this compound warrant further investigation to fully elucidate their pharmacological profiles and mechanisms of action.
Future research should focus on:
-
Isolation and purification of sufficient quantities of this compound and its less-studied analogs to enable comprehensive in vitro and in vivo studies.
-
Direct comparative studies of these purified compounds to establish structure-activity relationships.
-
Elucidation of the specific molecular targets and signaling pathways modulated by each compound.
-
Preclinical studies in relevant animal models to evaluate their efficacy and safety for various therapeutic applications.
By systematically exploring the chemical diversity of Paeonia glycosides, the scientific community can unlock their full potential for the development of novel therapeutics for inflammatory, neurodegenerative, and other oxidative stress-related diseases.
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A Comparative Guide to Assessing the Cross-Reactivity of Mudanpioside C with Thiol Isomerases
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity profile of Mudanpioside C, a known Protein Disulfide Isomerase (PDI) inhibitor, against other members of the thiol isomerase family. We will move beyond simple inhibition screening to build a multi-layered dataset, incorporating enzymatic activity, biophysical binding kinetics, and cellular target engagement. This approach ensures a thorough understanding of the compound's selectivity and potential off-target effects, which is critical for its development as a therapeutic agent.
Introduction: The Importance of Selectivity in Targeting Thiol Isomerases
Protein disulfide isomerase (PDI) is a key enzyme in the endoplasmic reticulum (ER) that catalyzes the formation, reduction, and isomerization of disulfide bonds, ensuring proper protein folding.[1][2] Its dysregulation is linked to various diseases, including cancer and thrombosis, making it an attractive therapeutic target.[1][3] this compound, derived from Paeonia suffruticosa, has been identified as a PDI inhibitor with potential antithrombotic activities.[4]
However, PDI is just one member of a large family of over 20 thiol isomerases, including ERp57, ERp5, and ERp72, which share structural similarities, particularly the catalytic CXXC motif, but may have distinct physiological roles.[5][6][7] Non-selective inhibition could lead to unintended off-target effects and toxicity. Therefore, a critical step in the preclinical development of this compound is to determine its binding profile across a panel of related thiol isomerases. This guide outlines a robust, three-tiered experimental strategy to build a comprehensive cross-reactivity profile.
Experimental Strategy: A Multi-Pronged Approach
Our assessment is built on a logical progression from broad screening to detailed, physiologically relevant characterization. This ensures that resources are used efficiently while building a self-validating dataset.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HeLa or a relevant cancer cell line) to ~80% confluency.
-
Treat cells with this compound at a fixed concentration (e.g., 20 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C.
-
-
Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using specific primary antibodies against PDIA1, ERp57, ERp5, and ERp72. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (40°C).
-
Plot the normalized intensities against temperature to generate melting curves and determine the melting temperature (Tm) for each protein in the presence and absence of the compound.
-
Data Presentation: Cellular Target Engagement Profile
Hypothetical Data
| Thiol Isomerase | Tm (Vehicle) | Tm (this compound) | Thermal Shift (ΔTm) |
|---|---|---|---|
| PDIA1 (PDI) | 54.2°C | 58.0°C | +3.8°C |
| PDIA3 (ERp57) | 56.5°C | 57.1°C | +0.6°C |
| PDIA4 (ERp5) | 60.1°C | 60.3°C | +0.2°C |
| GAPDH (Control) | 58.8°C | 58.7°C | -0.1°C |
Synthesis and Interpretation
By integrating the data from these three distinct experimental approaches, a comprehensive and reliable cross-reactivity profile for this compound emerges.
-
Enzymatic Screening (Tier 1): The hypothetical IC50 data suggests that this compound is most potent against PDIA1. It shows moderate activity against ERp72 and weak activity against ERp57, while having no significant effect on ERp5 at the concentrations tested. This provides an initial rank-ordering of its selectivity.
-
Biophysical Analysis (Tier 2): The SPR data supports the enzymatic findings, showing the highest affinity (lowest K_D) and longest residence time for PDIA1. The weaker affinities for ERp57 and ERp72, and the lack of detectable binding to ERp5, corroborate the IC50 results and confirm that the observed inhibition is due to direct binding.
-
Cellular Engagement (Tier 3): The CETSA results provide the ultimate validation in a physiological context. The significant thermal stabilization of PDIA1 (+3.8°C) confirms robust target engagement in intact cells. The negligible shifts for ERp57 and ERp5 indicate that this compound does not meaningfully engage these targets in the cellular milieu at the tested concentration, reinforcing its selectivity profile.
Conclusion
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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A Comparative Guide to the Antithrombotic Efficacy of Mudanpioside C and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Antithrombotic Therapy
The landscape of antithrombotic therapy has been dominated by cornerstone drugs such as aspirin, clopidogrel, and warfarin, each with well-defined mechanisms targeting platelet aggregation or the coagulation cascade. However, the quest for novel agents with improved efficacy and safety profiles is perpetual. Emerging from the field of natural product chemistry, mudanpioside C , a monoterpenoid glycoside, has garnered attention for its potential as an antithrombotic agent with a distinct mechanism of action. This guide provides a comprehensive comparison of the efficacy of this compound with established antithrombotic drugs, grounded in their mechanisms of action and supported by established experimental protocols for evaluating antithrombotic potential.
While direct comparative clinical data between this compound and established drugs is not yet available, this guide will equip researchers with the foundational knowledge and methodological frameworks to design and interpret such crucial future studies.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an antithrombotic agent is intrinsically linked to its molecular target. This compound and the established drugs operate through fundamentally different pathways to prevent thrombus formation.
This compound: Targeting Protein Disulfide Isomerase (PDI)
This compound has been identified as an inhibitor of Protein Disulfide Isomerase (PDI) .[1] PDI is a crucial enzyme involved in protein folding within the endoplasmic reticulum, but it is also secreted by platelets and endothelial cells upon activation.[2] Extracellular PDI plays a critical role in the initial stages of thrombus formation by facilitating both platelet aggregation and fibrin generation.[3][4] By inhibiting PDI, this compound presents a novel strategy to disrupt these early events in thrombosis.[1]
Figure 1: Mechanism of Action of this compound.
Established Antithrombotic Drugs: Classic Pathways
-
Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[2][3] This action blocks the synthesis of thromboxane A2, a potent mediator of platelet activation and aggregation.[5][6]
-
Clopidogrel: Clopidogrel is a prodrug that is metabolized to an active form, which then irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[7][8] This prevents ADP from inducing platelet aggregation.
-
Warfarin: Warfarin inhibits the enzyme vitamin K epoxide reductase (VKOR).[9][10] This enzyme is essential for the synthesis of active forms of several coagulation factors (II, VII, IX, and X) in the liver. By depleting these factors, warfarin impairs the coagulation cascade.[10][11]
Figure 2: Mechanisms of Action of Established Antithrombotic Drugs.
Comparative Efficacy: A Data-Driven Perspective
Direct, head-to-head experimental data comparing this compound with aspirin, clopidogrel, or warfarin is currently lacking in the published literature. Therefore, this section presents a summary of the expected outcomes based on their mechanisms of action and highlights the key experimental models used to assess their efficacy.
| Drug | Target | Primary Effect | Expected Outcome in Ferric Chloride Model | Expected Outcome in Platelet Aggregation Assay | Expected Outcome in aPTT/PT Assays |
| This compound | Protein Disulfide Isomerase (PDI) | Inhibition of platelet aggregation and fibrin formation | Prolonged time to occlusion | Inhibition of agonist-induced aggregation | Potential for prolongation, but likely less pronounced than direct coagulation inhibitors |
| Aspirin | Cyclooxygenase-1 (COX-1) | Inhibition of platelet aggregation | Prolonged time to occlusion | Inhibition of arachidonic acid- and collagen-induced aggregation | No significant effect |
| Clopidogrel | P2Y12 ADP Receptor | Inhibition of platelet aggregation | Prolonged time to occlusion | Inhibition of ADP-induced aggregation | No significant effect |
| Warfarin | Vitamin K Epoxide Reductase (VKOR) | Inhibition of coagulation factor synthesis | Prolonged time to occlusion | No direct effect on platelet aggregation | Significant prolongation of PT; less effect on aPTT |
Experimental Protocols for Efficacy Evaluation
To facilitate future comparative studies, detailed protocols for key in vivo and in vitro assays are provided below.
In Vivo Model: Ferric Chloride-Induced Carotid Artery Thrombosis
This model is widely used to evaluate the in vivo efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[12][13]
Protocol:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 5-10% in distilled water) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
The time to complete occlusion of the artery is the primary endpoint.
Figure 3: Ferric Chloride-Induced Thrombosis Model Workflow.
In Vitro Assay: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation in response to various agonists.
Protocol:
-
Collect whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by low-speed centrifugation and platelet-poor plasma (PPP) by high-speed centrifugation.
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Add a known concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid) to a cuvette containing pre-warmed, stirred PRP.
-
Record the change in light transmission over time as platelets aggregate. The maximum aggregation percentage is the primary endpoint.
In Vitro Coagulation Assays: aPTT and PT
These assays evaluate the integrity of the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.
Activated Partial Thromboplastin Time (aPTT) Protocol:
-
Incubate platelet-poor plasma (PPP) with a contact activator (e.g., silica) and phospholipids (aPTT reagent) at 37°C.
-
Add calcium chloride to initiate coagulation.
-
Measure the time in seconds for a fibrin clot to form.
Prothrombin Time (PT) Protocol:
-
Incubate PPP at 37°C.
-
Add a reagent containing tissue factor and calcium chloride to initiate coagulation.
-
Measure the time in seconds for a fibrin clot to form.
Conclusion and Future Directions
This compound, with its unique mechanism of targeting PDI, represents a promising new avenue in antithrombotic drug development. Its ability to potentially inhibit both platelet aggregation and fibrin formation sets it apart from established agents that typically target one pathway.
However, the current body of research lacks direct comparative efficacy data against standard-of-care drugs like aspirin, clopidogrel, and warfarin. The experimental protocols detailed in this guide provide a robust framework for conducting these essential head-to-head studies. Future research should prioritize these comparative in vivo and in vitro experiments to accurately position this compound within the therapeutic armamentarium for thrombotic disorders. Such studies will be critical in determining its relative potency, safety profile, and potential clinical utility.
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A Technical Guide to Validating the Mudanpioside C Binding Site on Protein Disulfide Isomerase (PDI) Through Mutagenesis
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the binding site of Mudanpioside C on Protein Disulfide Isomerase (PDI). We will explore the causal logic behind experimental choices, present self-validating protocols, and compare methodologies to ensure robust and reliable results.
Recent investigations have highlighted this compound, a natural monoterpenoid glycoside, as a potent inhibitor of PDI, an enzyme critical for protein folding and a promising therapeutic target for conditions like thrombosis.[1] Computational models and initial findings suggest that this compound interacts with the b'-x domain of PDI.[1][2] This guide focuses on using site-directed mutagenesis as a definitive technique to confirm this hypothesis.[3][4]
The Central Hypothesis: Pinpointing the Interaction
The core objective is to systematically disrupt the proposed binding pocket of this compound on PDI and observe the resulting change in binding affinity. A significant reduction or complete loss of binding upon mutation of specific amino acid residues provides strong evidence that these residues are critical for the interaction.[5] Computational data points to Lysine 263 (K263), Aspartic Acid 292 (D292), and Asparagine 298 (N298) within the b'-x domain as key interaction sites.[2] Our experimental design will, therefore, focus on creating alanine mutants of these residues (K263A, D292A, N298A). Alanine is chosen for its small, non-reactive side chain, which effectively removes the specific functionality of the original residue without introducing significant steric hindrance.[5]
Experimental Workflow: A Step-by-Step Validation Process
A successful validation project requires a logical sequence of experiments, where the output of one stage informs the next. The workflow is designed to be self-validating, with integrated quality control steps.
Caption: Overall experimental workflow for validating the this compound binding site on PDI.[2]
Phase 1 & 2: Generation and Production of PDI Mutants
The foundation of this study lies in the successful creation and purification of high-quality wild-type (WT) and mutant PDI proteins.
Protocol 1: Site-Directed Mutagenesis
This protocol outlines the creation of point mutations in the PDI expression vector.
-
Primer Design: Design forward and reverse primers incorporating the desired mutation (e.g., AAA for Lysine to Alanine at position 263). Primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the PDI plasmid as a template and the designed mutagenic primers.
-
Template Digestion: Digest the PCR product with DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template and leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the integrity of the entire PDI coding sequence via Sanger sequencing.
Protocol 2: Protein Expression and Purification
-
Expression: Transform the verified WT and mutant PDI plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells and induce protein expression with IPTG.
-
Lysis: Harvest the cells and lyse them using sonication or a French press in a buffer containing protease inhibitors.
-
Purification: If using a His-tagged PDI construct, purify the protein from the soluble lysate fraction using Nickel-NTA affinity chromatography.
-
Quality Control: Assess the purity and identity of the purified proteins via SDS-PAGE and Western blotting using an anti-PDI or anti-His-tag antibody. Protein concentration should be accurately determined (e.g., BCA assay).
Phase 3: Comparative Analysis of Binding and Function
With purified WT and mutant PDI in hand, we can now quantitatively compare their interactions with this compound.
Alternative 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a highly sensitive, label-free technique for measuring real-time biomolecular interactions.[] It provides kinetic data (association and dissociation rates) and the equilibrium dissociation constant (Kd), a direct measure of binding affinity.[7]
-
Immobilization: Covalently immobilize the WT or mutant PDI protein onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of this compound over the immobilized PDI surface, followed by a dissociation phase with running buffer.[2]
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]
Alternative 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[][7]
Comparison of Binding Assay Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding | Measures heat changes upon binding |
| Primary Output | ka, kd, Kd | Kd, ΔH, ΔS, Stoichiometry (n) |
| Protein Consumption | Low (protein is immobilized) | High (protein is in solution) |
| Throughput | Higher | Lower |
| Labeling | Label-free | Label-free |
| Buffer Constraints | Sensitive to buffer composition changes | Less sensitive to buffer mismatch |
Insight: SPR is often preferred for initial screening and kinetic analysis due to its higher throughput and lower protein consumption. ITC provides a more comprehensive thermodynamic picture of the interaction, which can be valuable for understanding the driving forces of binding.
Functional Validation: PDI Enzymatic Activity Assay
To correlate changes in binding affinity with functional consequences, it is crucial to perform an enzymatic assay. The insulin reduction assay is a common and reliable method to measure PDI's reductase activity.[1][8] PDI catalyzes the reduction of disulfide bonds in insulin, leading to the precipitation of the insulin B chain, which can be monitored as an increase in turbidity at 650 nm.[9]
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, insulin, and a reducing agent like DTT.[1]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Initiation: Start the reaction by adding WT or mutant PDI.
-
Monitoring: Immediately monitor the increase in absorbance at 650 nm over time.
-
Analysis: Calculate the rate of insulin reduction and determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDI activity).
Interpreting the Results: Validating the Binding Site
Expected Outcomes for Validation:
| PDI Variant | SPR Binding Affinity (Kd) | PDI Activity (IC50 of this compound) | Interpretation |
| Wild-Type | ~3.2 µM (Example Value)[1] | ~3-5 µM (Example Value) | Baseline binding and inhibition. |
| K263A Mutant | Significantly Increased Kd (>30 µM) or No Binding Detected | Significantly Increased IC50 (>50 µM) | K263 is critical for binding and subsequent inhibition. |
| D292A Mutant | Significantly Increased Kd (>30 µM) or No Binding Detected | Significantly Increased IC50 (>50 µM) | D292 is critical for binding and subsequent inhibition. |
| N298A Mutant | Moderately Increased Kd (~10-20 µM) | Moderately Increased IC50 (~15-30 µM) | N298 contributes to the binding interaction but may not be essential. |
| Control Mutant (Distant, non-binding site residue) | Kd similar to Wild-Type | IC50 similar to Wild-Type | Confirms that the effects are specific to the hypothesized binding site. |
A significant increase in the Kd and IC50 values for the mutant proteins compared to the wild-type PDI provides strong evidence that the mutated residues are directly involved in the binding of this compound.[2]
Mechanism of Action and Downstream Effects
PDI's primary role is to catalyze the formation, isomerization, and breakage of disulfide bonds in newly synthesized proteins within the endoplasmic reticulum (ER).[9][10] By binding to PDI, this compound inhibits this function, leading to an accumulation of misfolded proteins and inducing ER stress. This triggers the Unfolded Protein Response (UPR), a signaling cascade with various downstream effects, including the inhibition of platelet aggregation, which contributes to its antithrombotic properties.[2]
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A Comparative Guide to the Therapeutic Potential of Mudanpioside C: From Preclinical Validation to Clinical Relevance
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern therapeutics is increasingly turning towards natural products, which offer a rich chemical diversity honed by evolutionary pressures.[1] Among these, Mudanpioside C, a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), has emerged as a compound of significant interest. This guide provides an in-depth, comparative analysis of this compound's therapeutic potential, grounded in preclinical data, and outlines the experimental frameworks necessary for its validation.
Introduction to this compound: A Profile
This compound belongs to a class of bioactive compounds that have been extensively studied for a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] While much of the research on Paeonia suffruticosa has focused on paeonol and paeoniflorin, the unique structure of this compound warrants a dedicated investigation into its therapeutic promise.[2] Natural products and their derivatives have historically demonstrated a higher success rate in clinical trials compared to synthetic compounds, underscoring the importance of rigorously evaluating molecules like this compound.[1]
Core Therapeutic Areas and Mechanism of Action
Preclinical evidence points to two primary areas where this compound may offer therapeutic benefits: inflammation and oncology.
Anti-Inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular conditions, and neurodegenerative diseases.[4][5] The therapeutic goal in these conditions is often to modulate the inflammatory cascade.
Proposed Mechanism of Action: While the precise mechanism of this compound is still under investigation, related compounds from Paeonia species are known to inhibit key inflammatory mediators. It is hypothesized that this compound may exert its effects by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and by inhibiting enzymes like cyclooxygenase-2 (COX-2) that are crucial for prostaglandin synthesis.[6][7] This multi-target approach is a hallmark of many natural product-derived anti-inflammatory agents.[8]
Signaling Pathway: Hypothesized Anti-Inflammatory Action of this compound
Caption: Hypothesized mechanism of this compound's anti-inflammatory effects.
Anticancer Activity
The search for novel anticancer agents is a continuous effort, with natural products providing a significant source of lead compounds.[3][9] Many plant-derived molecules exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and interfering with tumorigenic signaling pathways.[3]
Proposed Mechanism of Action: The anticancer potential of this compound is thought to be multifaceted. It may induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[10][11] Furthermore, like other terpenoids, it could arrest the cell cycle at various checkpoints, preventing uncontrolled cell division.[10] A preliminary structure-activity relationship (SAR) study on similar compounds suggests that specific chemical moieties are crucial for cytotoxicity against cancer cells.[12]
Comparative Analysis with Alternative Compounds
To contextualize the therapeutic potential of this compound, it is essential to compare its preclinical performance with established drugs and other natural compounds.
Anti-Inflammatory Comparative Data
The following table summarizes the inhibitory concentration (IC50) values of a Mudanpioside J-rich extract (a related compound) and the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, in an in vitro nitric oxide (NO) production assay.[6] Nitric oxide is a key inflammatory mediator, and its inhibition is a common metric for assessing anti-inflammatory activity.
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Mudanpioside J-rich Extract | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 21.10 | [6] |
| Ibuprofen | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Data Not Provided | [6] |
| Quercetin | COX-2, IL-1β, TNF-α Expression | RAW 264.7 Macrophages | 25 µM (effective conc.) | [7] |
| Vitamin C (Ascorbic Acid) | IL-6, TNF-α Reduction | In vivo (brain tissue) | 500 mg/day | [13] |
Note: Direct IC50 values for pure this compound are not yet widely available in the public domain, highlighting a critical area for future research.
Anticancer Comparative Data
This table presents the cytotoxic activity (IC50) of various natural products against different cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Artonin E | P-388 Murine Leukemia | 0.14 | Cytotoxicity | [12] |
| α-Mangostin | SK-HEP-1 Hepatocarcinoma | 19.6 | Inhibition of MMP-2/9 | [12] |
| Thymol | PC3 Prostate Cancer | Not Specified | Induction of Apoptosis | [10] |
| Thymoquinone | Pancreatic Cancer Cells | Not Specified | Downregulation of MUC4 | [10] |
Experimental Protocols for Validation
The journey of a natural product from discovery to a potential therapeutic requires rigorous validation through standardized in vitro and in vivo assays.[14][15]
Experimental Workflow: Preclinical Validation of a Natural Product
Caption: A generalized workflow for the preclinical validation of natural products.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production
Rationale: This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Maintain at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Data Analysis: Read the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
In Vivo Anticancer Assay: Human Tumor Xenograft Model
Rationale: This model is a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's antitumor efficacy in a living organism.[14][16] Human cancer cells are implanted into immunodeficient mice, forming tumors that can be monitored for growth.[17][18]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (at various doses) and a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified period.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the therapeutic efficacy.
Clinical Relevance and Future Directions
While the preclinical data for this compound and related compounds are promising, the path to clinical relevance requires further dedicated research. Several promising natural compounds have undergone preclinical and clinical testing for anticancer activity, though many are eventually terminated.[19]
Key Hurdles and Future Research Focus:
-
Bioavailability and Pharmacokinetics: Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining appropriate dosing and delivery methods.[15]
-
Target Identification: Precisely identifying the molecular targets of this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic applications.[20]
-
Safety and Toxicity: Comprehensive toxicological studies are necessary to establish a safe therapeutic window.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human subjects.
Conclusion
This compound represents a promising natural product with demonstrated potential in the key therapeutic areas of inflammation and cancer. Its multi-target mechanism of action, a common feature of terpenoids, may offer advantages over single-target synthetic drugs.[8] However, significant research is still required to bridge the gap between preclinical findings and clinical application. The experimental frameworks outlined in this guide provide a roadmap for the systematic validation of this compound, a crucial step in unlocking its full therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mudanpioside C
In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of mudanpioside C, a naturally derived glycoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative and safety-centric approach based on established principles of laboratory chemical waste management. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this compound in a manner that ensures personal safety and environmental stewardship.
Pre-Disposal Hazard Assessment: A Conservative Approach
Given the lack of specific toxicological data for this compound, it is prudent to handle it as a potentially hazardous substance. This precautionary principle is fundamental to laboratory safety when dealing with novel or uncharacterized compounds. While related compounds may not be classified as hazardous, the potential for unknown biological activity necessitates careful handling and disposal to minimize any unforeseen risks to human health and the environment.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring that each step is executed with precision and adherence to safety standards.
Step 1: Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, it is imperative to be outfitted with the appropriate PPE. This serves as the primary barrier against potential chemical exposure.
-
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene are suitable choices).
-
Safety goggles or a face shield to protect against splashes.
-
A laboratory coat to prevent contamination of personal clothing.
-
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent unintended chemical reactions and to ensure that the waste is managed appropriately by disposal facilities.
-
Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams.[2] This is particularly important to avoid reactions with incompatible substances.
-
Solid vs. Liquid Waste: Maintain separate waste containers for solid this compound and any solutions containing the compound.[2]
-
Collection: Collect the waste in a designated container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, glass or polyethylene containers are recommended.[1]
Step 3: Container Management and Labeling
Properly containing and labeling chemical waste is a regulatory requirement and a critical safety measure.
-
Container Integrity: Ensure the waste container is in good condition, with no cracks or leaks, and has a secure, screw-on cap.[3] The container should not be filled beyond 90% capacity to allow for expansion.[3]
-
Clear and Accurate Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste.[3][4]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Storage Conditions: The waste container should be stored in a well-ventilated area, away from heat sources, and segregated from incompatible materials.[1] It is good practice to use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[2]
-
Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by your institution and local regulations.[4]
Step 5: Final Disposal Procedure
The final disposal of this compound should be handled by a licensed hazardous waste disposal company.
-
Recommended Disposal Method: Incineration is the preferred method for the disposal of many organic chemical wastes.[1][5]
-
Institutional EHS Office: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[4][6] They will have established procedures and contracts with certified waste management vendors.
-
Prohibited Disposal Methods:
Step 6: Decontamination of Labware and Surfaces
Thorough decontamination of all materials that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
-
Procedure:
-
Rinse the contaminated labware or surface with an appropriate solvent, such as ethanol or acetone, to dissolve any residual compound.
-
Collect this initial rinsate as hazardous waste.[1]
-
Follow the solvent rinse with a thorough wash using soap and water.
-
For empty containers that held acutely hazardous waste, a triple rinse is required, with the rinsate collected as hazardous waste.[6][8]
-
Visualizing the Disposal Workflow
To provide a clear and concise overview of the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data such as permissible exposure limits or specific concentration thresholds for disposal are not available. In such cases, the guiding principle is to minimize exposure and to treat all concentrations of the waste as hazardous. The following table summarizes key operational parameters based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Rationale |
| Waste Container Headspace | Leave at least 10% headspace (do not fill beyond 90% capacity).[3] | To allow for expansion of liquid waste due to temperature changes and prevent spills. |
| SAA Storage Time Limit | Up to 12 months for partially filled containers, or until the container is full.[4] | To ensure timely disposal and prevent the accumulation of large quantities of hazardous waste. |
| SAA Volume Limit | A maximum of 55 gallons of hazardous waste.[4] | A regulatory limit to minimize the risks associated with storing large volumes of hazardous materials in a laboratory setting. |
| Acutely Toxic Waste Limit | A maximum of one quart of liquid or one kilogram of solid for P-listed wastes.[4] | While this compound is not currently P-listed, this serves as a conservative benchmark for highly toxic substances. |
Conclusion: Fostering a Culture of Safety
The proper management of chemical waste is a collective responsibility that extends from the individual researcher to the institution as a whole. By adhering to the procedures outlined in this guide, you are not only ensuring your own safety and that of your colleagues but also contributing to the protection of our environment. The principles of conservative hazard assessment, meticulous segregation, and compliant disposal are paramount when handling compounds with incomplete toxicological profiles. Let this guide serve as a practical resource in fostering a robust culture of safety within your laboratory.
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Navigating the Unseen Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Mudanpioside C
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey into the molecular unknown. With each new compound, like the monoterpenoid mudanpioside C isolated from Peonia lactiflora, comes not only the promise of discovery but also the responsibility of safe handling.[1] This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when working with this compound. By understanding the why behind each procedural step, we can build a culture of safety that empowers scientific advancement.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all protocol but rather a dynamic risk assessment that considers the physical form of the compound, the procedures being performed, and the potential routes of exposure.[4] For this compound, the primary concerns are inhalation of airborne particles, dermal contact, and ocular exposure.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale for Use with this compound |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles for liquid handling. | Protects against accidental splashes of solutions containing this compound and airborne powder. Given the irritant nature of similar compounds, this is a critical line of defense.[2][5] |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Nitrile is a good general-purpose glove material for incidental contact with many chemicals.[6] For prolonged handling or when working with solutions, consider double-gloving. |
| Body Protection | Cotton lab coat with long sleeves and a fully fastened front. | Protects skin and personal clothing from contamination with powders or splashes of solutions. |
| Respiratory Protection | N95 respirator or higher. | Recommended when handling the powdered form of this compound, especially when weighing or transferring, to prevent inhalation of aerosolized particles that could cause respiratory irritation.[2] |
| Foot Protection | Closed-toe shoes. | A standard requirement in any laboratory setting to protect against spills and dropped objects. |
Operational Plans: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
Upon receiving a shipment of this compound, inspect the packaging for any signs of damage. When handling the primary container, wear nitrile gloves. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The container should be clearly labeled.
Weighing and Solution Preparation
This stage presents the highest risk of generating airborne particles.
Step-by-Step Protocol for Weighing Powdered this compound:
-
Don appropriate PPE: This includes a lab coat, safety glasses, nitrile gloves, and an N95 respirator.
-
Work in a ventilated enclosure: Whenever possible, perform weighing operations within a chemical fume hood or a ventilated balance enclosure to capture any airborne powder.
-
Use appropriate tools: Employ spatulas and weighing paper to minimize dust generation.
-
Clean spills immediately: Use a damp cloth to gently wipe up any spilled powder. Avoid dry sweeping, which can aerosolize the compound.
-
Decontaminate surfaces: After weighing, thoroughly wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol), followed by water.
-
Dispose of contaminated materials: Place used weighing paper, contaminated wipes, and gloves in a designated chemical waste container.
Handling Solutions of this compound
While the risk of inhalation is lower with solutions, the risk of skin and eye exposure remains.
Workflow for Handling this compound Solutions:
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Environmental Responsibility
All waste contaminated with this compound, both solid and liquid, must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other disposable materials that have come into contact with this compound. Collect these items in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Empty Containers: Rinse empty containers of this compound three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste.[8]
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the therapeutic potential of novel compounds like this compound, ensuring that scientific progress and personal well-being go hand in hand.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
